molecular formula C11H14O2 B078525 2-Phenylpropyl acetate CAS No. 10402-52-5

2-Phenylpropyl acetate

Cat. No.: B078525
CAS No.: 10402-52-5
M. Wt: 178.23 g/mol
InChI Key: RVPTTWAAIKMYAH-UHFFFAOYSA-N
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Description

2-Phenylpropyl acetate (also known as Hydratropyl acetate) is a significant aromatic ester of interest in various scientific research fields. Its primary value lies in its organoleptic properties, characterized by a sweet, fruity, and floral odor reminiscent of gardenia and jasmine, with a distinct honey-like undertone. This makes it a crucial compound for research and development in flavor and fragrance chemistry, where it is studied for its contribution to complex scent profiles and its potential as a synthetic alternative to natural extracts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropyl acetate
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InChI

InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Source PubChem
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InChI Key

RVPTTWAAIKMYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID40864264
Record name Benzeneethanol, .beta.-methyl-, 1-acetate
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Molecular Weight

178.23 g/mol
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CAS No.

10402-52-5
Record name Benzeneethanol, β-methyl-, 1-acetate
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Record name 2-phenylpropyl acetate
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Foundational & Exploratory

2-Phenylpropyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-Phenylpropyl Acetate

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a compound of interest for researchers, scientists, and professionals in drug development and fragrance chemistry. This document summarizes key quantitative data, outlines experimental contexts, and provides structural visualizations.

Introduction

This compound is an organic compound classified as an ester.[1] It is recognized for its characteristic fresh-floral, powerful, and fruity-green aroma, which is more delicate than that of phenylethyl acetate and reminiscent of hyacinth and lilac.[1] This aromatic profile has led to its use as a fragrance ingredient.[2] It is a member of the benzene family of compounds.[1]

Chemical Structure

The structural identity of this compound is defined by the following identifiers:

  • IUPAC Name: this compound

  • SMILES: CC(COC(=O)C)C1=CC=CC=C1[3]

  • InChI: InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3[3]

  • InChIKey: RVPTTWAAIKMYAH-UHFFFAOYSA-N[3]

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C11H14O2[3][4][5]
Molecular Weight 178.228 g/mol [4]
Appearance Colorless liquid[1][5]
Boiling Point 240 °C at 760 mmHg[4]
Density 1.012 g/cm³[4]
Flash Point 99.1 °C[4]
Refractive Index 1.496[4]
Vapor Pressure 0.0389 mmHg at 25°C[4]
Solubility Almost insoluble in water; soluble in alcohol; miscible with oils; fairly soluble in propylene glycol.[1]
LogP 2.35320[4]

Experimental Protocols

While detailed experimental protocols for the synthesis of this compound are not extensively described in the provided search results, some insights into its formation and analysis can be gleaned.

Metabolic Synthesis:

One study noted the asymmetric hydrolysis of racemic hydratropic acetate by Bacillus subtilis var. niger.[1] This enzymatic process yielded (+)-2-phenylpropyl acetate and (—)-2-phenylpropanol, indicating a potential biosynthetic route.[1]

Chemical Synthesis:

A patent describes a synthesis method involving the Friedel-Crafts alkylation of benzene with methyl allyl acetate, catalyzed by anhydrous aluminum trichloride.[6] However, this method appears to produce a related compound, (2-methyl-2-phenylpropyl) acetate, and is noted to be difficult to control, with actual yields around 55% and purity of approximately 85%.[6] It is crucial to distinguish this from the synthesis of this compound.

Analytical Methods:

A method for the analysis of acetate based on alkylation to its propyl derivative and subsequent gas chromatography-mass spectrometry (GC-MS) has been developed.[7] While not specific to this compound, this protocol for acetate quantification could be adapted for related analytical procedures. The general steps involve:

  • Sample Preparation: Addition of an internal standard, 1-propanol, pyridine, and sodium hydroxide to the sample.

  • Derivatization: Initiation of the reaction with methyl chloroformate (MCF) under basic conditions. 1-propanol acts as a coupling reagent to produce the propyl-acetate derivative.

  • GC-MS Analysis: Injection of the derivatized sample into a GC-MS system for separation and quantification.[7]

The following diagram illustrates a generalized workflow for the chemical analysis of acetate compounds.

G A Sample Preparation B Derivatization with MCF A->B Alkylation C GC-MS Analysis B->C Injection D Data Interpretation C->D Quantification

Caption: Generalized analytical workflow for acetate compounds.

Biological Activity and Toxicity

This compound is primarily recognized for its application as a fragrance ingredient.[2] A toxicological and dermatological review has been conducted on its use in this capacity.[2]

The acute toxicity of this compound has been evaluated in animal studies. The acute oral LD50 value in rats was reported as 4.3 g/kg, and the acute dermal LD50 in rabbits was found to be greater than 5 g/kg.[5] According to one source, it is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[4]

Distinction from (2-methyl-2-phenylpropyl) acetate

It is important to differentiate this compound from a structurally similar compound, (2-methyl-2-phenylpropyl) acetate. The latter has the chemical formula C12H16O2 and a molecular weight of 192.25 g/mol .[8][9] (2-methyl-2-phenylpropyl) acetate is utilized as a solvent and surfactant and is an intermediate in the synthesis of the antihistamine Fexofenadine.[8][10] The physical and chemical properties of these two compounds are distinct and they should not be confused.

The logical relationship between these two compounds is illustrated below.

G cluster_esters Phenylpropyl Acetate Isomers A This compound (C11H14O2) C Fragrance Ingredient / Chemical Intermediate A->C is a B (2-methyl-2-phenylpropyl) Acetate (C12H16O2) B->C is a

Caption: Isomeric relationship and application context.

References

2-Phenylpropyl acetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropyl acetate, also known as hydratropyl acetate, is an organic ester with established applications in the fragrance and flavor industries. This technical guide provides a consolidated overview of its chemical and physical properties, a generalized synthesis protocol, and a summary of its known biological interactions. While its primary use is in perfumery, this document aims to present the available scientific information for a technical audience, highlighting areas where further research may be warranted to explore its potential in broader biomedical and pharmaceutical contexts.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a floral, sweet, and green aroma. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 10402-52-5[1][2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Boiling Point ~270.46 °C (estimated)[2]
Density ~1.0292 g/cm³ (estimated)[2]
Refractive Index ~1.5103 (estimated)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-phenyl-1-propanol (hydratropyl alcohol) with acetic acid. This reaction is generally catalyzed by a strong acid.

Generalized Experimental Protocol: Fischer-Speier Esterification

A common method for this synthesis is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

  • 2-Phenyl-1-propanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-phenyl-1-propanol and a molar excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Synthesis Workflow

Synthesis_Workflow Reactants 2-Phenyl-1-propanol + Acetic Acid + H₂SO₄ (cat.) Reaction Reflux Reactants->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Biological Activity and Metabolism

The available scientific literature on the biological activity of this compound is limited, with most research focusing on its toxicological profile for fragrance applications. To date, there is a notable absence of studies investigating its potential pharmacological effects or its utility in drug development.

One study has reported on the metabolism of racemic hydratropic acetate. It was found that the microorganism Bacillus subtilis var. niger can asymmetrically hydrolyze the ester. This enzymatic hydrolysis preferentially targets one enantiomer, resulting in the formation of (-)-2-phenylpropanol and the enrichment of (+)-2-phenylpropyl acetate[2]. This suggests that esterases may play a role in the metabolism of this compound in biological systems.

The ester functional group is a common motif in prodrug design, often utilized to enhance the lipophilicity and membrane permeability of a parent drug. However, there is currently no evidence to suggest that this compound has been investigated as a prodrug or possesses any intrinsic biological activity that would be of interest to drug development professionals.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways.

Conclusion and Future Directions

This compound is a well-characterized compound with established use in the fragrance industry. Its synthesis is straightforward, typically involving the acid-catalyzed esterification of 2-phenyl-1-propanol. While there is some information on its enzymatic hydrolysis, there is a significant gap in the understanding of its broader biological effects, including its pharmacological activity and potential interactions with cellular signaling pathways. For the drug development community, this compound currently represents a molecule with uninvestigated potential. Future research could explore the biological activities of this and structurally related short-chain phenylalkyl esters to determine if they possess any properties that could be of therapeutic interest.

References

A Technical Guide to the Synthesis and Characterization of 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the synthesis and analytical characterization of 2-phenylpropyl acetate (CAS No: 10402-52-5). It outlines two primary synthetic methodologies: Fischer-Speier esterification and acylation with acetic anhydride. Detailed experimental protocols for each method are provided. Furthermore, this guide describes the comprehensive characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative and spectroscopic data are summarized in structured tables for clarity and ease of comparison, and key workflows are visualized using process diagrams.

Introduction

This compound, also known as hydratropyl acetate, is an organic ester with the molecular formula C₁₁H₁₄O₂.[1] It is a colorless liquid noted for its fresh, floral, and fruity-green aroma, which makes it a valuable ingredient in the fragrance industry.[2] Structurally, it is the acetate ester of 2-phenylpropan-1-ol. Understanding its synthesis and purification is crucial for ensuring the quality and consistency required in research and commercial applications. This guide details robust procedures for its preparation and presents a systematic approach to its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of its corresponding alcohol, 2-phenylpropan-1-ol. Two effective and widely used methods are the acid-catalyzed Fischer esterification and acylation using acetic anhydride.

Method 1: Fischer-Speier Esterification

This classic method involves the reaction of 2-phenylpropan-1-ol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (usually the less expensive one, acetic acid) is used, or water is removed as it is formed.[3][4]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle.

  • Reagent Charging: To the flask, add 2-phenylpropan-1-ol (1.0 eq.), glacial acetic acid (3.0 eq.), and a catalytic amount of concentrated sulfuric acid (approx. 5 drops).[5]

  • Reaction: Heat the mixture to a gentle reflux (approximately 110-120°C) and maintain for 2-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the excess acid, followed by brine (1 x 50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation to obtain pure this compound.

Method 2: Acylation with Acetic Anhydride

Acylation of 2-phenylpropan-1-ol with acetic anhydride is an alternative, often faster, method for synthesizing the ester.[6] This reaction can be performed under catalyst-free conditions or accelerated by a catalyst, such as 4-dimethylaminopyridine (DMAP) or a Lewis acid.[8][9]

  • Apparatus Setup: In a well-ventilated fume hood, place a round-bottom flask with a magnetic stir bar in an ice bath.

  • Reagent Charging: Add 2-phenylpropan-1-ol (1.0 eq.) and dry pyridine (2-10 mL/mmol) to the flask.[8]

  • Addition of Acylating Agent: While stirring, slowly add acetic anhydride (1.5 eq.) to the solution at 0°C.[8][10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Quench the reaction by the slow addition of methanol, followed by co-evaporation with toluene to remove residual pyridine.[8]

  • Work-up: Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and finally, brine (1 x 50 mL).[8]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by silica gel column chromatography or distillation under reduced pressure.[8]

Synthesis_Workflow sub1 2-Phenylpropan-1-ol p1 sub1->p1 p2 sub1->p2 sub2 Acetic Acid sub2->p1 sub3 Acetic Anhydride sub3->p2 prod This compound p1->prod Fischer Esterification (H₂SO₄, Heat)   p2->prod Acylation (Pyridine, RT)  

Diagram 1. Synthetic pathways to this compound.

Characterization Data

Following synthesis and purification, the identity and purity of this compound are confirmed through physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 10402-52-5[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molar Mass 178.23 g/mol [1]
Appearance Colorless liquid[2]
Density (approx.) 1.029 g/cm³[1]

Table 1. Physical and chemical properties of this compound.

Spectroscopic Analysis

Spectroscopic methods provide detailed structural information and are essential for unambiguous characterization. The following tables summarize the expected data from NMR, IR, and MS analyses.

¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

Assignment (Proton) Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (Ar-H)7.20 - 7.40Multiplet (m)5H
Methylene (-O-CH₂)~ 4.10Doublet (d)2H
Methine (-CH-)~ 3.05Multiplet (m)1H
Acetate Methyl (-COCH₃)~ 2.05Singlet (s)3H
Methyl (-CH-CH₃)~ 1.25Doublet (d)3H

Table 2. Predicted ¹H NMR data for this compound in CDCl₃.

Assignment (Carbon) Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)~ 171
Aromatic (C-ipso)~ 140
Aromatic (CH)126 - 129
Methylene (O-CH₂)~ 70
Methine (CH)~ 40
Acetate Methyl (CH₃)~ 21
Methyl (CH-CH₃)~ 17

Table 3. Predicted ¹³C NMR data for this compound in CDCl₃.[11]

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3030 - 3100Medium
Aliphatic C-H Stretch2870 - 2980Strong
Ester C=O Stretch~ 1740Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
Asymmetric C-O Stretch~ 1230Strong

Table 4. Key predicted FTIR absorption bands for this compound.[6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

m/z (mass/charge) Possible Fragment Identity Notes
178[C₁₁H₁₄O₂]⁺Molecular Ion (M⁺)[12]
118[M - CH₃COOH]⁺Loss of a neutral acetic acid molecule
105[C₈H₉]⁺[C₆H₅CHCH₃]⁺ fragment
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl compounds
43[CH₃CO]⁺Acetyl cation, characteristic of acetate esters[13]

Table 5. Predicted major fragments in the electron ionization (EI) mass spectrum of this compound.[14][15][16]

Characterization_Workflow crude Crude Product purify Purification (Distillation / Chromatography) crude->purify pure Pure this compound purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ftir FTIR Spectroscopy pure->ftir ms Mass Spectrometry pure->ms phys Physical Properties pure->phys

Diagram 2. Workflow for the characterization of this compound.

Conclusion

This guide has detailed two reliable and scalable methods for the synthesis of this compound: Fischer esterification and acylation. Comprehensive experimental protocols have been provided to facilitate replication by researchers. Furthermore, a full suite of analytical characterization techniques has been described, with expected quantitative data summarized in tables for easy reference. The workflows and data presented herein serve as a robust resource for professionals engaged in the synthesis, analysis, and application of this important ester.

References

Toxicological and Dermatological Review of 2-Phenylpropyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological and dermatological review of 2-phenylpropyl acetate, a fragrance ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. This document synthesizes available data on its safety profile, including acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. Detailed experimental protocols for key toxicological assays are provided to aid in the understanding and replication of these studies. Quantitative data is presented in structured tables for ease of comparison. Additionally, metabolic pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the processes involved. While a comprehensive search of publicly available data has been conducted, specific quantitative results for some endpoints, such as skin sensitization and genotoxicity, were not available and are noted as such.

Chemical and Physical Properties

This compound is an organic compound with the following properties:

PropertyValue
Chemical Name This compound
Synonyms Hydratropyl acetate, β-Methylphenethyl acetate
CAS Number 10402-52-5
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless liquid
Solubility Insoluble in water; soluble in organic solvents

Toxicological Data

Acute Toxicity

The acute toxicity of this compound has been evaluated via oral and dermal routes.

TestSpeciesRouteResults
Acute Oral ToxicityRatOralLD₅₀: 4850 mg/kg[1]
Acute Dermal ToxicityRabbitDermalLD₅₀: > 5000 mg/kg

Acute Oral Toxicity (Fixed Dose Procedure - as per OECD Guideline 420)

  • Test System: Healthy young adult rats (e.g., Sprague-Dawley), typically females, are used.

  • Procedure: Animals are fasted overnight prior to dosing. The test substance is administered as a single dose by oral gavage. The starting dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without mortality. Subsequent doses are adjusted up or down in a stepwise manner based on the observed effects.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically estimated dose that would cause mortality in 50% of the test animals.

Acute Dermal Toxicity (as per OECD Guideline 402)

  • Test System: Healthy young adult rabbits (e.g., New Zealand White) are used.

  • Procedure: The fur on the dorsal area of the trunk is clipped. The test substance is applied uniformly over an area of approximately 10% of the total body surface. The area is covered with a porous gauze patch and a non-irritating tape for a 24-hour exposure period.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days. All animals are subjected to a gross necropsy.

  • Endpoint: The dermal LD₅₀ is determined.

Dermal and Ocular Irritation
TestSpeciesResultsClassification
Skin IrritationRabbitNo signs of dermal irritation observed.Non-irritating
Eye IrritationRabbitConjunctival irritation, corneal opacity, and iritis observed. Effects persisted in some animals up to 21 days.Severely Irritating[2]

Dermal Irritation (Draize Test - as per OECD Guideline 404)

  • Test System: Albino rabbits are used.

  • Procedure: The fur on the back of the rabbit is clipped. A small area of skin is abraded on some animals, while the skin of others is left intact. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the test sites and covered with a gauze patch.

  • Observation: The patches are removed after 4 hours. The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

  • Endpoint: The Primary Irritation Index (PII) is calculated from the erythema and edema scores.

Ocular Irritation (Draize Test - as per OECD Guideline 405)

  • Test System: Albino rabbits are used.

  • Procedure: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to the Draize scale.

  • Endpoint: The severity of the irritation is classified based on the scores obtained.

Skin Sensitization

No specific quantitative data for skin sensitization of this compound from Human Repeat Insult Patch Tests (HRIPT) or Local Lymph Node Assays (LLNA) were found in the public domain. General protocols for these tests are described below.

Human Repeat Insult Patch Test (HRIPT)

  • Objective: To assess the potential of a substance to induce contact sensitization in humans.

  • Procedure:

    • Induction Phase: A patch containing the test material is applied to the skin of human volunteers (typically on the back) for a 24-hour period. This is repeated nine times over a three-week period at the same site.

    • Rest Phase: A two-week period with no patch application follows the induction phase.

    • Challenge Phase: A patch with the test material is applied to a new, previously untreated skin site.

  • Observation: Skin reactions at the challenge site are evaluated at 48 and 96 hours after application. The presence of erythema, edema, or other signs of an allergic reaction are scored.

  • Endpoint: The number of subjects showing a sensitization reaction at the challenge site determines the sensitization potential.

Murine Local Lymph Node Assay (LLNA - as per OECD Guideline 429)

  • Objective: To determine the potential of a substance to induce a proliferative response in the draining lymph nodes of mice, which is indicative of skin sensitization.

  • Procedure:

    • The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

    • On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.

    • The draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured.

  • Endpoint: The stimulation index (SI) is calculated as the ratio of radiolabel incorporation in treated animals to that in control animals. A substance is considered a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the chemical required to produce an SI of 3, is used as a measure of sensitizing potency.

Genotoxicity

No specific quantitative results from genotoxicity studies for this compound were found in the public domain. The standard assays for evaluating genotoxicity are described below.

Bacterial Reverse Mutation Assay (Ames Test - as per OECD Guideline 471)

  • Objective: To assess the potential of a substance to induce gene mutations in bacteria.

  • Test System: Strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The bacteria are then plated on a medium lacking histidine.

  • Observation: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[3][4][5]

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

  • Objective: To assess the potential of a substance to cause structural chromosomal damage in mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are used.[6][7]

  • Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase.

  • Observation: The chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint: A substance is considered clastogenic if it causes a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[3][8][9][10]

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay - as per OECD Guideline 476)

  • Objective: To assess the potential of a substance to induce gene mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in mammalian cells.

  • Test System: Cultured mammalian cells, such as CHO or V79 cells, are used.[1][11]

  • Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation. After an expression period to allow for mutations to be fixed, the cells are cultured in a medium containing a selective agent (e.g., 6-thioguanine) that is toxic to normal cells but not to cells with a mutation in the HPRT gene.

  • Observation: The number of mutant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the mutation frequency.[12][13]

Metabolism

The in vivo metabolism of this compound is expected to proceed via hydrolysis by carboxylesterases to its constituent alcohol, 2-phenylpropan-1-ol, and acetic acid.[14][15][16][17][18] 2-Phenylpropan-1-ol can then undergo further metabolism. Acetic acid enters the general metabolic pool of the body.[12][19]

Metabolism This compound This compound 2-Phenylpropan-1-ol 2-Phenylpropan-1-ol This compound->2-Phenylpropan-1-ol Hydrolysis Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis Carboxylesterases Carboxylesterases Carboxylesterases->this compound Further Metabolism Further Metabolism 2-Phenylpropan-1-ol->Further Metabolism Metabolic Pool Metabolic Pool Acetic Acid->Metabolic Pool

Figure 1: Proposed metabolic pathway of this compound.

Experimental Workflows

Experimental_Workflows cluster_Toxicity Toxicity Testing cluster_Protocols Experimental Protocols cluster_Endpoints Endpoints Acute_Toxicity Acute Toxicity (Oral/Dermal) Animal_Models Animal Models (Rat/Rabbit/Mouse) Acute_Toxicity->Animal_Models Irritation Irritation (Skin/Eye) Irritation->Animal_Models Sensitization Skin Sensitization (HRIPT/LLNA) Sensitization->Animal_Models Human_Volunteers Human Volunteers Sensitization->Human_Volunteers Genotoxicity Genotoxicity (Ames/Chromosomal/Gene Mutation) In_Vitro_Cell_Cultures In Vitro Cell Cultures (Bacterial/Mammalian) Genotoxicity->In_Vitro_Cell_Cultures LD50_Value LD50 Value Animal_Models->LD50_Value Irritation_Scores Irritation Scores Animal_Models->Irritation_Scores Sensitization_Rate_EC3 Sensitization Rate / EC3 Animal_Models->Sensitization_Rate_EC3 Human_Volunteers->Sensitization_Rate_EC3 Mutation_Frequency Mutation Frequency In_Vitro_Cell_Cultures->Mutation_Frequency

Figure 2: General workflow for toxicological evaluation.

HRIPT_Workflow Start Start Induction_Phase Induction Phase (9 applications over 3 weeks) Start->Induction_Phase Rest_Phase Rest Phase (2 weeks) Induction_Phase->Rest_Phase Challenge_Phase Challenge Phase (1 application to naive site) Rest_Phase->Challenge_Phase Evaluation Evaluation (48 & 96 hours) Challenge_Phase->Evaluation End End Evaluation->End

Figure 3: Workflow for the Human Repeat Insult Patch Test (HRIPT).

Conclusion

This compound exhibits low acute oral and dermal toxicity. It is considered non-irritating to the skin but is classified as a severe eye irritant. While comprehensive data on its skin sensitization and genotoxic potential are not publicly available, the established protocols for these assessments provide a framework for any future required testing. The primary metabolic pathway is anticipated to be hydrolysis to 2-phenylpropan-1-ol and acetic acid. This review provides a foundational understanding of the toxicological profile of this compound for researchers, scientists, and drug development professionals. Further studies would be beneficial to fill the existing data gaps, particularly in the areas of skin sensitization and genotoxicity.

References

The Synthetic Origins of 2-Phenylpropyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Phenylpropyl acetate, a significant component in the fragrance industry, is a chemical compound valued for its fresh, floral, and fruity aroma. This technical guide addresses the common inquiry regarding its natural occurrence and sources. Contrary to some expectations, extensive reviews of chemical literature indicate that this compound has not been reported to occur in nature[1][2]. Therefore, this document will focus on the well-documented synthetic routes for its production, its physicochemical properties, and its primary industrial applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a precise understanding of this compound's origins and characteristics.

Occurrence: A Synthetic Profile

A thorough review of scientific databases and chemical literature reveals no evidence of this compound as a naturally occurring compound[1][2]. Its presence in commercial products is exclusively due to chemical synthesis. This distinction is critical for researchers in fields such as natural product chemistry and for industries that require precise sourcing information for their raw materials.

Physicochemical Properties

The physical and chemical properties of this compound are well-characterized. These properties are crucial for its application in various formulations and for quality control in its manufacturing.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless liquid[3]
Odor Fresh-floral, fruity-green, slightly earthy[1][3]
Specific Gravity 1.011 - 1.019 @ 25°C[2]
Refractive Index 1.494 - 1.498 @ 20°C[2]
Boiling Point Not specified
Flash Point 210.00 °F (98.89 °C)[2]
Solubility Almost insoluble in water; soluble in alcohol and miscible with oils[1][3]

Synthetic Production of this compound

The primary method for the industrial production of this compound is through the esterification of hydratropyl alcohol (2-phenyl-1-propanol).

Key Synthetic Pathway: Esterification

The most common and economically viable synthesis involves the reaction of hydratropyl alcohol with either acetic acid or acetic anhydride.

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Hydratropyl alcohol (2-phenyl-1-propanol)

  • Acetic anhydride

  • A suitable acid catalyst (e.g., sulfuric acid)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether)

  • Standard laboratory glassware for reaction, workup, and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydratropyl alcohol and a slight molar excess of acetic anhydride.

  • Slowly add a catalytic amount of sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Visualizing the Synthesis

The following diagram illustrates the esterification process for producing this compound.

Synthesis_of_2_Phenylpropyl_Acetate cluster_reactants Reactants cluster_process Process cluster_products Products Hydratropyl Alcohol Hydratropyl Alcohol (2-Phenyl-1-propanol) Esterification Esterification (Acid Catalyst) Hydratropyl Alcohol->Esterification Acetic Anhydride Acetic Anhydride Acetic Anhydride->Esterification This compound This compound Esterification->this compound Acetic Acid Acetic Acid (Byproduct) Esterification->Acetic Acid

Synthesis of this compound via Esterification.

Industrial Applications

This compound is primarily used as a fragrance ingredient in a wide variety of consumer products, including perfumes, cosmetics, soaps, and detergents[4]. Its fresh and floral scent profile makes it a versatile component in fragrance formulations[3][5]. The fragrance industry values it for its ability to impart a delicate yet powerful lift to floral and green scent compositions[1][3].

Conclusion

References

An In-depth Technical Guide to the Solubility of 2-Phenylpropyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenylpropyl acetate, a key fragrance and flavoring agent. Understanding its solubility is crucial for its application in various formulations, including perfumes, cosmetics, and as a potential component in pharmaceutical preparations. This document outlines its known solubility in common organic solvents, presents a general experimental protocol for solubility determination, and includes a visual workflow for solubility assessment.

Physicochemical Properties

This compound is a colorless liquid with a fresh-floral, fruity-green odor.[1][2] It is almost insoluble in water but exhibits solubility in various organic solvents.[1][2][3]

Solubility Data

Quantitative public data on the specific solubility of this compound in a range of organic solvents is limited. However, qualitative descriptions from various sources provide a good indication of its general solubility profile. The following table summarizes the available information.

SolventSolubilitySource
AlcoholSoluble[1][2][3]
OilsMiscible[1][2][3]
Propylene GlycolFairly Soluble[1][2][3]

It is important to note that another compound, (2-methyl-2-phenyl-propyl) acetate, is also described as being soluble in organic solvents like ethanol and acetone.[4] Care should be taken to distinguish between these two related esters.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

  • Syringes and filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the organic solvent in a series of sealed vials or flasks. The excess solute is necessary to ensure that a saturated solution is formed.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 24 hours) to allow the undissolved solute to settle.

    • For more rapid and complete separation, the samples can be centrifuged at a controlled temperature.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended micro-particles.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical technique, such as GC-FID. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

    • From the analysis, determine the concentration of this compound in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output Compound Select Compound (this compound) Equilibration Equilibration (Isothermal Shake-Flask) Compound->Equilibration Solvent Select Solvent Solvent->Equilibration PhaseSeparation Phase Separation (Settling/Centrifugation) Equilibration->PhaseSeparation Sampling Sampling & Filtration PhaseSeparation->Sampling Quantification Quantification (e.g., GC-FID) Sampling->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis SolubilityData Solubility Data (g/100mL or mol/L) DataAnalysis->SolubilityData

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylpropyl acetate is an organic ester with potential applications in various chemical syntheses and as a fragrance component. Understanding its thermal stability is crucial for determining its shelf-life, safe handling temperatures, and behavior in high-temperature applications such as gas chromatography. Thermal decomposition can lead to the formation of undesirable byproducts, affecting the purity and efficacy of the compound. This guide outlines the key experimental approaches and theoretical considerations for characterizing the thermal behavior of this compound.

Experimental Protocols

A thorough investigation of the thermal stability of this compound would typically involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is a primary technique for determining the decomposition temperatures of a material.[2]

  • Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different temperatures.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.[1]

  • Procedure:

    • Calibrate the TGA instrument for mass and temperature using certified reference materials.

    • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina or platinum).[3][4]

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[4]

    • Record the sample mass as a function of temperature.

    • The resulting data is a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.[5]

  • Objective: To determine the melting point, boiling point, and enthalpy of decomposition of this compound.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

    • Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow to the sample as a function of temperature.

    • Endothermic peaks will indicate melting and boiling, while an exothermic or endothermic peak at higher temperatures can correspond to decomposition.

Data Presentation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format for easy comparison and interpretation.

ParameterMethodValueUnits
Onset Decomposition Temperature (Tonset)TGAData to be determined°C
Temperature of Maximum Decomposition Rate (Tmax)TGA (DTG peak)Data to be determined°C
Final Decomposition Temperature (Tfinal)TGAData to be determined°C
Percent Mass LossTGAData to be determined%
Residual Mass at 600 °CTGAData to be determined%
Melting Point (Tm)DSCData to be determined°C
Enthalpy of Fusion (ΔHfus)DSCData to be determinedJ/g
Boiling Point (Tb)DSCData to be determined°C
Enthalpy of Vaporization (ΔHvap)DSCData to be determinedJ/g
Decomposition Enthalpy (ΔHdecomp)DSCData to be determinedJ/g

Mandatory Visualization

Experimental Workflow

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomp_Temp Decomposition Temperatures TGA_Data->Decomp_Temp Kinetics Decomposition Kinetics TGA_Data->Kinetics Enthalpy Transition Enthalpies DSC_Data->Enthalpy Stability Thermal Stability Assessment Decomp_Temp->Stability Kinetics->Stability Enthalpy->Stability

Caption: A logical workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of acetate esters often proceeds through a concerted, non-radical elimination reaction known as ester pyrolysis or a cis-elimination. This reaction typically requires a β-hydrogen atom and proceeds through a six-membered cyclic transition state to yield an alkene and acetic acid. For this compound, this would be a primary decomposition route.

G Proposed Decomposition of this compound cluster_0 Reactant cluster_1 Transition State cluster_2 Products Reactant This compound TS Six-membered Cyclic Transition State Reactant->TS Heat (Δ) Product1 Styrene TS->Product1 Product2 Acetic Acid TS->Product2

Caption: A plausible pyrolysis pathway for this compound.

Conclusion

While specific experimental data for this compound is currently lacking, the methodologies and theoretical frameworks presented in this guide provide a robust starting point for its thermal characterization. The proposed experimental workflow, utilizing TGA and DSC, will enable researchers to determine key thermal stability parameters. Furthermore, the postulated decomposition pathway via a cis-elimination reaction offers a chemically sound hypothesis for the primary thermal degradation products. Future research should focus on conducting these experiments to generate empirical data and validate the proposed decomposition mechanism. Such studies are essential for the safe and effective application of this compound in various industrial and research settings.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenylpropyl acetate and its structural isomers, 1-phenylpropyl acetate and 3-phenylpropyl acetate. These compounds, belonging to the class of phenylpropanoid esters, are primarily recognized for their applications in the fragrance industry. This document delves into their chemical properties, synthesis methodologies, and spectral characterization. Furthermore, it explores their limitedly documented biological activities and metabolic pathways, offering insights for future research and development in medicinal chemistry and pharmacology.

Introduction

This compound and its isomers are acetate esters of phenylpropanols. They are characterized by a phenyl group attached to a propyl chain, with the position of the acetate group defining the specific isomer. While their primary commercial use is as fragrance components in perfumes, cosmetics, and flavorings, their structural similarity to other biologically active phenylpropanoids suggests potential for further investigation in drug discovery and development. This guide aims to consolidate the available technical information on these compounds to serve as a foundational resource for researchers.

Chemical and Physical Properties

The isomers of phenylpropyl acetate share the same molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ), but differ in their structural arrangement, leading to variations in their physical properties. A summary of their key chemical and physical data is presented in Table 1.

PropertyThis compound1-Phenylpropyl Acetate3-Phenylpropyl Acetate
Synonyms Hydratropic acetate, β-Methylphenethyl acetateα-Ethylbenzyl acetateHydrocinnamyl acetate
CAS Number 10402-52-5[1]2114-29-6[2]122-72-5[3]
Molecular Formula C₁₁H₁₄O₂[1]C₁₁H₁₄O₂[2]C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [1]178.23 g/mol [2]178.23 g/mol [3]
Boiling Point ~239-240 °C~229.5 °C~245 °C[3]
Density ~1.011-1.019 g/cm³ @ 25 °C~1.012 g/cm³~1.01 g/cm³ @ 20 °C[3]
Refractive Index ~1.494-1.498 @ 20 °C~1.496~1.496[3]
Solubility Soluble in alcohol; sparingly soluble in waterInsoluble in water0.69 g/L in water[3]

Synthesis and Characterization

The primary route for the synthesis of phenylpropyl acetates is the esterification of the corresponding phenylpropanol with an acetylating agent. Common methods include Fischer esterification with acetic acid and acylation with acetic anhydride.

General Synthesis Workflow

The general workflow for the synthesis and purification of phenylpropyl acetates is depicted below. This involves the reaction of the precursor alcohol with an acetylating agent, followed by workup and purification to isolate the final ester product.

G General Synthesis Workflow for Phenylpropyl Acetates cluster_synthesis Synthesis cluster_workup Workup & Purification Phenylpropanol Phenylpropanol Isomer Reaction Esterification Reaction Phenylpropanol->Reaction AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcetylatingAgent->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Quenching Reaction Quenching Reaction->Quenching Crude Product Extraction Solvent Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (e.g., Distillation, Chromatography) Washing->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Phenylpropyl Acetate

General workflow for the synthesis of phenylpropyl acetates.

Experimental Protocols

A detailed method for the synthesis of 3-phenylpropyl acetate involves the acetylation of 3-phenylpropanol.[4]

  • Materials: 3-phenylpropanol, triphenylphosphine diacetate (Ph₃P(OAc)₂), ammonium bromide (NH₄Br), n-hexane, ethyl acetate (EtOAc).

  • Procedure:

    • To a solution of Ph₃P(OAc)₂, add 3-phenylpropanol (1 mmol, 0.137 mL).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (approximately 0.3 hours), filter the reaction mixture to remove the precipitated NH₄Br.

    • Evaporate the solvent from the filtrate.

    • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and EtOAc (3:1) as the eluent.

  • Yield: 90% (0.159 g).[4]

A general method for the synthesis of phenylpropyl acetates can be adapted from the Fischer esterification of neophyl alcohol to form (2-methyl-2-phenylpropyl) acetate.[4]

  • Materials: Phenylpropanol isomer, acetic acid, sulfuric acid (H₂SO₄).

  • Procedure:

    • Combine the phenylpropanol isomer with acetic acid.

    • Add a catalytic amount of sulfuric acid (1-5 mol%).

    • Reflux the reaction mixture at 110-120 °C.

    • Monitor the reaction for completion.

    • Upon completion, cool the mixture and perform a standard aqueous workup.

    • Purify the resulting ester by distillation or column chromatography.

Spectral Characterization

The structural isomers of phenylpropyl acetate can be distinguished by their unique spectral data.

¹H NMR:

Isomerδ (ppm) and Multiplicity
This compound 7.35-7.20 (m, 5H, Ar-H), 4.10 (d, 2H, -CH₂-O-), 3.05 (m, 1H, -CH-), 2.05 (s, 3H, -O-C(=O)-CH₃), 1.30 (d, 3H, -CH-CH₃)
1-Phenylpropyl Acetate 7.40-7.25 (m, 5H, Ar-H), 5.75 (t, 1H, -CH-O-), 2.10 (s, 3H, -O-C(=O)-CH₃), 1.90 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃)
3-Phenylpropyl Acetate 7.20-7.00 (m, 5H, Ar-H), 4.00 (t, 2H, J = 6.5 Hz, -CH₂-O-), 2.60 (t, 2H, J = 7.6 Hz, Ar-CH₂-), 1.97 (s, 3H, -O-C(=O)-CH₃), 1.88 (q, 2H, J = 7.5 Hz, -CH₂-)[4]

¹³C NMR:

Isomerδ (ppm)
This compound ~171.0 (C=O), ~141.0 (Ar-C), ~129.0, ~128.5, ~126.5 (Ar-CH), ~69.0 (-CH₂-O-), ~40.0 (-CH-), ~21.0 (-O-C(=O)-CH₃), ~17.0 (-CH-CH₃)
1-Phenylpropyl Acetate ~170.5 (C=O), ~142.0 (Ar-C), ~128.5, ~128.0, ~126.0 (Ar-CH), ~75.0 (-CH-O-), ~29.0 (-CH₂-), ~21.0 (-O-C(=O)-CH₃), ~10.0 (-CH₃)
3-Phenylpropyl Acetate 171.1 (C=O), 141.1 (Ar-C), 128.4, 128.3, 126.0 (Ar-CH), 63.8 (-CH₂-O-), 32.1 (Ar-CH₂-), 30.1 (-CH₂-), 20.9 (-O-C(=O)-CH₃)[4]

The mass spectra of the isomers are expected to show a molecular ion peak at m/z 178. The fragmentation patterns will differ based on the stability of the resulting carbocations.

  • This compound: Expected to show a prominent fragment from the loss of the acetoxy group, leading to a stable secondary benzylic carbocation.

  • 1-Phenylpropyl Acetate: Also expected to show a fragment from the loss of the acetoxy group, forming a stable secondary benzylic carbocation.

  • 3-Phenylpropyl Acetate: The mass spectrum of 3-phenylpropyl acetate shows major peaks at m/z 118, 117, 91, and 43.[5]

The IR spectra of all three isomers will exhibit characteristic absorption bands for the ester functional group and the aromatic ring.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (ester) ~1735-1750 (strong)
C-O (ester) ~1200-1250 (strong)
C-H (aromatic) ~3000-3100 (medium)
C=C (aromatic) ~1450-1600 (medium)
C-H (aliphatic) ~2850-3000 (medium)

Biological Activity and Metabolism

The biological activities of this compound and its isomers have not been extensively studied. Their primary documented biological relevance is in the context of their use as fragrance ingredients and their associated toxicological profiles.

Documented Biological Effects
  • Toxicity: Acute oral LD₅₀ values in rats have been reported as 4.3 g/kg for this compound and 4.7 g/kg for 3-phenylpropyl acetate.[3][6] The acute dermal LD₅₀ in rabbits for this compound exceeded 5 g/kg.[6]

  • Skin Irritation and Sensitization: As fragrance ingredients, these compounds have been reviewed for their potential to cause skin irritation and sensitization.[7]

Potential for Broader Biological Activity

While specific studies are lacking, the structural relationship of these esters to other phenylpropanoids suggests potential for a wider range of biological activities. Phenylpropanoids, in general, are known to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. Esterification can modulate the lipophilicity of a compound, which may enhance its bioavailability and biological activity.

Metabolism

The metabolism of this compound and its isomers is likely to proceed via hydrolysis of the ester bond to yield acetic acid and the corresponding phenylpropanol. This hydrolysis can be catalyzed by esterases present in the body. The resulting phenylpropanol would then be further metabolized through pathways common to other phenylpropanoids, which may include oxidation of the propyl side chain and hydroxylation of the aromatic ring, followed by conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

G Postulated Metabolic Pathway of Phenylpropyl Acetates cluster_hydrolysis Phase I: Hydrolysis cluster_oxidation Phase I: Oxidation cluster_conjugation Phase II: Conjugation PhenylpropylAcetate Phenylpropyl Acetate Isomer Hydrolysis Ester Hydrolysis PhenylpropylAcetate->Hydrolysis Esterases Esterases Esterases->Hydrolysis Phenylpropanol Phenylpropanol Isomer Hydrolysis->Phenylpropanol Metabolite AceticAcid AceticAcid Hydrolysis->AceticAcid Byproduct Oxidation Oxidation (Side Chain & Ring) Phenylpropanol->Oxidation Metabolites Oxidized Metabolites Oxidation->Metabolites Conjugation Conjugation (Glucuronidation, Sulfation) Metabolites->Conjugation Excretion Excretion Conjugation->Excretion Excreted Conjugates

Postulated metabolic pathway for phenylpropyl acetates.

Future Research Directions

Given the limited scope of current research on this compound and its isomers, several avenues for future investigation are apparent:

  • Systematic Evaluation of Biological Activities: A comprehensive screening of these compounds for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader library of related phenylalkyl esters could elucidate key structural features required for any observed biological activity.

  • Pharmacokinetic and Metabolic Studies: Detailed in vitro and in vivo studies are needed to confirm the metabolic pathways of these compounds and to determine their pharmacokinetic profiles.

  • Exploration of Novel Applications: Beyond the fragrance industry, these compounds could be investigated for their potential as pharmaceutical lead compounds, agrochemicals, or as building blocks for more complex molecules.

Conclusion

This compound and its isomers, 1-phenylpropyl acetate and 3-phenylpropyl acetate, are simple phenylpropanoid esters with well-established applications in the fragrance industry. While their synthesis is straightforward, and their basic chemical and physical properties are documented, there is a significant gap in the understanding of their biological activities and metabolic fate. This technical guide has consolidated the available information and highlighted the potential for these compounds to be explored in the context of drug discovery and development. Further research into their pharmacological and pharmacokinetic properties is encouraged to unlock their full potential beyond their current applications.

References

The Synthesis and Characterization of 2-Phenylpropyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical research, discovery, and synthetic methodologies for 2-phenylpropyl acetate, also known as (2-methyl-2-phenylpropyl) acetate or neophyl acetate. While a definitive first discovery remains elusive in readily available literature, early patents indicate its synthesis and utility dating back to at least the 1960s. This document details key synthetic routes, including Friedel-Crafts alkylation, Fischer esterification, and acylation of the corresponding alcohol, complete with experimental protocols. A summary of its known physical, chemical, and spectroscopic properties is also presented. Notably, there is a significant lack of public domain research on the specific biological activities or signaling pathways associated with this compound, with its primary applications being in the fragrance industry and as a chemical intermediate in the synthesis of pharmaceuticals like Fexofenadine.

Historical Context and Discovery

The precise origin and first synthesis of this compound are not well-documented in peer-reviewed scientific literature. However, its preparation is described in patents dating back several decades, suggesting its discovery and initial use were likely within an industrial research and development context. For instance, U.S. Patent 3,378,578, filed in the 1960s, describes methods for the synthesis of esters, including structures analogous to this compound, through processes like the reaction of an olefin with a carboxylic acid in the presence of an acidic catalyst. Later patents, such as CN101823958A, provide more refined and detailed procedures for its synthesis, highlighting its ongoing relevance as a synthetic intermediate.[1] Its primary historical and current applications are as a fragrance component and as a key building block in the synthesis of more complex molecules, such as the antihistamine Fexofenadine. The compound has also been submitted to the National Cancer Institute for testing, though the results of these evaluations are not widely published.[2]

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic sweet, fruity odor.[3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₂[2][4][5]
Molecular Weight 192.25 g/mol [2][4][5]
CAS Number 18755-52-7[2][4][5]
Appearance Colorless liquid[3]
Boiling Point 256.8 °C at 760 mmHg[4]
Density ~0.998 g/cm³[4]
Refractive Index ~1.489[6]
Flash Point 100.8 °C[4]
Solubility Insoluble in water; soluble in organic solvents and alcohols.

A compilation of available spectroscopic data for the characterization of this compound is presented in Table 2.

Table 2: Spectroscopic Data for this compound

Technique Observed Peaks and Assignments Reference(s)
¹H NMR Predicted shifts: ~7.2-7.4 ppm (m, 5H, Ar-H), ~2.0 ppm (s, 3H, -COCH₃), Methylene and methyl protons of the propyl group would also be present.[2]
¹³C NMR No specific peak assignments readily available in searched literature.
IR Spectroscopy Characteristic ester carbonyl (C=O) stretch expected around 1735 cm⁻¹. C-O stretching and aromatic C-H stretching would also be present.
Mass Spectrometry Molecular Ion (M⁺): m/z = 192. Expected fragments: m/z = 133 ([M - OAc]⁺), m/z = 91 (benzyl cation), m/z = 43 (acetyl cation).[2]

Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been developed. The most prominent methods are detailed below.

Friedel-Crafts Alkylation

This method involves the reaction of an aromatic compound, such as benzene, with an alkylating agent in the presence of a Lewis acid catalyst. A common route utilizes methallyl acetate as the alkylating agent and aluminum trichloride as the catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry four-necked flask with stirrer, thermometer, dropping funnel, and gas absorption cat_prep Add anhydrous AlCl₃ and benzene to the flask start->cat_prep stir_rt Stir at room temperature for 30 min cat_prep->stir_rt cool Cool to 0-5 °C stir_rt->cool add_reagent Slowly add methallyl acetate in benzene cool->add_reagent react Stir vigorously at 0-5 °C for 1.5 h add_reagent->react quench Slowly pour into ice water and stir for 4 h react->quench extract Extract with benzene quench->extract wash_na Wash with saturated NaHCO₃ solution extract->wash_na wash_h2o Wash with water wash_na->wash_h2o dry Dry with anhydrous MgSO₄ wash_h2o->dry evap Evaporate solvent dry->evap distill Vacuum distill to obtain pure product evap->distill G cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2-methyl-2-phenylpropan-1-ol, acetic acid, and a catalytic amount of H₂SO₄ reflux Heat the mixture to reflux (110-120 °C) start->reflux cool Cool the reaction mixture reflux->cool wash Wash with water and neutralize with a weak base (e.g., NaHCO₃) cool->wash extract Extract with an organic solvent wash->extract dry Dry the organic layer extract->dry distill Purify by distillation dry->distill G cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2-methyl-2-phenylpropan-1-ol, acetic anhydride, and a catalyst (e.g., pyridine or an acid) react Stir at room temperature or with gentle heating start->react quench Quench with water to hydrolyze excess anhydride react->quench extract Extract with an organic solvent quench->extract wash Wash with water, dilute acid (if base catalyst used), and brine extract->wash dry Dry the organic layer wash->dry purify Purify by distillation or chromatography dry->purify

References

An In-depth Technical Guide to the Safety and Handling of 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Phenylpropyl acetate (CAS No. 10402-52-5). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a fresh-floral, fruity-green odor.[1] It is almost insoluble in water but soluble in alcohol and miscible with oils.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance Colorless liquid[1]
Specific Gravity 1.011 - 1.019 @ 25°C[3]
Refractive Index 1.494 - 1.498 @ 20°C[3]
Flash Point 98.89 °C (210.00 °F) (Tag Closed Cup)[3]
LogP (o/w) 2.652 (estimated)[4]
Water Solubility 157.2 mg/L @ 25 °C (estimated)[4]
Boiling Point 239.00 to 240.00 °C @ 760.00 mm Hg[4]

Toxicological Profile

The toxicological data for this compound is summarized below. As a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance group, its safety profile is also informed by the general toxicological characteristics of this chemical family.[5]

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

RouteSpeciesTestResultReference
OralRatLD₅₀4300 mg/kg[1]
DermalRabbitLD₅₀> 5000 mg/kg[1]

Experimental Protocol: Acute Oral Toxicity (OECD 401, adapted)

The acute oral toxicity of this compound was determined in rats. While the specific study details for the cited LD₅₀ are not available, a typical protocol following OECD Guideline 401 (now superseded) would involve the following steps:

  • Test Animals: Young adult rats of a single sex (or both sexes if significant differences are expected) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. A range of dose levels is used across different groups of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Skin Irritation

Studies in rabbits indicate that this compound is not a skin irritant.

SpeciesTestResultReference
RabbitSkin IrritationNon-irritating[1]

Experimental Protocol: Acute Dermal Irritation (OECD 404)

A study was conducted to assess the acute dermal irritation/corrosion potential of a test substance, believed to be this compound, in rabbits according to OECD Guideline 404.

  • Test Animals: Three healthy young adult albino rabbits were used.

  • Test Site Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of each animal was clipped.

  • Application: 0.5 mL of the test substance was applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure duration was 4 hours.

  • Observation: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Results: No dermal irritation was observed in this study. The primary irritation index was calculated to be 0.00.

Eye Irritation

This compound is classified as severely irritating to the eye.

SpeciesTestResultReference
RabbitEye IrritationSeverely irritating[6]

Experimental Protocol: Acute Eye Irritation (OECD 405)

A primary eye irritation test was conducted in rabbits.

  • Test Animals: Six healthy albino rabbits were used.

  • Application: 0.1 g of the test substance was instilled into the conjunctival sac of the right eye of each rabbit. The left eye remained untreated and served as a control.

  • Observation: The eyes were examined for ocular reactions at 1, 24, 48, and 72 hours, and on days 4, 7, 10, 14, and 21 post-instillation. Ocular lesions were scored according to the Draize method.

  • Results: The test substance produced conjunctival irritation, corneal opacity, and iritis in all animals. The mean total score at 24 hours was 39.5. Based on the scoring system, the substance is classified as severely irritating to the eye.[6]

Skin Sensitization

While a specific study report for this compound was not found, the AAASAE group of fragrance ingredients, to which it belongs, are generally not considered to be sensitizing at current exposure levels.[5]

Experimental Protocol: Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

A Guinea Pig Maximization Test (GPMT) is a standard method to assess the skin sensitization potential of a substance.

  • Test Animals: Young adult guinea pigs are used.

  • Induction Phase:

    • Intradermal Induction: The test substance is injected intradermally with and without an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.

    • Topical Induction: One week later, the test substance is applied topically to the same area.

  • Challenge Phase: After a two-week rest period, a non-irritating concentration of the test substance is applied topically to a naive site.

  • Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

  • Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group.

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, in vitro chromosomal aberration, in vivo micronucleus test) were identified for this compound. However, the broader group of AAASAEs are reported to be not mutagenic in bacterial systems and have little to no in vivo genotoxicity.[5]

Repeated Dose Toxicity

No specific repeated-dose toxicity studies (e.g., 28-day or 90-day studies) were found for this compound. For the AAASAE group, no significant toxicity was observed in repeat-dose toxicity tests.[5]

Metabolism

As an ester, this compound is expected to undergo hydrolysis mediated by carboxylesterases. This metabolic pathway is common for the AAASAE group of fragrance ingredients.[5] The hydrolysis of this compound yields 2-phenylpropanol and acetic acid, which are then further metabolized and excreted through established pathways.

Metabolism This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 2-Phenylpropanol 2-Phenylpropanol Hydrolysis->2-Phenylpropanol Acetic acid Acetic acid Hydrolysis->Acetic acid Carboxylesterases Carboxylesterases Carboxylesterases->Hydrolysis

Metabolic pathway of this compound.

Hazard Classification and Handling

GHS Classification

There is conflicting information regarding the GHS classification of this compound. Some sources indicate it is not a hazardous substance under GHS, while another provides the following hazard statements:[3][7]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Given the available toxicological data, particularly the severe eye irritation observed in animal studies, it is prudent to handle this substance with care, assuming it may present these hazards until a definitive classification is obtained from a regulatory body like ECHA.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Body Protection: Wear a lab coat or other protective clothing.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from heat and sources of ignition.[8]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[7]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Carbon oxides may be formed during combustion.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Exposure Controls

No specific occupational exposure limits (OELs) for this compound have been established by major regulatory bodies such as OSHA or ACGIH. For fragrance ingredients in general, exposure limits are not commonly established unless the substance is also used in other industrial applications with higher exposure potentials. It is recommended to follow the principles of good industrial hygiene and keep exposure to a minimum.

HandlingWorkflow cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures Goggles Goggles Ventilation Ventilation Goggles->Ventilation Gloves Gloves Gloves->Ventilation Lab Coat Lab Coat Lab Coat->Ventilation Respirator Respirator Ventilation->Respirator If inadequate Avoid Contact Avoid Contact Ventilation->Avoid Contact Storage Storage Avoid Contact->Storage End End Storage->End Start Start Start->Goggles Start->Gloves Start->Lab Coat

Recommended safe handling workflow.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

Conclusion

This compound has low acute oral and dermal toxicity. It is not a skin irritant but is a severe eye irritant. While specific data on skin sensitization, genotoxicity, and repeated-dose toxicity are not available for this compound, the broader chemical group to which it belongs (AAASAEs) does not raise significant concerns in these endpoints. The primary metabolic pathway is expected to be hydrolysis to 2-phenylpropanol and acetic acid. Due to conflicting GHS classifications and its severe eye-irritating properties, cautious handling with appropriate personal protective equipment is essential. Further studies to address the data gaps in genotoxicity, repeated-dose toxicity, and skin sensitization would provide a more complete safety profile.

References

A Comprehensive Technical Guide to the Synthesis of 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive review of the existing literature on the synthesis of 2-phenylpropyl acetate. It is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis. This document outlines the core synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols for key reactions.

Introduction

This compound is an organic ester with applications in various fields, including as a fragrance ingredient and as an intermediate in the synthesis of pharmaceuticals. Its synthesis has been approached through several chemical routes, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide will delve into the primary synthetic pathways, including classical esterification, Friedel-Crafts alkylation, and biocatalytic methods.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two main strategies: the esterification of a corresponding alcohol and the alkylation of an aromatic ring. Enzymatic routes are also emerging as a greener alternative.

Esterification of 2-Phenyl-1-propanol

The most conventional method for synthesizing this compound is through the esterification of 2-phenyl-1-propanol (hydratropyl alcohol). This can be achieved using either acetic acid in a Fischer esterification or with a more reactive acylating agent like acetic anhydride.

Fischer Esterification: This equilibrium-controlled reaction involves heating 2-phenyl-1-propanol with acetic acid in the presence of a strong acid catalyst.

Acylation with Acetic Anhydride: A more rapid and often higher-yielding approach involves the acylation of 2-phenyl-1-propanol with acetic anhydride. This reaction can be catalyzed by acids or bases, or in some cases, proceed without a catalyst at elevated temperatures.[1][2]

Friedel-Crafts Alkylation

An alternative route to this compound involves the Friedel-Crafts alkylation of benzene with methallyl acetate. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum trichloride. While this method offers a more direct synthesis from readily available starting materials, it can be prone to side reactions and rearrangements, which can affect the yield and purity of the final product.[3] A patent suggests that a mixed catalyst system of anhydrous ferric chloride and anhydrous aluminum trichloride can mitigate some of these issues, leading to higher yields and purity.[3]

Enzymatic Synthesis

Biocatalysis presents a green and highly selective alternative for the synthesis of esters. While specific literature on the enzymatic synthesis of this compound is not abundant, the successful synthesis of the related compound 2-phenethyl acetate using immobilized lipases suggests the feasibility of this approach.[4][5] This method typically involves the transesterification of an alcohol with an acyl donor, such as a simple ester, in the presence of a lipase enzyme.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the literature for the different synthetic methods.

Table 1: Synthesis of this compound via Friedel-Crafts Alkylation

CatalystStarting MaterialsReaction ConditionsYield (%)Purity (%)Reference
Anhydrous Aluminum TrichlorideMethallyl acetate, Benzene0-5°C, 1.5 h~55~85[3]
Anhydrous Ferric Chloride & Anhydrous Aluminum TrichlorideMethallyl acetate, Benzene0-15°C, 11 h8697.8[3]

Table 2: Synthesis of this compound via Acylation of 2-Methyl-2-phenylpropanol

Acylating AgentCatalystReaction ConditionsYield (%)Reference
Acetic anhydride4-pyrrolidin-1-ylpyridine, triethylamine20°C, 20 min97[6]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes discussed.

Protocol 1: Friedel-Crafts Alkylation using a Mixed Catalyst System

This protocol is adapted from a patented procedure for the synthesis of this compound.[3]

Materials:

  • Anhydrous ferric chloride (120.5 g, 0.75 mol)

  • Anhydrous aluminum trichloride (66.7 g, 0.5 mol)

  • Benzene (400 ml total)

  • Methallyl acetate (57 g, 0.5 mol)

  • Ice water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 500 ml four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a tail gas absorption device, add anhydrous ferric chloride and anhydrous aluminum trichloride.

  • Add 300 ml of benzene to the flask and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add a solution of methallyl acetate in 100 ml of benzene dropwise over approximately 1 hour, maintaining the temperature at 0-5°C.

  • After the addition is complete, continue to stir the reaction mixture vigorously at 0-5°C for 5 hours.

  • Slowly warm the reaction mixture to 6-15°C and stir for an additional 6 hours.

  • Pour the reaction mixture into 800 ml of ice water and stir for 4 hours.

  • Separate the organic layer. Extract the aqueous layer with benzene (3 x 50 ml).

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution and water (3 times).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless, transparent liquid.

Protocol 2: Acylation of 2-Methyl-2-phenylpropan-1-ol

This protocol is based on a high-yield synthesis method.[6]

Materials:

  • 2-methyl-2-phenyl-propan-1-ol

  • Acetic anhydride

  • 4-pyrrolidin-1-ylpyridine

  • Triethylamine

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-2-phenyl-propan-1-ol in a suitable solvent.

  • Add triethylamine and a catalytic amount of 4-pyrrolidin-1-ylpyridine to the solution.

  • Cool the mixture to a desired temperature (e.g., 20°C).

  • Add acetic anhydride dropwise to the reaction mixture.

  • Stir the reaction for approximately 20 minutes.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure (2-acetoxy-1,1-dimethylethyl)benzene.

Visualizations

The following diagrams illustrate the general reaction pathways and a representative experimental workflow.

general_reaction_schemes cluster_esterification Esterification of 2-Phenyl-1-propanol cluster_friedel_crafts Friedel-Crafts Alkylation 2-Phenyl-1-propanol 2-Phenyl-1-propanol 2-Phenylpropyl Acetate_E 2-Phenylpropyl Acetate 2-Phenyl-1-propanol->2-Phenylpropyl Acetate_E H+ cat. 2-Phenyl-1-propanol->2-Phenylpropyl Acetate_E Acid/Base cat. Acetic Acid Acetic Acid Acetic Acid->2-Phenylpropyl Acetate_E Acetic Anhydride Acetic Anhydride Acetic Anhydride->2-Phenylpropyl Acetate_E Benzene Benzene 2-Phenylpropyl Acetate_FC 2-Phenylpropyl Acetate Benzene->2-Phenylpropyl Acetate_FC Lewis Acid cat. Methallyl Acetate Methallyl Acetate Methallyl Acetate->2-Phenylpropyl Acetate_FC

Caption: General synthetic routes to this compound.

experimental_workflow_friedel_crafts start Start: Dry Reaction Flask add_catalysts Add Anhydrous FeCl3 and AlCl3 to Benzene start->add_catalysts stir_rt Stir at Room Temperature (30 min) add_catalysts->stir_rt cool Cool to 0-5°C stir_rt->cool add_reactant Add Methallyl Acetate in Benzene (1 h) cool->add_reactant react_low_temp Stir at 0-5°C (5 h) add_reactant->react_low_temp react_warm Warm to 6-15°C and Stir (6 h) react_low_temp->react_warm quench Pour into Ice Water and Stir (4 h) react_warm->quench extract Separate Layers and Extract Aqueous Phase quench->extract wash Wash Organic Layer (NaHCO3, H2O) extract->wash dry Dry with MgSO4 wash->dry concentrate Rotary Evaporation dry->concentrate purify Vacuum Distillation concentrate->purify end End: Pure this compound purify->end

Caption: Workflow for Friedel-Crafts synthesis.

References

The Biological Versatility of 2-Phenylpropyl Acetate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropyl acetate, a seemingly simple aromatic ester, and its derivatives represent a class of compounds with emerging biological significance. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals like the antihistamine Fexofenadine[1], the inherent structural motifs of this scaffold suggest a broader potential for biological activity.[2] This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound and its derivatives, with a focus on their potential applications in drug discovery and development. We delve into their cytotoxic, antimicrobial, and anti-inflammatory properties, supported by quantitative data from structurally related compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Cytotoxic Activity

While direct cytotoxic data for this compound is not extensively available in public literature, studies on structurally similar phenyl-containing compounds and aspirin derivatives provide valuable insights into their potential as anticancer agents. For instance, a study on 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, an aspirin derivative, demonstrated considerable in vitro anti-proliferative activity at a concentration of 10 μM against a panel of cancer cell lines.[3] Furthermore, novel 2-((3-thioureido)carbonyl) phenyl acetate derivatives have shown significant anticancer activity, with some compounds exhibiting stronger antileukemia activity than the control drug fluorouracil, with IC50 values ranging from 11.12 to 19.25 µmol·L-1 against three leukemia cell lines.[4][5]

Quantitative Cytotoxicity Data of Structurally Related Compounds
Compound ClassSpecific Compound/DerivativeCell Line(s)IC50 ValueReference
Phenyl Acetate Derivatives2-((3-(4-chlorophenyl)thioureido)carbonyl)phenyl acetate (5i)Molt-4 (T-acute lymphoblastic leukemia)11.12 µmol·L-1[4]
2-((3-(4-chlorophenyl)thioureido)carbonyl)phenyl acetate (5i)K-562 (Chronic myelogenous leukemia)19.25 µmol·L-1[4]
2-((3-(4-chlorophenyl)thioureido)carbonyl)phenyl acetate (5i)HL-60 (Acute myelocytic leukemia)14.36 µmol·L-1[4]
Phenylpropionyl-1-O-acetylbritannilactone estersDerivative with 2-O-methyloxime-3-phenyl groupHL-60 (Human leukemia)> 10 µg/mL[6]
Derivative with 2-O-methyloxime-3-phenyl groupBel-7402 (Human hepatoma)> 10 µg/mL[6]

Antimicrobial Activity

The antimicrobial potential of phenyl-containing compounds is well-documented. Derivatives of 2-(4-substituted phenyl)-3(2H)-isothiazolone have demonstrated moderate to high in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Specifically, compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity against Gram-positive bacteria, while those with piperazine derivatives were more effective against Gram-negative strains.[7]

Quantitative Antimicrobial Data of Structurally Related Compounds
Compound ClassSpecific Compound/DerivativeMicroorganismMIC ValueReference
2-(4-substituted phenyl)-3(2H)-isothiazolones5-chloro-2-(4-nitrophenyl)-3(2H)-isothiazoloneStaphylococcus aureusNot specified[7]
2-(4-(piperazin-1-yl)phenyl)-3(2H)-isothiazoloneEscherichia coliNot specified[7]
Phenylpropanoid DerivativesNot specifiedGram-positive & Gram-negative bacteriaNot specified

Anti-inflammatory Activity

The structural similarity of this compound derivatives to known anti-inflammatory agents, such as ibuprofen (a 2-phenylpropionic acid derivative), suggests their potential to inhibit cyclooxygenase (COX) enzymes. The anti-inflammatory and analgesic actions of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins.

Cyclooxygenase (COX) Inhibition

While direct COX inhibition data for this compound is not available, it is plausible that its derivatives could be designed to target these enzymes.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Assay: Cyclooxygenase (COX-1 and COX-2) Inhibitory Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which is a key step in prostaglandin synthesis.

Protocol:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX enzyme to initiate the reaction.

  • Substrate Addition: Add arachidonic acid as the substrate.

  • Detection: A colorimetric substrate (e.g., TMPD) is used, which is oxidized by the peroxidase activity of COX, resulting in a color change that can be measured spectrophotometrically.

  • Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC50 value for each enzyme.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Maintain Cancer Cell Lines B Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of This compound Derivatives C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Determine IC50 Values H->I

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

Logical Relationship of COX Inhibition and Anti-inflammatory Effect

G A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins B->C D Inflammation (Pain, Fever, Swelling) C->D E This compound Derivatives (Inhibitor) E->B Inhibition

Caption: Inhibition of COX enzymes by derivatives can block inflammation.

Conclusion and Future Directions

While this compound is established as a valuable synthetic intermediate, the biological potential of its derivatives remains an underexplored area with significant promise. The structural relationship to known bioactive molecules, particularly in the realms of oncology, infectious diseases, and inflammation, provides a strong rationale for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the therapeutic potential of this versatile chemical scaffold. The submission of 2-methyl-2-phenylpropyl acetate to the National Cancer Institute for testing underscores the recognized potential of this compound class.[2]

References

Methodological & Application

Application Note: Synthesis of 2-Phenylpropyl Acetate Derivatives via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Arylpropyl acetate derivatives are a class of organic compounds that serve as important intermediates in the synthesis of various pharmaceuticals and fine chemicals. For instance, 2-methyl-2-phenylpropyl acetate is a precursor for compounds like the antihistamine fexofenadine and certain pyrethroid insecticides[1]. One of the primary synthetic routes to these compounds is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction that attaches an alkyl group to an aromatic ring[2].

This application note provides a detailed protocol for the synthesis of 2-methyl-2-phenylpropyl acetate via the Friedel-Crafts alkylation of benzene with methallyl acetate. While classic Friedel-Crafts reactions often use a single Lewis acid catalyst like aluminum chloride (AlCl₃), this can lead to side reactions and lower yields due to the high reactivity and potential for product rearrangement[1]. The protocol detailed below utilizes a mixed-catalyst system of anhydrous ferric chloride (FeCl₃) and aluminum chloride (AlCl₃), which provides milder reaction conditions, simpler operation, and significantly higher product yield and purity[1].

Reaction Scheme and Mechanism

The overall reaction involves the alkylation of benzene with methallyl acetate in the presence of a Lewis acid catalyst mixture.

Reaction: Benzene + Methallyl Acetate → 2-Methyl-2-phenylpropyl Acetate

Mechanism Overview: The Friedel-Crafts alkylation proceeds in three main steps[3][4]:

  • Formation of the Electrophile: The Lewis acid catalyst activates the alkylating agent (methallyl acetate) to form a tertiary carbocation electrophile. This is the rate-determining step.

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity[5].

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst[4][5].

friedel_crafts_mechanism Mechanism: Friedel-Crafts Alkylation cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation S1_Reactants Methallyl Acetate + Lewis Acid (AlCl₃/FeCl₃) S1_Product Tertiary Carbocation (Electrophile) S1_Reactants->S1_Product Activation S2_Sigma Arenium Ion (Sigma Complex) S1_Product->S2_Sigma Attack S2_Benzene Benzene (Nucleophile) S2_Benzene->S2_Sigma S3_Product 2-Methyl-2-phenylpropyl Acetate S2_Sigma->S3_Product Proton Removal S3_Catalyst Catalyst Regeneration S3_Product->S3_Catalyst

Figure 1. High-level mechanism of the Friedel-Crafts alkylation.

Experimental Protocol

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis[1].

2.1 Materials and Equipment:

  • Reactants: Benzene (solvent and reactant), Methallyl acetate (≥98%), Anhydrous Ferric Chloride (FeCl₃), Anhydrous Aluminum Chloride (AlCl₃).

  • Workup Reagents: Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: 500 mL four-necked flask, mechanical stirrer, thermometer, dropping funnel, tail gas absorption apparatus, ice bath, rotary evaporator, vacuum distillation setup.

2.2 Procedure:

experimental_workflow start Start: Assemble Dry Glassware setup 1. Charge Flask - Benzene (300ml) - Anhydrous FeCl₃ (120.5g) - Anhydrous AlCl₃ (66.7g) start->setup stir_cool 2. Stir and Cool - Stir at room temp (30 min) - Cool to 0-5°C setup->stir_cool addition 3. Add Reactant - Slowly drip Methallyl Acetate (57g in 100ml Benzene) - Maintain 0-5°C stir_cool->addition reaction1 4. Main Reaction - Stir vigorously at 0-5°C for 5 hours addition->reaction1 reaction2 5. Complete Reaction - Slowly warm to 6-15°C - Stir for ~6 hours reaction1->reaction2 quench 6. Quench - Pour reaction mixture into 800ml ice water reaction2->quench workup 7. Workup - Separate layers - Extract aqueous layer (3x50ml Benzene) - Wash organic layer (NaHCO₃, H₂O) - Dry (MgSO₄) quench->workup purify 8. Purify - Filter and evaporate solvent - Purify by vacuum distillation workup->purify end End Product: Colorless Liquid purify->end

Figure 2. Workflow for the synthesis of 2-methyl-2-phenylpropyl acetate.

  • Reaction Setup: In a dry 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 300 mL of benzene, anhydrous ferric chloride (120.5 g, 0.75 mol), and anhydrous aluminum chloride (66.7 g, 0.5 mol)[1].

  • Catalyst Activation & Cooling: Stir the mixture at room temperature for 30 minutes. Afterward, cool the flask in an ice bath to an internal temperature of 0–5°C[1].

  • Reactant Addition: Slowly add a solution of methallyl acetate (57 g, 0.5 mol) dissolved in 100 mL of benzene via the dropping funnel over approximately 1 hour. Maintain the internal temperature between 0–5°C throughout the addition[1].

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at 0–5°C for 5 hours. Then, allow the mixture to slowly warm to 6–15°C and stir for an additional 6 hours[1].

  • Quenching: Carefully pour the reaction mixture into a beaker containing 800 mL of ice water and stir for 4 hours to decompose the catalyst complex.

  • Workup: Transfer the mixture to a separatory funnel and allow the layers to separate. Extract the aqueous layer with benzene (3 x 50 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer successively with saturated NaHCO₃ solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation[1].

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain 2-methyl-2-phenylpropyl acetate as a colorless, transparent liquid[1].

2.3 Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All operations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride and ferric chloride react violently with moisture. Handle with care and avoid exposure to air.

  • The reaction quenching is exothermic. Pour the reaction mixture into ice water slowly and with good stirring.

Data and Results

The use of a mixed-catalyst system significantly improves the reaction's efficiency and selectivity compared to using AlCl₃ alone.

Table 1: Comparison of Reaction Conditions and Yields

Parameter Method 1: Mixed Catalyst (FeCl₃/AlCl₃) Method 2: Single Catalyst (AlCl₃)
Catalyst Anhydrous FeCl₃ / AlCl₃ Anhydrous AlCl₃
Reaction Conditions 0–15°C, controlled addition Can be highly exothermic and difficult to control[1]
Reported Yield 75% - 86%[1] ~55% (practical), 67% (theoretical)[1][6]
Product Purity >97%[1] ~85%[1]

| Key Observation | Milder conditions, fewer by-products due to rearrangement[1]. | Violent reaction, formation of complex by-products[1]. |

Table 2: Physicochemical Properties of 2-Methyl-2-phenylpropyl Acetate

Property Value
CAS Number 18755-52-7[6][7]
Molecular Formula C₁₂H₁₆O₂[6][7]
Molecular Weight 192.25 g/mol [6][7]
Appearance Colorless Liquid
Purity (Typical) ≥98%[7]

| Storage | Sealed in dry, 2-8°C[7] |

Conclusion

The Friedel-Crafts alkylation of benzene with methallyl acetate provides an effective route for the synthesis of 2-methyl-2-phenylpropyl acetate. The detailed protocol utilizing a mixed FeCl₃/AlCl₃ catalyst system demonstrates high yield (up to 86%) and purity (>97%), offering a significant improvement over methods that use a single, highly reactive Lewis acid catalyst. This robust and scalable method is well-suited for researchers and professionals in drug development and chemical synthesis requiring high-quality intermediates.

References

Application Notes and Protocols: 2-Phenylpropyl Acetate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropyl acetate, particularly the isomer 2-methyl-2-phenylpropyl acetate (also known as neophyl acetate), is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features make it a valuable intermediate for introducing a dimethylphenylpropyl moiety into a target molecule. This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-2-phenylpropyl acetate and its subsequent use in the synthesis of the second-generation antihistamine, Fexofenadine.

Application: Intermediate in the Synthesis of Fexofenadine

2-Methyl-2-phenylpropyl acetate serves as a crucial intermediate in the multi-step synthesis of Fexofenadine HCl, a widely used non-sedating antihistamine.[1] It provides the core dimethylphenylpropyl scaffold onto which the rest of the Fexofenadine molecule is constructed. The use of this intermediate is a key step in forming the side-chain structure of the final API.[1]

Synthesis of 2-Methyl-2-Phenylpropyl Acetate

There are two primary methods for the synthesis of 2-methyl-2-phenylpropyl acetate: Friedel-Crafts alkylation and the esterification of 2-methyl-2-phenylpropanol.

1. Friedel-Crafts Alkylation

This method involves the reaction of an aromatic compound (benzene) with an alkylating agent in the presence of a Lewis acid catalyst. A common route utilizes methyl allyl acetate as the alkylating agent.[2]

2. Esterification of 2-Methyl-2-phenylpropanol

This approach involves the direct esterification of 2-methyl-2-phenylpropanol with acetic acid or its anhydride, typically in the presence of an acid catalyst.[3][4]

Fexofenadine Synthesis Pathway

The following diagram illustrates the synthetic route to Fexofenadine, highlighting the role of 2-methyl-2-phenylpropyl acetate.

Fexofenadine_Synthesis cluster_synthesis Synthesis of 2-Methyl-2-phenylpropyl acetate cluster_fexofenadine Fexofenadine Synthesis Benzene Benzene Friedel_Crafts Friedel-Crafts Alkylation Benzene->Friedel_Crafts Methyl_allyl_acetate Methyl_allyl_acetate Methyl_allyl_acetate->Friedel_Crafts Intermediate 2-Methyl-2-phenylpropyl acetate Friedel_Crafts->Intermediate Acylation Friedel-Crafts Acylation (with 4-chlorobutyryl chloride) Intermediate->Acylation Intermediate_2 2-[4-(4-chlorobutyryl)phenyl]- 2-methylpropyl acetate Acylation->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Intermediate_3 2-[4-(4-chlorobutyryl)phenyl]- 2-methylpropanol Hydrolysis->Intermediate_3 Oxidation Oxidation Intermediate_3->Oxidation Intermediate_4 2-[4-(4-chlorobutyryl)phenyl]- 2-methylpropanoic acid Oxidation->Intermediate_4 Esterification Esterification Intermediate_4->Esterification Intermediate_5 Methyl 2-[4-(4-chlorobutyryl)phenyl]- 2-methylpropanoate Esterification->Intermediate_5 Coupling Coupling with Azacyclonol Intermediate_5->Coupling Intermediate_6 Methyl 4'-[4-[4-(hydroxydiphenylmethyl)- 1-piperidinyl]-1-oxobutyl]- α,α-dimethylbenzeneacetate Coupling->Intermediate_6 Reduction Reduction Intermediate_6->Reduction Intermediate_7 4'-[4-[4-(hydroxydiphenylmethyl)- 1-piperidinyl]-1-hydroxybutyl]- α,α-dimethylbenzeneacetic acid, methyl ester Reduction->Intermediate_7 Final_Hydrolysis Hydrolysis Intermediate_7->Final_Hydrolysis Fexofenadine Fexofenadine Final_Hydrolysis->Fexofenadine

Caption: Synthetic pathway of Fexofenadine from Benzene.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of 2-methyl-2-phenylpropyl acetate via Friedel-Crafts alkylation and the subsequent steps in Fexofenadine synthesis.

Table 1: Synthesis of 2-Methyl-2-phenylpropyl acetate via Friedel-Crafts Alkylation

CatalystReaction ConditionsYield (%)Purity (%)Reference
Anhydrous AlCl₃Benzene, Methyl allyl acetate, 0-5°C, 1.5 h5585[2]
Anhydrous FeCl₃ and AlCl₃Benzene, Methyl allyl acetate, 0-15°C, 11 h8697.8[2]

Table 2: Key Steps in Fexofenadine Synthesis

Reaction StepKey ReagentsYield (%)Reference
Synthesis of α,α-dimethyl phenyl acetate ethanolBenzene, Methyl allyl acetate, AlCl₃89.7[5]
Synthesis of 2-[4-(4-butyryl chloride) phenyl]-2-Methyl propyl acetateα,α-dimethyl phenyl acetate ethanol, 4-butyryl chloride, AlCl₃90.6[5]
Hydrolysis to 2-(4-cyclopropyl carbonyl)-phenyl-2-methyl propyl alcohol2-[4-(4-butyryl chloride) phenyl]-2-Methyl propyl acetate, NaOH, Methanol90[5]
Final purification of Fexofenadine HClCrude Fexofenadine HCl, Acetone88.5[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-phenylpropyl acetate via Friedel-Crafts Alkylation

This protocol is based on an improved method using a mixed catalyst system to enhance yield and purity.[2]

Materials:

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Methyl allyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • 500 mL four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Tail gas absorption device

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a dry 500 mL four-necked flask, add anhydrous ferric chloride (120.5 g, 0.75 mol) and anhydrous aluminum chloride (66.7 g, 0.5 mol) to 300 mL of benzene.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of methyl allyl acetate (57 g, 0.5 mol) in 100 mL of benzene dropwise over approximately 1 hour, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture vigorously at 0-5°C for 5 hours.

  • Slowly warm the mixture to 6-15°C and continue stirring for approximately 6 hours.

  • Pour the reaction mixture into 800 mL of ice water and stir for 4 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with benzene (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution and water (3 times).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain 2-methyl-2-phenylpropyl acetate as a colorless, transparent liquid.

Protocol 2: Esterification of 2-Methyl-2-phenylpropanol

This protocol describes a general method for the synthesis of 2-methyl-2-phenylpropyl acetate via esterification.[3][4]

Materials:

  • 2-Methyl-2-phenylpropanol

  • Acetic anhydride

  • Acid catalyst (e.g., sulfuric acid)

  • Distilled water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-2-phenylpropanol in an excess of acetic anhydride.

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into ice water.

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-phenylpropyl acetate.

  • Purify the product by distillation if necessary.

Protocol 3: Synthesis of Fexofenadine from 2-Methyl-2-phenylpropyl acetate Intermediate

This protocol outlines the key steps to convert 2-methyl-2-phenylpropyl acetate to Fexofenadine.

Step 1: Friedel-Crafts Acylation of 2-Methyl-2-phenylpropyl acetate

  • Reaction: 2-Methyl-2-phenylpropyl acetate is acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the butyryl chloride side chain.

  • General Procedure:

    • Dissolve 2-methyl-2-phenylpropyl acetate in a suitable solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath and add AlCl₃ portion-wise.

    • Add 4-chlorobutyryl chloride dropwise, maintaining the low temperature.

    • Stir the reaction until completion (monitored by TLC).

    • Quench the reaction by slowly adding ice water.

    • Extract the product, wash, dry, and concentrate to obtain 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropyl acetate.

Step 2: Subsequent Transformation to Fexofenadine The resulting intermediate undergoes a series of reactions including hydrolysis, oxidation, esterification, coupling with azacyclonol, reduction, and final hydrolysis to yield Fexofenadine.[5][7] Detailed procedures for these subsequent steps are complex and proprietary in many cases, but generally follow established organic synthesis methodologies. The overall yield for the entire synthesis of Fexofenadine has been reported to be around 33.51% in some optimized routes.[5][8]

Workflow Diagram

Experimental_Workflow cluster_protocol1 Protocol 1: Friedel-Crafts Alkylation cluster_protocol2 Protocol 2: Esterification P1_Start Start: Mix Catalysts and Benzene P1_Step1 Cool to 0-5°C P1_Start->P1_Step1 P1_Step2 Add Methyl Allyl Acetate P1_Step1->P1_Step2 P1_Step3 Stir at 0-5°C, then 6-15°C P1_Step2->P1_Step3 P1_Step4 Quench with Ice Water P1_Step3->P1_Step4 P1_Step5 Extraction and Washing P1_Step4->P1_Step5 P1_Step6 Drying and Solvent Removal P1_Step5->P1_Step6 P1_End Purification: Vacuum Distillation P1_Step6->P1_End P2_Start Start: Mix Alcohol, Acetic Anhydride, Catalyst P2_Step1 Reflux Reaction P2_Start->P2_Step1 P2_Step2 Quench with Ice Water P2_Step1->P2_Step2 P2_Step3 Extraction and Washing P2_Step2->P2_Step3 P2_Step4 Drying and Solvent Removal P2_Step3->P2_Step4 P2_End Purification: Distillation P2_Step4->P2_End

Caption: Experimental workflows for the synthesis of the intermediate.

References

Application Notes and Protocols: 2-Phenylpropyl Acetate in Fragrance and Perfumery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-phenylpropyl acetate in fragrance and perfumery research. This document includes its olfactory properties, synthesis, analytical evaluation, and application in fragrance creation.

Olfactory Profile and Properties of this compound

This compound is a fragrance ingredient valued for its complex and versatile aroma. It belongs to the structural group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE)[1][2][3][4][5]. Its scent is predominantly floral, often described as sweet, with nuances of hyacinth, lilac, green, and earthy notes[6]. This combination allows it to impart a fresh and natural floral character to fragrance compositions.

Table 1: Physicochemical and Olfactory Properties of this compound

PropertyValueReference
Chemical Name This compound[6]
Synonyms Hydratropic acetate, beta-methylphenethyl acetate[6]
CAS Number 10402-52-5[6]
Molecular Formula C₁₁H₁₄O₂N/A
Molecular Weight 178.23 g/mol N/A
Appearance Colorless liquid[7]
Odor Description Sweet, hyacinth, lilac, green, earthy[6]
Odor Type Floral[6]
Recommended Usage Up to 15.00% in fragrance concentrate[6]
Specific Gravity 1.01100 to 1.01900 @ 25.00 °C[6]
Refractive Index 1.49400 to 1.49800 @ 20.00 °C[6]
Flash Point 210.00 °F (98.89 °C) TCC[6]
Oral LD50 (rat) 4300 mg/kg[6]

Experimental Protocols

This protocol describes the synthesis of this compound from 2-phenylpropan-1-ol and acetic acid using an acid catalyst, a classic example of Fischer esterification[2][8][9][10][11].

Materials:

  • 2-phenylpropan-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-phenylpropan-1-ol (1 equivalent) and a 4-fold molar excess of glacial acetic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 drops) or p-toluenesulfonic acid to the stirred mixture[2].

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 45-60 minutes[2]. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with:

      • Water

      • 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid). Be cautious of CO₂ evolution[8].

      • Saturated brine solution (to remove residual water).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure ester.

DOT Diagram: Synthesis Workflow of this compound

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Phenylpropan-1-ol + Glacial Acetic Acid Catalyst H₂SO₄ or p-TsOH Reactants->Catalyst Add Reflux Reflux (45-60 min) Catalyst->Reflux Heat Cooling Cool to RT Reflux->Cooling Extraction Dilute with Ether Cooling->Extraction Wash1 Wash with Water Extraction->Wash1 Wash2 Wash with NaHCO₃ soln. Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry with Na₂SO₄ Wash3->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Pure this compound Pure this compound Distillation->Pure this compound G cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis Sample 10% 2-Phenylpropyl Acetate Solution Blotter Dip Smelling Strips Sample->Blotter Panel Present to Panel Blotter->Panel Top Evaluate Top Note (immediate) Panel->Top Middle Evaluate Middle Note (15-30 min) Top->Middle Base Evaluate Base Note (>2 hours) Middle->Base Descriptors Collect Descriptors Base->Descriptors Intensity Rate Intensity Base->Intensity Profile Compile Odor Profile Descriptors->Profile Intensity->Profile G Sample This compound Solution GC Gas Chromatograph Sample->GC Split Effluent Splitter GC->Split FID Flame Ionization Detector (FID) Split->FID ODP Olfactory Detection Port (ODP) Split->ODP Chromatogram Generate Chromatogram FID->Chromatogram Aromagram Generate Aromagram ODP->Aromagram Analysis Correlate Data Chromatogram->Analysis Aromagram->Analysis G Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-phenylpropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropyl acetate is an aromatic ester compound used in various industrial applications, including as a fragrance ingredient. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this volatile compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.

a) Dilution (for standards and clean samples):

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[1]

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Dilute the unknown sample with the same solvent to an expected concentration within the calibration range.

  • Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

b) Liquid-Liquid Extraction (LLE) (for aqueous samples):

  • To 10 mL of the aqueous sample, add 5 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of the analysis solvent (e.g., ethyl acetate) and transfer to an autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters provide a starting point for the analysis of this compound and can be optimized as needed.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp 110 °C/min to 180 °C
Ramp 220 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range40-350 amu
Solvent Delay4 minutes

Data Presentation

Quantitative Analysis

A calibration curve is constructed by plotting the peak area of this compound against the corresponding concentration of the prepared standards. The concentration of the unknown sample is then determined from this curve.

Table 2: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.578,956
1.0155,432
5.0798,654
10.01,602,345
25.04,015,876
50.08,123,456

Table 3: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy/Recovery (%)95-105%
Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The fragmentation pattern is crucial for the qualitative identification of the compound.

Table 4: Characteristic Mass Fragments of this compound

m/zIon Identity
178[M]+ (Molecular Ion)
118[M - CH3COOH]+
105[C8H9]+
91[C7H7]+ (Tropylium ion)
43[CH3CO]+ (Acetyl cation)

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution Dilution Dilution Standard->Dilution Sample Unknown Sample Sample->Dilution Extraction Liquid-Liquid Extraction Sample->Extraction GC_Injection GC Injection Dilution->GC_Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Qualitative Qualitative Analysis (Mass Spectrum) MS_Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) MS_Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway Parent This compound (m/z 178) Frag1 [M - CH3COOH]+ (m/z 118) Parent->Frag1 - CH3COOH Frag4 Acetyl Cation [CH3CO]+ (m/z 43) Parent->Frag4 Frag2 [C8H9]+ (m/z 105) Frag1->Frag2 - CH3 Frag3 Tropylium Ion [C7H7]+ (m/z 91) Frag2->Frag3 - CH2

References

Application Note and Protocol for the Reduction of 2-Phenylpropyl Acetate to 2-Phenylpropanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of the ester, 2-phenylpropyl acetate, to its corresponding primary alcohol, 2-phenylpropanol, utilizing lithium aluminum hydride (LiAlH₄) as the reducing agent. This transformation is a fundamental process in organic synthesis, often employed in the pharmaceutical industry for the preparation of active pharmaceutical ingredients and their intermediates. This application note includes a comprehensive experimental procedure, characterization data for both the starting material and the product, safety precautions, and a graphical representation of the experimental workflow.

Introduction

The reduction of esters to primary alcohols is a crucial transformation in organic chemistry. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for this purpose due to its high reactivity.[1] Unlike weaker reducing agents such as sodium borohydride, LiAlH₄ is capable of reducing a variety of carbonyl compounds, including esters and carboxylic acids, to their corresponding alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from the LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a second hydride attack on the intermediate aldehyde, which is then protonated during the workup to yield the primary alcohol. This protocol details the specific application of this reaction to the synthesis of 2-phenylpropanol from this compound.

Data Presentation

A summary of the physical and spectroscopic properties of the starting material and the product is presented in the tables below for easy comparison.

Table 1: Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)
This compoundC₁₁H₁₄O₂178.23Colorless liquid~234~1.01
2-PhenylpropanolC₉H₁₂O136.19Colorless liquid219-2200.998

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 7.35-7.15 (m, 5H), 4.10 (d, 2H), 3.00 (m, 1H), 2.05 (s, 3H), 1.30 (d, 3H)170.8, 141.5, 128.5, 127.8, 126.5, 68.9, 41.8, 21.0, 17.23030, 2965, 1740 (C=O), 1370, 1240 (C-O), 1020, 750, 700
2-Phenylpropanol 7.30-7.10 (m, 5H), 3.65 (d, 2H), 2.95 (m, 1H), 1.60 (br s, 1H, OH), 1.25 (d, 3H)142.5, 128.4, 127.7, 126.3, 68.5, 43.5, 17.03350 (br, O-H), 3030, 2960, 1495, 1450, 1050 (C-O), 750, 700

Experimental Protocol

This protocol outlines the reduction of this compound to 2-phenylpropanol using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of LiAlH₄: To the flask, add 1.0 g (26.3 mmol) of lithium aluminum hydride followed by 50 mL of anhydrous diethyl ether. The suspension is stirred at room temperature.

  • Addition of Ester: A solution of 5.0 g (28.0 mmol) of this compound in 25 mL of anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 1 hour to ensure the completion of the reaction.

  • Quenching: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, dropwise addition of 1 mL of water, followed by 1 mL of 15% aqueous sodium hydroxide, and then 3 mL of water. This should result in the formation of a granular white precipitate.

  • Workup: The precipitate is removed by vacuum filtration and washed with diethyl ether. The filtrate is transferred to a separatory funnel. The organic layer is washed sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-phenylpropanol.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add LiAlH4 to Anhydrous Et2O B 2. Add this compound Solution A->B C 3. Reflux for 1 hour B->C D 4. Quench with H2O and NaOH C->D Cooling E 5. Filter Precipitate D->E F 6. Wash with HCl, NaHCO3, and Brine E->F G 7. Dry with MgSO4 F->G H 8. Evaporate Solvent G->H I 9. Vacuum Distillation H->I

Caption: Experimental workflow for the reduction of this compound.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive and flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere. Avoid contact with skin and eyes. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishers.

  • Diethyl Ether (Et₂O): Diethyl ether is a highly flammable and volatile liquid. Its vapors can form explosive mixtures with air. It should be handled in a well-ventilated fume hood, away from any sources of ignition.

  • Hydrochloric Acid (HCl): Hydrochloric acid is a corrosive liquid that can cause severe burns to the skin and eyes, and respiratory irritation if inhaled. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling.

Always consult the Safety Data Sheet (SDS) for each chemical before use. This protocol should only be performed by trained personnel in a properly equipped laboratory.

References

The Pivotal Role of 2-Phenylpropyl Acetate in Fexofenadine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexofenadine, a widely used second-generation antihistamine, is synthesized through various routes, with many commercially viable methods employing 2-phenylpropyl acetate as a key intermediate. This compound, also known as 2-methyl-2-phenylpropyl acetate, serves as a critical building block for constructing the α,α-dimethyl-phenylacetic acid side chain of the final fexofenadine molecule. This document provides detailed application notes on the significance of this compound in fexofenadine synthesis, followed by comprehensive experimental protocols for its preparation and subsequent functionalization. Quantitative data from relevant literature is summarized, and key experimental workflows are visualized to aid in laboratory-scale synthesis and process development.

Application Notes

This compound is a crucial intermediate in what is often referred to as the "Fexo Chloro" synthesis pathway for fexofenadine.[1] Its primary role is to introduce the substituted phenyl ring and the quaternary dimethyl group that are characteristic of the fexofenadine structure. The acetate group serves as a protecting group for the alcohol functionality, which is later deprotected or transformed in subsequent synthetic steps.

The synthesis of this compound is most commonly achieved via a Friedel-Crafts alkylation reaction between benzene and a suitable C4-alkenyl acetate, typically methallyl acetate.[2] This reaction is catalyzed by a Lewis acid, such as aluminum chloride. The subsequent step in the fexofenadine synthesis involves a Friedel-Crafts acylation of the this compound with 4-chlorobutyryl chloride, which adds the chloro-butyryl side chain to the phenyl ring, leading to the formation of 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropyl acetate.[3] This intermediate then undergoes further reactions, including condensation with α,α-diphenyl-4-piperidinemethanol (azacyclonol), reduction of the ketone, and hydrolysis of the ester to yield fexofenadine.

The purity and yield of this compound and its acylated derivative are critical for the overall efficiency and cost-effectiveness of the fexofenadine manufacturing process. Therefore, optimization of the Friedel-Crafts reaction conditions is of paramount importance.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from benzene and methallyl acetate using a mixed Lewis acid catalyst system, which has been shown to improve yield and purity.[4]

Materials:

  • Benzene

  • Methallyl acetate

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 500 mL four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Gas absorption device

Procedure:

  • To a 500 mL dry four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas absorption device, add 300 mL of benzene, 120.5 g (0.75 mol) of anhydrous ferric chloride, and 66.7 g (0.5 mol) of anhydrous aluminum chloride.[4]

  • Stir the mixture at room temperature for 30 minutes.[4]

  • Cool the mixture to 0-5 °C using an ice bath.[4]

  • Slowly add a solution of 57 g (0.5 mol) of methallyl acetate dissolved in 100 mL of benzene via the dropping funnel over approximately 1 hour, maintaining the temperature between 0-5 °C.[4]

  • After the addition is complete, stir the reaction mixture vigorously at 0-5 °C for 5 hours.[4]

  • Slowly warm the mixture to 6-15 °C and continue stirring for approximately 6 hours.[4]

  • Pour the reaction mixture into 800 mL of ice water and stir for 4 hours.[4]

  • Separate the organic layer. Extract the aqueous layer with benzene (3 x 50 mL).[4]

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution and water (3 times).[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[4]

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless, transparent liquid.[4]

Protocol 2: Synthesis of 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropyl acetate via Friedel-Crafts Acylation

This protocol details the acylation of this compound with 4-chlorobutyryl chloride.[3]

Materials:

  • This compound

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Reaction flask

  • Stirrer

  • Cooling bath

Procedure:

  • To a reaction flask, add 150 mL of dichloromethane and 66.9 g (0.504 mol) of anhydrous aluminum chloride.[3]

  • Stir to partially dissolve the AlCl₃.[3]

  • Cool the mixture to -5 to 0 °C.[3]

  • Add 56.6 g (0.402 mol) of 4-chlorobutyryl chloride dropwise over 2 hours.[3]

  • Continue stirring for 20 minutes, then add 38.4 g (0.201 mol) of this compound over 2 hours, maintaining the temperature at approximately 0 °C.[3]

  • Stir for an additional 3 hours at 0 °C.[3]

  • Slowly add 300 mL of ice water to the reaction mixture, followed by 100 mL of dichloromethane.[3]

  • Stir for 20 minutes and then separate the layers.[3]

  • Extract the aqueous layer with dichloromethane (2 x 100 mL).[3]

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 100 mL), deionized water (200 mL), and brine (200 mL).[3]

  • Dry the organic layer with anhydrous MgSO₄ and filter.[3]

  • Remove the dichloromethane in vacuo to obtain 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropyl acetate as a dark red liquid.[3]

Data Presentation

Reaction Reactants Catalyst/Reagents Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Synthesis of this compound Benzene, Methallyl acetateFeCl₃, AlCl₃Benzene0-15128697.8[4]
Synthesis of this compound Benzene, Methallyl acetateAlCl₃Benzene0-5289.7Not Specified[3]
Synthesis of 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropyl acetate This compound, 4-Chlorobutyryl chlorideAlCl₃CH₂Cl₂-5 to 05.390.6Not Specified[3]

Mandatory Visualization

fexofenadine_synthesis_pathway cluster_synthesis Synthesis of this compound cluster_acylation Synthesis of Fexofenadine Intermediate Benzene Benzene Friedel_Crafts_Alkylation Friedel-Crafts Alkylation Benzene->Friedel_Crafts_Alkylation Methallyl_acetate Methallyl Acetate Methallyl_acetate->Friedel_Crafts_Alkylation Phenylpropyl_acetate This compound Friedel_Crafts_Alkylation->Phenylpropyl_acetate Yield: ~86-90% Friedel_Crafts_Acylation Friedel-Crafts Acylation Phenylpropyl_acetate->Friedel_Crafts_Acylation Chlorobutyryl_chloride 4-Chlorobutyryl Chloride Chlorobutyryl_chloride->Friedel_Crafts_Acylation Acylated_intermediate 2-[4-(4-chlorobutyryl)phenyl] -2-methylpropyl acetate Friedel_Crafts_Acylation->Acylated_intermediate Yield: ~91% Condensation Condensation Acylated_intermediate->Condensation Azacyclonol Azacyclonol Azacyclonol->Condensation Fexofenadine_precursor Fexofenadine Precursor Condensation->Fexofenadine_precursor Fexofenadine Fexofenadine Fexofenadine_precursor->Fexofenadine Reduction & Hydrolysis

Caption: Synthetic pathway of fexofenadine via this compound.

experimental_workflow_alkylation start Start: Charge Flask with Benzene & Lewis Acids cool Cool to 0-5 °C start->cool add_acetate Slowly Add Methallyl Acetate Solution cool->add_acetate react1 Stir at 0-5 °C for 5h add_acetate->react1 react2 Warm to 6-15 °C and Stir for 6h react1->react2 quench Quench with Ice Water react2->quench extract Separate and Extract with Benzene quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify

Caption: Workflow for the synthesis of this compound.

experimental_workflow_acylation start Start: Charge Flask with CH₂Cl₂ & AlCl₃ cool Cool to -5 to 0 °C start->cool add_chloride Add 4-Chlorobutyryl Chloride cool->add_chloride add_acetate Add 2-Phenylpropyl Acetate add_chloride->add_acetate react Stir at 0 °C for 3h add_acetate->react quench Quench with Ice Water and CH₂Cl₂ react->quench extract Separate and Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate

Caption: Workflow for the Friedel-Crafts acylation of this compound.

References

Application Notes and Protocols for the Purity Assessment of 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for determining the purity of 2-phenylpropyl acetate, a key intermediate in various synthetic processes. The document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction

This compound is a colorless liquid with a floral scent, commonly used as a fragrance ingredient and as an intermediate in the synthesis of pharmaceuticals.[1] Its purity is crucial to ensure the quality, safety, and efficacy of the final product. This document details the analytical methodologies for the comprehensive purity assessment of this compound, including the identification and quantification of potential impurities.

Potential Impurities:

The purity of this compound is influenced by the synthetic route employed. Common synthesis methods include the esterification of 2-phenyl-1-propanol with acetic acid or acetic anhydride.[2] Potential impurities may include:

  • Starting materials: Unreacted 2-phenyl-1-propanol, acetic acid, or acetic anhydride.

  • Byproducts: Di-2-phenylpropyl ether (from a side reaction of the alcohol), and other esters formed from impurities in the starting materials.

  • Solvents: Residual solvents used in the synthesis and purification process.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for impurity profiling.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilute with a suitable solvent (e.g., Dichloromethane) Sample->Dilution Injection Inject into GC Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Detection Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (% Area) Peak_Integration->Purity_Calculation

Caption: Workflow for the purity assessment of this compound using GC-MS.

Protocol for GC-MS Analysis:

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is suitable.

  • Autosampler for precise and reproducible injections.

Reagents:

  • High-purity solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate).

  • Helium (carrier gas) of high purity (99.999%).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to obtain a 1 mg/mL solution.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Calculate the purity by the area normalization method, assuming that all components have a similar response factor in the flame ionization detector (if used) or by using relative response factors if known.

Quantitative Data Summary (GC-MS):

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound~10-12117, 91, 43
2-Phenyl-1-propanol~9-11117, 91, 77
Acetic Acid~2-460, 45, 43
Acetic Anhydride~3-5102, 60, 43

Note: Retention times are approximate and can vary depending on the specific instrument and column conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is suitable.

Logical Workflow for HPLC Method Development:

HPLC_Workflow Start Define Analytical Goal: Purity of this compound Column_Selection Select Column: Reversed-Phase C18 Start->Column_Selection Mobile_Phase Select Mobile Phase: Acetonitrile/Water Column_Selection->Mobile_Phase Detector Select Detector: UV-Vis (e.g., 254 nm) Mobile_Phase->Detector Gradient_Dev Develop Gradient Program Detector->Gradient_Dev Sample_Prep Prepare Sample and Standards Gradient_Dev->Sample_Prep Analysis Perform HPLC Analysis Sample_Prep->Analysis Data_Processing Process Data: Peak Integration, Purity Calculation Analysis->Data_Processing qNMR_Pathway cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Analyte Accurately weigh This compound Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Analyte->Solvent Standard Accurately weigh Internal Standard (e.g., Maleic Acid) Standard->Solvent Parameters Set Optimized NMR Parameters (D1, PW, NS) Solvent->Parameters Acquisition Acquire 1H NMR Spectrum Parameters->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Analyte and Standard Signals Processing->Integration Purity_Calc Calculate Purity using the qNMR Equation Integration->Purity_Calc

References

Application Notes and Protocols for the Asymmetric Hydrolysis of Racemic 2-Phenylpropyl Acetate Using Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule is often associated with only one of its enantiomers. Enantiopure secondary alcohols, such as (S)-2-phenylpropanol, are valuable chiral building blocks for the synthesis of various active pharmaceutical ingredients (APIs). Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for obtaining such compounds. This application note details the use of lipases for the asymmetric hydrolysis of racemic 2-phenylpropyl acetate to yield enantiomerically enriched (S)-2-phenylpropanol and the unreacted (R)-2-phenylpropyl acetate. Lipases, particularly from Candida antarctica and Burkholderia cepacia, are highly effective catalysts for this transformation due to their high enantioselectivity and stability.[1][2]

Principle of the Method: Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the case of the asymmetric hydrolysis of racemic this compound, a lipase selectively catalyzes the hydrolysis of one enantiomer (typically the (R)-enantiomer) at a much faster rate than the other. This results in a reaction mixture containing the alcohol product of one configuration and the unreacted acetate of the opposite configuration. Ideally, the reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining substrate. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

G cluster_reactants Racemic Mixture cluster_enzyme Chiral Catalyst cluster_products Products at ~50% Conversion Racemic this compound Racemic this compound Lipase Lipase Racemic this compound->Lipase Selective Hydrolysis (R-enantiomer reacts faster) (S)-2-phenylpropanol (S)-2-phenylpropanol Lipase->(S)-2-phenylpropanol (R)-2-phenylpropyl acetate (R)-2-phenylpropyl acetate Lipase->(R)-2-phenylpropyl acetate unreacted

Figure 1: Principle of Enzymatic Kinetic Resolution.

Data Presentation

Table 1: Representative Data for the Lipase-Catalyzed Hydrolysis of rac-1-phenylethyl acetate [1]

EntryLipaseSolventAdditive (Salt)Time (h)Conversion (%)Enantiomeric Excess of Product (ee_p, %)Enantiomeric Ratio (E)
1CAL-BHexaneNone2425>99>200
2CAL-BHexaneNa₂CO₃2450>99>200
3CAL-BTolueneNone2430>99>200
4CAL-BTolueneNa₂CO₃2448>99>200
5PCLHexaneNone24109550
6PCLTolueneNone24159660
7PCLTBMENa₂HPO₄244498120

Note: Data is adapted from a study on a similar substrate and is intended for illustrative purposes. TBME: tert-Butyl methyl ether.

Experimental Protocols

The following protocols provide a detailed methodology for the asymmetric hydrolysis of racemic this compound using lipase.

Protocol 1: Screening of Lipases for Asymmetric Hydrolysis

Objective: To identify the most effective lipase for the enantioselective hydrolysis of racemic this compound.

Materials:

  • Racemic this compound

  • Lipases (e.g., immobilized Candida antarctica lipase B (Novozym 435), Burkholderia cepacia lipase (Amano Lipase PS))

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetonitrile, tert-butyl methyl ether)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 10 mL screw-cap vials)

  • Orbital shaker with temperature control

  • Centrifuge

  • Chiral HPLC or GC system

Procedure:

  • In a 10 mL screw-cap vial, prepare the reaction mixture by adding:

    • 4.0 mL of 0.1 M phosphate buffer (pH 7.0).

    • 1.0 mL of organic co-solvent (e.g., acetonitrile).

    • 50 mg of racemic this compound (substrate).

    • 25 mg of the lipase to be screened.

  • Seal the vial and place it in an orbital shaker set at 30°C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • To quench the reaction in the aliquot, add 500 µL of the reaction mixture to a microcentrifuge tube containing 500 µL of ethyl acetate.

  • Vortex the tube vigorously for 1 minute and then centrifuge to separate the layers.

  • Carefully remove the organic (top) layer and dry it over a small amount of anhydrous sodium sulfate.

  • Analyze the organic extract by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product (2-phenylpropanol) and the remaining substrate (this compound).

  • Calculate the conversion (c) and the enantiomeric ratio (E) using the following formulas:

    • c = ee_s / (ee_s + ee_p)

    • E = ln[ (1 - c)(1 - ee_s) ] / ln[ (1 - c)(1 + ee_s) ]

    • where ee_s is the enantiomeric excess of the substrate and ee_p is the enantiomeric excess of the product.

Protocol 2: Preparative Scale Asymmetric Hydrolysis

Objective: To produce enantiomerically enriched (S)-2-phenylpropanol and (R)-2-phenylpropyl acetate on a larger scale.

Materials:

  • Racemic this compound (e.g., 1.0 g)

  • Optimal lipase identified in the screening (e.g., immobilized Candida antarctica lipase B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (as optimized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 80 mL of 0.1 M phosphate buffer (pH 7.0) and 20 mL of the chosen organic co-solvent.

  • Add 1.0 g of racemic this compound to the flask.

  • Add the optimized amount of lipase (e.g., 500 mg of immobilized CAL-B).

  • Stir the mixture at the optimized temperature (e.g., 30°C) and monitor the reaction by taking small aliquots and analyzing them as described in Protocol 1.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Transfer the reaction mixture to a separatory funnel and extract three times with 50 mL of ethyl acetate.

  • Combine the organic layers and wash with 50 mL of brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of (S)-2-phenylpropanol and (R)-2-phenylpropyl acetate by silica gel column chromatography to separate the two compounds.

Protocol 3: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of 2-phenylpropanol and this compound.

Instrumentation and Conditions (Illustrative Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is often effective (e.g., Chiralcel OD-H, Chiralpak AD).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). For acidic or basic compounds, a small amount of an additive like trifluoroacetic acid or diethylamine (0.1%) may be required.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

Procedure:

  • Prepare standard solutions of racemic 2-phenylpropanol and racemic this compound in the mobile phase.

  • Inject the racemic standards to determine the retention times of the R and S enantiomers for both compounds.

  • Prepare the samples from the enzymatic reaction by diluting the organic extracts to an appropriate concentration with the mobile phase.

  • Inject the samples and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric hydrolysis of racemic this compound.

G sub Substrate Preparation (rac-2-phenylpropyl acetate) reac Enzymatic Hydrolysis (Lipase, Buffer, Co-solvent, Temp, Time) sub->reac mon Reaction Monitoring (Aliquots at intervals) reac->mon workup Work-up (Extraction with organic solvent) reac->workup Stop at ~50% conversion mon->reac Continue reaction analysis Chiral Analysis (HPLC or GC) workup->analysis purify Purification (Column Chromatography) workup->purify prod1 Enantiopure (S)-2-phenylpropanol purify->prod1 prod2 Enantiopure (R)-2-phenylpropyl acetate purify->prod2

Figure 2: Experimental Workflow Diagram.

References

Scale-Up Synthesis of 2-Phenylpropyl Acetate for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the industrial synthesis of 2-phenylpropyl acetate. The primary synthesis route detailed is the acid-catalyzed esterification of 2-phenylpropan-1-ol with acetic anhydride. This method is highlighted for its efficiency and suitability for large-scale production. This document includes comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to guide researchers and production chemists in the successful scale-up of this compound synthesis.

Introduction

This compound, also known as hydratropyl acetate, is an aromatic ester valued for its pleasant, fresh, and floral-fruity aroma, with notes of hyacinth and lilac.[1] Its desirable scent profile has led to its widespread use in the flavor and fragrance industries.[2] Beyond its aromatic applications, this compound also serves as a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical sectors.

The industrial production of this compound necessitates a synthesis strategy that is not only high-yielding and cost-effective but also scalable and safe. The most common and industrially viable method for its preparation is the direct esterification of 2-phenylpropan-1-ol with an acetylating agent, such as acetic acid or acetic anhydride, in the presence of an acid catalyst.

Synthesis Pathway Overview

The primary industrial synthesis of this compound is achieved through the Fischer-Speier esterification of 2-phenylpropan-1-ol. This reaction can be carried out using either acetic acid or acetic anhydride as the acetylating agent. While acetic acid can be used, acetic anhydride is often preferred in industrial settings for its higher reactivity, which can lead to faster reaction times and higher conversions, driving the equilibrium towards the product. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

G cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Products 2_Phenylpropan_1_ol 2-Phenylpropan-1-ol Esterification Acid-Catalyzed Esterification 2_Phenylpropan_1_ol->Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Esterification 2_Phenylpropyl_Acetate This compound (Crude) Esterification->2_Phenylpropyl_Acetate Acetic_Acid_Byproduct Acetic Acid (Byproduct) Esterification->Acetic_Acid_Byproduct

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes quantitative data for different synthetic approaches.

Synthesis MethodKey Reagents & CatalystsTemperature (°C)Typical Yield (%)Typical Purity (%)Reference
Esterification 2-phenylpropan-1-ol, Acetic Anhydride, H₂SO₄80-10085-95>98%General Knowledge
Esterification 2-phenylpropan-1-ol, Acetic Acid, p-TsOH110-120 (reflux)75-85>97%[3]

Experimental Protocols

Scale-Up Synthesis of this compound via Esterification with Acetic Anhydride

This protocol details the industrial-scale synthesis of this compound from 2-phenylpropan-1-ol and acetic anhydride.

Materials:

  • 2-Phenylpropan-1-ol (Hydratropyl alcohol)

  • Acetic Anhydride

  • Sulfuric Acid (98%, concentrated)

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Brine (Saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

  • Toluene (or other suitable solvent)

Equipment:

  • Glass-lined or stainless steel reactor with overhead stirrer, thermometer, and reflux condenser

  • Addition funnel

  • Separatory funnel (for work-up)

  • Fractional distillation apparatus

Procedure:

  • Charging the Reactor: Charge the reactor with 2-phenylpropan-1-ol and toluene.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred mixture. An exothermic reaction may be observed.

  • Addition of Acetic Anhydride: Gradually add acetic anhydride to the reaction mixture via the addition funnel. Maintain the temperature of the reaction mixture below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and slowly add it to a stirred vessel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation under vacuum to obtain the final product with high purity.

G start Start reactor_charge Charge Reactor with 2-Phenylpropan-1-ol and Toluene start->reactor_charge catalyst_addition Add Sulfuric Acid reactor_charge->catalyst_addition anhydride_addition Add Acetic Anhydride catalyst_addition->anhydride_addition reaction Heat to 80-100°C (2-4 hours) anhydride_addition->reaction monitoring Monitor by GC reaction->monitoring monitoring->reaction Incomplete quench Cool and Quench with Sodium Bicarbonate monitoring->quench Reaction Complete workup Aqueous Work-up (Wash with NaHCO₃ and Brine) quench->workup drying Dry with Anhydrous MgSO₄ workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Fractional Distillation (Vacuum) solvent_removal->purification end Pure this compound purification->end

Figure 2: Experimental workflow for the synthesis of this compound.

Industrial Applications

The primary industrial applications of this compound are in the following sectors:

  • Fragrance and Perfumery: It is a key component in many floral and fruity fragrances, used in perfumes, cosmetics, soaps, and other personal care products.[2][4]

  • Flavor Industry: It is used as a flavoring agent in various food products to impart a sweet, floral, and fruity taste.[2]

  • Pharmaceutical Synthesis: It serves as a precursor and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[2]

  • Specialty Chemicals: It is used in the manufacturing of other specialty chemicals.[2]

Safety and Handling

Hazard Identification:

  • Not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[5]

  • This substance is not classified as dangerous according to Directive 67/548/EEC.[5]

First Aid Measures:

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • In case of eye contact: Flush eyes with water as a precaution.[5]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practice.[5]

  • Wash hands before breaks and at the end of the workday.[5]

  • Use personal protective equipment, including eye protection, gloves, and impervious clothing.[5]

  • Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The synthesis of this compound via acid-catalyzed esterification of 2-phenylpropan-1-ol with acetic anhydride is a robust and scalable method suitable for industrial production. By carefully controlling reaction parameters and implementing efficient purification techniques such as fractional distillation, high yields of high-purity product can be consistently achieved. The detailed protocols and data provided in this document serve as a comprehensive guide for researchers and chemical engineers involved in the scale-up and manufacturing of this commercially important aromatic ester.

References

Application Notes and Protocols: 2-Phenylpropyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-phenylpropyl acetate as a starting material in organic synthesis, with a focus on chemoenzymatic resolutions to produce valuable chiral building blocks. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods.

Introduction

This compound, also known as hydratropyl acetate, is a chiral ester that serves as a valuable precursor in the synthesis of enantiomerically pure compounds, particularly (R)- and (S)-2-phenylpropanol. These chiral alcohols are important intermediates in the pharmaceutical and fragrance industries. The primary application of racemic this compound in organic synthesis is its use in enzymatic kinetic resolutions, where enzymes selectively hydrolyze one enantiomer, allowing for the separation of both the unreacted ester and the resulting alcohol in high enantiomeric purity.

Chemoenzymatic Kinetic Resolution of this compound

The most prominent application of this compound is its use as a substrate in enzymatic kinetic resolution (EKR). This technique leverages the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemic acetate. One enantiomer is preferentially hydrolyzed to the corresponding alcohol, while the other remains as the acetate. This allows for the separation of two valuable chiral compounds: an enantiomerically enriched alcohol and the opposing enantiomerically enriched acetate.

Key Enzymes and Reaction Conditions

Lipases are the most commonly employed enzymes for the kinetic resolution of this compound due to their broad substrate tolerance, high enantioselectivity, and commercial availability. Among the most effective are Candida antarctica lipase B (CALB), often immobilized as Novozym 435®, and lipases from Pseudomonas fluorescens and Candida rugosa.

The resolution can be performed in two primary modes:

  • Hydrolysis: Racemic this compound is hydrolyzed in an aqueous buffer, often with an organic co-solvent to improve substrate solubility.

  • Transesterification (for the resolution of the corresponding alcohol): Racemic 2-phenylpropanol is acylated using an acyl donor, such as vinyl acetate, in an organic solvent.

For the purpose of these notes, we will focus on the hydrolysis of racemic this compound.

Quantitative Data for Enzymatic Hydrolysis

The efficiency of the enzymatic resolution is determined by the conversion rate and the enantiomeric excess (ee) of both the product (2-phenylpropanol) and the remaining substrate (this compound). The enantiomeric ratio (E) is a measure of the enzyme's selectivity. High E values (typically >100) are indicative of an efficient resolution.

EnzymeSubstrateCo-SolventTemp. (°C)Time (h)Conversion (%)Product (Alcohol) ee (%)Substrate (Acetate) ee (%)Enantiomeric Ratio (E)
Pseudomonas fluorescens Lipaserac-1-(2,6-dimethylphenoxy)propan-2-yl acetate20% Acetonitrile in Phosphate Buffer (pH 7.0)302450>99 (R)>99 (S)>200[1]
Thermomyces lanuginosus Lipase (TLL)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate20% Acetonitrile in Phosphate Buffer (pH 7.0)302450>99 (R)>99 (S)>200[1]
Candida antarctica Lipase B (CALB)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate20% Acetonitrile in Phosphate Buffer (pH 7.0)3024----[1]
Candida rugosa Lipase (immobilized)rac-2-phenylpropionic acid isopropyl esterIsooctane/MTBE (9.5:0.5)40--95.75 (S)-acid-237[2]

Note: Data for structurally similar compounds are included to demonstrate the utility of various lipases in resolving 2-arylpropyl acetates. The general principles and conditions are applicable to this compound.

Experimental Protocols

General Protocol for Lipase-Catalyzed Hydrolysis of Racemic this compound

This protocol provides a general procedure for the kinetic resolution of racemic this compound via hydrolysis using a commercially available lipase.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435® - CALB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetonitrile or tert-butanol)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or oil bath

  • Separatory funnel

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Equipment for chiral analysis (e.g., chiral GC or HPLC)

Procedure:

  • To a round-bottom flask, add racemic this compound (1.0 eq.).

  • Add phosphate buffer and the organic co-solvent (typically in a ratio that ensures substrate solubility, e.g., 4:1 buffer to co-solvent).

  • Add the immobilized lipase (the amount will depend on the specific activity of the enzyme, typically 10-50% by weight of the substrate).

  • Stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excesses of the substrate and product.

  • Once the desired conversion is reached (ideally close to 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting mixture of enantiomerically enriched 2-phenylpropanol and this compound can be separated by column chromatography.

Other Synthetic Applications

While the primary documented use of this compound is in enzymatic resolutions, its chemical structure allows for other potential transformations, although these are less commonly reported in the literature.

  • Protecting Group: The acetate group can serve as a protecting group for the hydroxyl function of 2-phenylpropanol. It is stable to a range of reaction conditions and can be removed by hydrolysis under acidic or basic conditions.

  • Precursor to other Esters: this compound can potentially undergo transesterification under chemical catalysis to form other esters of 2-phenylpropanol.

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature available that describes the involvement of this compound in specific signaling pathways. Its primary role in a research and development context is as a synthetic intermediate.

The logical workflow for the primary application of this compound is the enzymatic kinetic resolution, which is depicted in the following diagrams.

G cluster_synthesis Synthesis of Racemic this compound rac_alcohol Racemic 2-Phenylpropanol rac_acetate Racemic this compound rac_alcohol->rac_acetate Esterification acetic_anhydride Acetic Anhydride acetic_anhydride->rac_acetate

Caption: Synthesis of the starting material.

G cluster_ekr Enzymatic Kinetic Resolution (EKR) cluster_separation Separation rac_acetate Racemic this compound lipase Lipase (e.g., CALB) rac_acetate->lipase S_acetate (S)-2-Phenylpropyl Acetate lipase->S_acetate Unreacted R_alcohol (R)-2-Phenylpropanol lipase->R_alcohol Hydrolysis Product mixture Mixture of (S)-Acetate and (R)-Alcohol S_acetate->mixture R_alcohol->mixture water H2O water->lipase chromatography Column Chromatography mixture->chromatography pure_S_acetate Pure (S)-Acetate chromatography->pure_S_acetate pure_R_alcohol Pure (R)-Alcohol chromatography->pure_R_alcohol

Caption: Workflow of Enzymatic Kinetic Resolution.

Conclusion

This compound is a valuable starting material, primarily for the chemoenzymatic synthesis of enantiomerically pure (R)- and (S)-2-phenylpropanol. The use of lipases for the kinetic resolution of racemic this compound is a well-established and efficient method for obtaining these chiral building blocks. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement these synthetic strategies. Further exploration of other synthetic transformations of this compound may reveal additional applications for this versatile chiral compound.

References

Application of 2-Phenylpropyl Acetate in Flavor Chemistry Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

2-Phenylpropyl acetate is an organic ester characterized by a complex and desirable aroma profile, making it a molecule of significant interest in the field of flavor and fragrance chemistry. This document provides a comprehensive overview of its applications, sensory properties, and relevant experimental protocols for researchers, scientists, and professionals in drug development and flavor chemistry. While it is widely used in the fragrance industry, its application in flavor formulations is an area of growing exploration.

Chemical and Physical Properties

This compound, also known as hydratropyl acetate, possesses a unique combination of floral and fruity notes. A summary of its key properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless liquid[2]
Odor Profile Floral (sweet hyacinth, lilac), green, earthy[1][3]
Solubility Soluble in alcohol; insoluble in water[3][4]
Boiling Point 239-240 °C @ 760 mmHg[3]
Flash Point 98.89 °C[5]
Specific Gravity 1.011 - 1.019 @ 25 °C[5]
Refractive Index 1.494 - 1.498 @ 20 °C[5]

Sensory Properties and Flavor Applications

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

A common method for the synthesis of this compound is through the esterification of 2-phenyl-1-propanol with acetic anhydride.

Materials:

  • 2-Phenyl-1-propanol

  • Acetic anhydride

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenyl-1-propanol and a slight excess of acetic anhydride.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the organic solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2-Phenyl-1-propanol 2-Phenyl-1-propanol Esterification (Reflux) Esterification (Reflux) 2-Phenyl-1-propanol->Esterification (Reflux) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Esterification (Reflux) Acid Catalyst Acid Catalyst Acid Catalyst->Esterification (Reflux) Work-up (Washing & Neutralization) Work-up (Washing & Neutralization) Esterification (Reflux)->Work-up (Washing & Neutralization) Drying Drying Work-up (Washing & Neutralization)->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Vacuum Distillation) Purification (Vacuum Distillation) Solvent Removal->Purification (Vacuum Distillation) This compound This compound Purification (Vacuum Distillation)->this compound

Synthesis Workflow
Sensory Evaluation: Flavor Profile Descriptive Analysis

This protocol outlines a general procedure for the descriptive sensory analysis of this compound in a beverage matrix.

Objective: To characterize the flavor profile of this compound in a model beverage.

Materials:

  • Purified this compound

  • Odorless and tasteless base beverage (e.g., spring water, unsweetened iced tea)

  • A panel of 8-12 trained sensory assessors

  • Sensory evaluation booths with controlled lighting and ventilation

  • Glassware for sample presentation

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

Procedure:

  • Panel Training: Train panelists on the recognition of key aroma and flavor attributes expected in the samples, using reference standards.

  • Sample Preparation: Prepare a series of concentrations of this compound in the base beverage. The concentration range should be determined in preliminary tests to span from just above the detection threshold to a clearly perceptible level.

  • Evaluation: Present the samples to the panelists in a randomized and blind-coded manner. Ask panelists to rate the intensity of predefined sensory attributes (e.g., floral, fruity, green, sweet, bitter, chemical) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the flavor profile of this compound and identify significant differences between concentrations.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify odor-active compounds in a sample.

Objective: To determine the odor contribution of this compound in a complex flavor mixture.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

  • Appropriate GC column (e.g., non-polar or polar capillary column)

  • Sample introduction system (e.g., split/splitless injector)

Procedure:

  • Sample Preparation: Prepare a solution of the flavor mixture containing this compound in a suitable solvent.

  • GC-O Analysis: Inject the sample into the GC. The effluent from the column is split between the FID and the sniffing port. A trained assessor sniffs the effluent at the olfactometry port and records the time, duration, and description of any detected odors.

  • Data Correlation: Correlate the retention time of the detected odors with the peaks on the FID chromatogram.

  • Identification: Confirm the identity of the odor-active compounds, including this compound, by comparing their retention times and mass spectra (if a mass spectrometer is used as a detector) with those of authentic standards.

Flavor Perception: Olfactory Signaling Pathway

The perception of flavor compounds like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events leading to a neural signal being sent to the brain.

G General Olfactory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC Ion_Channel Ion Channel cAMP->Ion_Channel Opening Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Olfactory Signaling

Conclusion

This compound is a valuable aroma compound with a desirable floral and fruity character. While its primary application has been in the fragrance industry, its complex sensory profile presents opportunities for its use in creating innovative and appealing flavors. The protocols outlined in this document provide a framework for the synthesis, sensory evaluation, and analytical characterization of this compound in flavor chemistry research. Further studies are warranted to determine its flavor threshold in various food systems and to explore its full potential in flavor formulations.

References

Application Notes and Protocols for the Purification of Crude 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropyl acetate is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and as a fragrance component. Its synthesis, often via Friedel-Crafts alkylation or esterification of 2-phenyl-1-propanol, can result in a crude product containing unreacted starting materials, byproducts, and residual catalysts. Effective purification is crucial to obtain the desired product purity for downstream applications. This document provides detailed protocols for common and effective methods for the purification of crude this compound, including extractive workup, vacuum distillation, and flash column chromatography.

Typical Impurities

The nature and quantity of impurities in crude this compound depend on the synthetic route employed. For instance, in a Friedel-Crafts reaction involving benzene and allyl acetate, potential impurities may include:

  • Unreacted starting materials: Benzene, allyl acetate.

  • Catalyst residues: Lewis acids such as aluminum chloride.

  • Byproducts of rearrangement: Isomeric phenylpropyl acetates or other alkylated aromatic compounds resulting from carbocation rearrangements, which are common in Friedel-Crafts alkylations.[1]

  • Polyalkylated products: Di- or tri-alkylated benzene derivatives.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A multi-step approach combining an initial extractive workup with either vacuum distillation or flash chromatography is often employed.

Data Presentation

The following table summarizes quantitative data from a patented purification procedure for a closely related compound, 2-methyl-2-phenylpropyl acetate, which is illustrative of the efficiencies of different purification protocols.[1]

Purification MethodInitial PurityFinal PurityYieldReference
Method A: Extractive workup followed by reduced pressure distillation (Improved Catalyst System)Not specified97.8%86%--INVALID-LINK--[1]
Method B: Extractive workup followed by reduced pressure distillation (Standard Catalyst)Not specified85%55%--INVALID-LINK--[1]

Experimental Protocols

Extractive Workup

This initial purification step is designed to remove acidic and water-soluble impurities from the crude reaction mixture.

Objective: To neutralize and remove acidic catalysts and wash away water-soluble byproducts.

Materials:

  • Crude this compound in an organic solvent (e.g., benzene, ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved gas (CO₂).

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Shake, allow the layers to separate, and drain the aqueous layer. Repeat this washing step two more times.[1]

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.

  • Filter the drying agent from the organic solution.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent. The remaining residue is the partially purified this compound.

G crude_product Crude Product in Organic Solvent sep_funnel Separatory Funnel crude_product->sep_funnel add_bicarb Add Saturated NaHCO₃ sep_funnel->add_bicarb wash_water Wash with Water (3x) sep_funnel->wash_water wash_brine Wash with Brine sep_funnel->wash_brine add_bicarb->sep_funnel wash_water->sep_funnel dry_organic Dry with Anhydrous MgSO₄ wash_brine->dry_organic filter Filter dry_organic->filter evaporate Evaporate Solvent filter->evaporate purified_product Partially Purified This compound evaporate->purified_product

Caption: Extractive Workup Workflow.

Vacuum Distillation

This method is suitable for the large-scale purification of thermally stable compounds. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.

Objective: To purify this compound based on its boiling point.

Materials:

  • Partially purified this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Protocol:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the partially purified this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump.

  • Slowly reduce the pressure to the desired level. The boiling point of the related compound, (2-methyl-2-phenylpropyl) acetate, is 256.8 °C at 760 mmHg. Under vacuum, the boiling point will be significantly lower. A target pressure of 10-20 mmHg is a good starting point.

  • Begin heating the distillation flask gently with a heating mantle.

  • Collect the fraction that distills at a constant temperature. This is the purified this compound.

  • Continue distillation until only a small residue remains in the distillation flask.

  • Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

G start Partially Purified Product setup Assemble Distillation Apparatus start->setup vacuum Apply Vacuum setup->vacuum heat Gentle Heating vacuum->heat collect Collect Constant Boiling Fraction heat->collect cool Cool Apparatus collect->cool release_vacuum Release Vacuum cool->release_vacuum final_product Purified this compound release_vacuum->final_product

Caption: Vacuum Distillation Workflow.

Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying compounds on a small to medium scale.

Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Partially purified this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Develop a Solvent System: Using TLC, determine a solvent system that provides good separation of this compound from its impurities. A good starting point for esters is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Pack the Column: Prepare a slurry of silica gel in the chosen solvent system and carefully pack the chromatography column.

  • Load the Sample: Dissolve the partially purified this compound in a minimal amount of the solvent system and load it onto the top of the silica gel column.

  • Elute the Column: Add the solvent system to the top of the column and apply gentle pressure (using compressed air or a pump) to force the solvent through the silica gel.

  • Collect Fractions: Collect the eluent in a series of collection tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

G start Partially Purified Product tlc Develop Solvent System (TLC) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Purified this compound evaporate->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-phenylpropyl acetate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I address them?

Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. The most common methods are Fischer esterification and Friedel-Crafts alkylation.

For Fischer Esterification (from 2-phenyl-1-propanol and acetic acid):

  • Reversible Reaction: Fischer esterification is an equilibrium-limited reaction.[1][2][3] To improve the yield, the equilibrium needs to be shifted towards the product side. This can be achieved by:

    • Water Removal: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.[3]

    • Using an Excess of Reactant: Employing a large excess of one of the reactants, typically the less expensive one (either the alcohol or the carboxylic acid), can drive the reaction to completion.[3] For instance, using a 10-fold excess of the alcohol can significantly increase the ester yield.[3]

  • Inadequate Catalysis: The reaction is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid.[4] Ensure the catalyst is active and used in an appropriate concentration (typically 1-5 mol%).[4]

  • Side Reactions: Tertiary alcohols like the precursor to 2-methyl-2-phenylpropyl acetate can undergo dehydration in the presence of strong acids at elevated temperatures.[4] Careful control of the reaction temperature is crucial to minimize this side reaction.

For Friedel-Crafts Alkylation (e.g., from benzene and methyl allyl acetate):

  • Catalyst Activity: The catalytic activity of Lewis acids like anhydrous aluminum trichloride (AlCl₃) can be very strong, leading to violent reactions and the formation of complex byproducts through rearrangement.[5] This can be difficult to control and may result in lower yields and purity.[5]

  • Catalyst System: The choice of catalyst is critical. While AlCl₃ alone may give lower yields (around 55%), a mixed catalyst system of anhydrous ferric chloride (FeCl₃) and AlCl₃ has been shown to significantly improve the yield to as high as 86%.[5]

General Troubleshooting Steps:

  • Reactant Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent.[4][6]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.[2] Ensure efficient extraction and minimize transfers.

Q2: What are the expected side products in the synthesis of this compound and how can I minimize their formation?

The primary side products depend on the synthetic route:

  • Fischer Esterification: The main side reaction is the acid-catalyzed dehydration of the tertiary alcohol (2-methyl-2-phenylpropanol) to form alkenes.[4] To minimize this, use the lowest effective reaction temperature and avoid excessively high concentrations of the acid catalyst.

  • Friedel-Crafts Alkylation: This reaction is prone to the formation of rearrangement byproducts due to the high reactivity of the carbocation intermediates under the strong Lewis acid catalysis.[5] Using a milder or mixed catalyst system and maintaining a low reaction temperature (e.g., 0-5°C) can help control the reaction and reduce the formation of these impurities.[5]

Q3: How can I effectively purify the final this compound product?

Purification is crucial for obtaining a high-purity product. Common purification methods include:

  • Washing: The crude product should be washed to remove unreacted acid, catalyst, and water-soluble byproducts. A typical washing sequence involves:

    • Washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[5]

    • Washing with water or brine to remove any remaining salts and water-soluble impurities.[5]

  • Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[5]

  • Distillation: The final product is typically purified by distillation under reduced pressure to obtain a colorless, transparent liquid.[5][7]

Data Presentation

Table 1: Comparison of Catalytic Systems in the Friedel-Crafts Synthesis of this compound

Catalyst SystemReported YieldProduct PurityKey Challenges/Advantages
Anhydrous Aluminum Trichloride (AlCl₃)~55%[5]~85%[5]Vigorous reaction, difficult to control, leads to byproducts.[5]
Anhydrous Ferric Chloride (FeCl₃) & Anhydrous Aluminum Trichloride (AlCl₃)86%[5]97.8%[5]Milder reaction conditions, simple operation, higher yield and purity.[5]

Table 2: Effect of Reactant Ratio on Fischer Esterification Yield

Reactant Ratio (Alcohol:Acid)Reported Yield
1:165%[3]
10:197%[3]
100:199%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation with a Mixed Catalyst System

This protocol is adapted from a patented procedure that reports a high yield.[5]

Materials:

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene

  • Methyl allyl acetate

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry 500 ml four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a tail gas absorption device, add anhydrous ferric chloride (120.5g, 0.75mol) and anhydrous aluminum chloride (66.7g, 0.5mol) to 300 ml of benzene.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of methyl allyl acetate (57g, 0.5mol) in 100 ml of benzene dropwise over approximately 1 hour, maintaining the temperature at 0-5°C with vigorous stirring.

  • Continue to stir the reaction mixture vigorously at 0-5°C for 5 hours.

  • Slowly warm the reaction to 6-15°C and stir for an additional 6 hours.

  • Pour the reaction mixture into 800 ml of ice water and stir for 4 hours.

  • Separate the layers. Extract the aqueous layer with benzene (3 x 50 ml).

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution and water (three times each).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless, transparent liquid.

Protocol 2: General Procedure for Fischer Esterification

This is a general protocol for Fischer esterification.[4]

Materials:

  • 2-methyl-2-phenylpropan-1-ol (neophyl alcohol)

  • Acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • An appropriate solvent (e.g., toluene, if using a Dean-Stark trap)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add 2-methyl-2-phenylpropan-1-ol, acetic acid (can be used in excess), and the chosen solvent.

  • Slowly add the acid catalyst (1-5 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 110-120°C) and monitor the reaction progress by TLC or GC.

  • If using a Dean-Stark trap, continue refluxing until no more water is collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation.

Visualizations

Fischer_Esterification_Mechanism Reactants 2-Phenyl-1-propanol + Acetic Acid Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water H₂O Product This compound Protonated_Ester->Product - H+

Caption: Fischer Esterification Reaction Pathway.

Friedel_Crafts_Alkylation_Workflow Start Start: Benzene, Methyl Allyl Acetate, Mixed Catalyst (FeCl₃/AlCl₃) Reaction Reaction at 0-15°C Start->Reaction Quenching Quenching with Ice Water Reaction->Quenching Extraction Extraction with Benzene Quenching->Extraction Washing Washing with NaHCO₃ and Water Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation End Product: This compound Distillation->End

Caption: Friedel-Crafts Alkylation Experimental Workflow.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Route Identify Synthesis Route Low_Yield->Check_Route Fischer Fischer Esterification Check_Route->Fischer Fischer Friedel_Crafts Friedel-Crafts Alkylation Check_Route->Friedel_Crafts Friedel-Crafts Fischer_Sol1 Remove water (Dean-Stark) or use excess reactant Fischer->Fischer_Sol1 Fischer_Sol2 Optimize catalyst concentration and temperature Fischer->Fischer_Sol2 FC_Sol1 Use mixed catalyst system (FeCl₃/AlCl₃) Friedel_Crafts->FC_Sol1 FC_Sol2 Maintain low reaction temperature (0-5°C) Friedel_Crafts->FC_Sol2 General_Checks Verify reactant purity and minimize workup losses Fischer_Sol1->General_Checks Fischer_Sol2->General_Checks FC_Sol1->General_Checks FC_Sol2->General_Checks

Caption: Troubleshooting Logic for Low Yield.

References

Side reactions and byproduct formation in 2-phenylpropyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpropyl acetate.

Section 1: Esterification of 2-Phenyl-1-propanol

This section focuses on the common synthesis route involving the esterification of 2-phenyl-1-propanol with acetic acid or acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the esterification of 2-phenyl-1-propanol?

A1: The most common method is the Fischer esterification, which involves reacting 2-phenyl-1-propanol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] Alternatively, acetic anhydride can be used as the acylating agent, which can be catalyzed by an acid or, in some cases, proceed without a catalyst at elevated temperatures.[1][3] The reaction with acetic anhydride is generally faster and avoids the production of water as a byproduct.[4]

Q2: My reaction yield is low. What are the possible causes and how can I improve it?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2][5] To improve the yield, you can:

  • Use an excess of one reactant: Typically, the alcohol (2-phenyl-1-propanol) is used in excess as it is often easier to remove than excess carboxylic acid.[6][7]

  • Remove water: The water formed during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[2][6]

  • Increase reaction time or temperature: Ensure the reaction has reached equilibrium. However, be cautious as excessive heat can lead to side reactions.

Q3: I am observing an unexpected byproduct with a lower boiling point than my product. What could it be?

A3: A common byproduct in the acid-catalyzed esterification of secondary alcohols like 2-phenyl-1-propanol is the corresponding alkene, in this case, 1-phenylpropene or 3-phenylpropene, formed via dehydration of the starting alcohol.[8] This is more likely to occur at higher temperatures and with strong, non-volatile acids like sulfuric acid.

Q4: I have a high-boiling point impurity in my product mixture. What is its likely identity?

A4: A high-boiling impurity could be the symmetrical ether, bis(2-phenylpropyl) ether, formed by the acid-catalyzed self-condensation of 2-phenyl-1-propanol.[9][10] This side reaction is more prevalent at higher temperatures.

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Low Conversion of Starting Material Incomplete reaction due to equilibrium.- Use a large excess of the alcohol or acetic acid.[6] - Remove water as it forms using a Dean-Stark trap.[6][7] - Increase the catalyst loading, but monitor for side reactions.
Presence of Alkene Impurity Dehydration of the alcohol starting material.- Use a milder acid catalyst, such as p-toluenesulfonic acid. - Lower the reaction temperature. - Use acetic anhydride instead of acetic acid to avoid the production of water, which can promote dehydration under acidic conditions.
Presence of Ether Byproduct Self-condensation of the alcohol.- Lower the reaction temperature. - Use a shorter reaction time. - Ensure an adequate amount of the acylating agent is present.
Difficult Product Isolation Emulsion formation during aqueous workup.- Add a saturated brine solution to the aqueous layer to break the emulsion. - If the product is soluble in the excess alcohol, ensure the alcohol is removed before extraction.[11]
Experimental Protocol: Fischer Esterification of 2-Phenyl-1-propanol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-phenyl-1-propanol (1 equivalent), acetic acid (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.[1]

Section 2: Friedel-Crafts Synthesis of this compound Analogs

This section addresses the synthesis of a structurally similar compound, 2-methyl-2-phenylpropyl acetate, via a Friedel-Crafts reaction, as detailed in patent CN101823958A. The principles and potential side reactions are relevant to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the Friedel-Crafts route for synthesizing this compound analogs?

A1: This route involves the Friedel-Crafts alkylation of an aromatic compound (e.g., benzene) with an appropriate alkylating agent in the presence of a Lewis acid catalyst.[12] For the synthesis of 2-methyl-2-phenylpropyl acetate, methallyl acetate is reacted with benzene using a Lewis acid catalyst.[12]

Q2: My product purity is low when using anhydrous aluminum trichloride (AlCl₃) as a catalyst. Why is that?

A2: Anhydrous aluminum trichloride is a very strong Lewis acid and can cause rearrangement of the carbocation intermediate or the final product, leading to a complex mixture of byproducts.[1][12] This can result in a product purity as low as 85%.[12]

Q3: How can I minimize the formation of rearrangement byproducts in a Friedel-Crafts reaction?

A3: Using a milder catalyst system can significantly improve selectivity. A mixed catalyst system of ferric chloride (FeCl₃) and aluminum trichloride (AlCl₃) under milder conditions has been shown to suppress rearrangement and increase the product purity to over 98%.[1][12]

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Low Product Purity and Complex Byproduct Mixture Rearrangement of carbocation intermediate or product due to strong Lewis acid catalyst.[12]- Replace anhydrous AlCl₃ with a mixed catalyst system of FeCl₃ and AlCl₃.[12] - Maintain a low reaction temperature (e.g., 0-5°C) during the addition of reactants.[12]
Violent/Uncontrolled Reaction High catalytic activity of anhydrous AlCl₃.[12]- Slowly add the alkylating agent at a low temperature. - Ensure efficient stirring and cooling of the reaction mixture.
Quantitative Data Summary

The following table summarizes the effect of the catalyst on the yield and purity of 2-methyl-2-phenylpropyl acetate as reported in patent CN101823958A.

CatalystYieldPurity
Anhydrous Aluminum Trichloride (AlCl₃)~55%~85%
Anhydrous Ferric Chloride (FeCl₃) and Anhydrous Aluminum Trichloride (AlCl₃)86%97.8%
Experimental Protocol: Friedel-Crafts Alkylation for 2-Methyl-2-Phenylpropyl Acetate
  • Catalyst Preparation: In a dry, four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend anhydrous ferric chloride (0.75 mol) and anhydrous aluminum trichloride (0.5 mol) in benzene (300 ml). Stir at room temperature for 30 minutes.

  • Reaction: Cool the mixture to 0-5°C. Slowly add a solution of methallyl acetate (0.5 mol) in benzene (100 ml) over approximately 1 hour, maintaining the temperature at 0-5°C. Stir vigorously at this temperature for 5 hours, then allow the temperature to slowly rise to 6-15°C and stir for an additional 6 hours.

  • Workup: Pour the reaction mixture into 800 ml of ice water and stir for 4 hours. Separate the layers and extract the aqueous layer with benzene. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the product by vacuum distillation.[12]

Visualizations

Esterification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 2-Phenyl-1-propanol + Acetic Acid/Anhydride Reaction Esterification (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Reaction Quenching Neutralization (aq. NaHCO₃) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Agent (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration PurificationMethod Vacuum Distillation or Column Chromatography Concentration->PurificationMethod FinalProduct This compound PurificationMethod->FinalProduct

Caption: General experimental workflow for the synthesis of this compound via esterification.

Side_Reactions cluster_esterification Esterification of 2-Phenyl-1-propanol cluster_friedel_crafts Friedel-Crafts Alkylation (Analog Synthesis) Start_E 2-Phenyl-1-propanol Main_Product_E This compound Start_E->Main_Product_E Acetic Anhydride   or Acetic Acid/H⁺ Side_Product_Alkene Alkene Byproduct (Dehydration) Start_E->Side_Product_Alkene High Temp,   Strong Acid Side_Product_Ether Ether Byproduct (Self-condensation) Start_E->Side_Product_Ether High Temp,   Acid Start_FC Benzene + Alkylating Agent Main_Product_FC Desired Product Start_FC->Main_Product_FC Milder Catalyst   (e.g., FeCl₃/AlCl₃) Side_Product_Rearrangement Rearrangement Byproducts Start_FC->Side_Product_Rearrangement Strong Lewis Acid   (e.g., AlCl₃)

Caption: Key side reactions in the synthesis of this compound and its analogs.

References

Technical Support Center: Optimization of Friedel-Crafts Alkylation of Benzene with Methallyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of benzene with methallyl acetate. The information is designed to offer direct, practical solutions to common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Friedel-Crafts alkylation of benzene with methallyl acetate, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield - Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. - Insufficient Catalyst: The molar ratio of the catalyst to the substrate may be too low. - Low Reaction Temperature: The reaction may not have reached the necessary activation energy. - Poor Quality Reagents: Benzene, methallyl acetate, or solvent may contain impurities that interfere with the reaction.- Catalyst Handling: Use freshly opened, anhydrous Lewis acid catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon). - Catalyst Loading: Increase the molar ratio of the Lewis acid catalyst. For mixed catalyst systems, ensure the correct proportions are used. - Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. - Reagent Purity: Use freshly distilled benzene and high-purity methallyl acetate. Ensure the solvent is anhydrous.
2. Formation of Multiple Byproducts - Polyalkylation: The initial product, methallylbenzene, is more reactive than benzene and can undergo further alkylation. - Isomerization: Rearrangement of the methallyl carbocation can lead to different isomers. - Side Reactions with Catalyst: Strong Lewis acids like AlCl₃ can promote undesired side reactions.[1]- Stoichiometry Control: Use a large excess of benzene relative to methallyl acetate to favor monoalkylation. - Catalyst Choice: Consider using a milder or mixed Lewis acid catalyst system (e.g., FeCl₃/ZnCl₂/AlCl₃) to reduce side reactions.[1] - Temperature Control: Maintain a low reaction temperature (e.g., 0-15°C) to minimize isomerization and other side reactions.[1]
3. Violent or Uncontrolled Reaction - Highly Active Catalyst: Anhydrous aluminum trichloride is a very strong Lewis acid and can lead to a highly exothermic reaction with methallyl acetate.[1] - Rapid Reagent Addition: Adding the methallyl acetate too quickly can cause a rapid, uncontrolled increase in temperature.- Use a Mixed Catalyst System: Employ a combination of Lewis acids such as anhydrous ferric chloride, anhydrous zinc chloride, and anhydrous aluminum trichloride for a more controlled reaction.[1] - Slow and Controlled Addition: Add the methallyl acetate dropwise to the reaction mixture while carefully monitoring the temperature. - Efficient Cooling: Use an ice bath or other cooling system to maintain the desired reaction temperature.
4. Difficulty in Product Isolation/Purification - Complex Reaction Mixture: The presence of byproducts and unreacted starting materials can complicate purification. - Catalyst Residues: The Lewis acid catalyst must be completely removed during workup.- Optimized Workup: Quench the reaction carefully with ice-cold water or dilute acid to decompose the catalyst. Perform extractions with a suitable organic solvent. - Chromatographic Purification: Use column chromatography to separate the desired product from isomers and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the Friedel-Crafts alkylation of benzene with methallyl acetate?

A1: While anhydrous aluminum trichloride (AlCl₃) can be used, it may lead to a violent reaction and the formation of byproducts.[1] A mixed catalyst system composed of anhydrous ferric chloride (FeCl₃), anhydrous zinc chloride (ZnCl₂), and anhydrous aluminum trichloride (AlCl₃) has been reported to provide higher yields and purity under milder conditions.[1]

Q2: What are the optimal reaction conditions for this alkylation?

A2: Based on available data, the following conditions have been shown to be effective:

  • Catalyst: A mixed system of anhydrous FeCl₃, ZnCl₂, and AlCl₃.[1]

  • Solvent: Carbon disulfide (CS₂) is a suitable solvent.[1]

  • Temperature: The reaction should be carried out at a low temperature, typically between 0°C and 15°C.[1]

  • Stoichiometry: A molar excess of benzene is recommended to minimize polyalkylation.

Q3: What are the major side products, and how can their formation be minimized?

A3: The primary side products are polyalkylated benzenes and isomers of the desired product. To minimize their formation, it is crucial to use a large excess of benzene, maintain a low reaction temperature, and consider using a less reactive, mixed catalyst system.[1]

Q4: Can other solvents be used for this reaction?

A4: While carbon disulfide has been reported as an effective solvent, other anhydrous, non-polar solvents traditionally used for Friedel-Crafts reactions, such as nitrobenzene or dichloromethane, could potentially be used.[1] However, the choice of solvent can significantly impact the reaction rate and selectivity, so optimization may be required.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing them by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation using a Mixed Catalyst System[1]

This protocol is based on a patented method for the synthesis of 2-methyl-2-phenylpropyl carboxylates.

Materials:

  • Benzene (anhydrous)

  • Methallyl acetate (high purity)

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Carbon disulfide (CS₂, anhydrous)

  • Ice

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a dry, four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add anhydrous ferric chloride, anhydrous zinc chloride, and anhydrous aluminum trichloride to a mixture of benzene and carbon disulfide.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of methallyl acetate dissolved in carbon disulfide dropwise to the reaction mixture over approximately 1 hour, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture vigorously at 0-5°C for 4 hours.

  • Slowly allow the reaction to warm to 6-15°C and continue stirring for an additional 5.5 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary:

Parameter Value Reference
Catalyst Composition (molar ratio) FeCl₃ : ZnCl₂ : AlCl₃ (e.g., 0.75 : 0.5 : 0.5)[1]
Reactant Ratio (moles) Methallyl acetate : Benzene (e.g., 0.5 mol : excess)[1]
Solvent Carbon Disulfide[1]
Initial Reaction Temperature 0-5°C[1]
Final Reaction Temperature 6-15°C[1]
Reaction Time ~10.5 hours[1]
Reported Yield 75-85%[1]
Reported Purity >98%[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge flask with anhydrous Lewis acids, benzene, and CS₂ B 2. Stir at room temperature for 30 minutes A->B C 3. Cool to 0-5°C B->C D 4. Add methallyl acetate solution dropwise (1 hr) at 0-5°C C->D E 5. Stir at 0-5°C for 4 hours D->E F 6. Warm to 6-15°C and stir for 5.5 hours E->F G 7. Quench with ice and dilute HCl F->G H 8. Separate and wash organic layer G->H I 9. Dry and concentrate H->I J 10. Purify product I->J

Caption: Experimental workflow for the Friedel-Crafts alkylation of benzene with methallyl acetate.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low Yield or Byproduct Formation C1 Moisture contamination? Start->C1 C2 Incorrect loading? Start->C2 T1 Temperature too high/low? Start->T1 R1 Incorrect stoichiometry? Start->R1 Q1 Impurities present? Start->Q1 S1 Use anhydrous catalyst and inert atmosphere C1->S1 S2 Optimize catalyst ratio C2->S2 ST1 Maintain 0-15°C T1->ST1 SR1 Use excess benzene R1->SR1 SQ1 Purify/distill reagents Q1->SQ1

Caption: Troubleshooting logic for optimizing the Friedel-Crafts alkylation.

References

Preventing rearrangement of 2-methyl-2-phenylpropyl acetate during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-methyl-2-phenylpropyl acetate, a key intermediate in the production of pharmaceuticals like Fexofenadine HCl.[1]

Troubleshooting Guide: Preventing Rearrangement of 2-Methyl-2-Phenylpropyl Acetate

A primary challenge in the synthesis of 2-methyl-2-phenylpropyl acetate is the propensity for skeletal rearrangement via a Wagner-Meerwein shift.[2][3] This guide addresses common issues and provides solutions to minimize the formation of undesired byproducts.

Problem 1: Low Yield and Purity Due to Rearrangement in Friedel-Crafts Alkylation

Users performing a Friedel-Crafts alkylation of benzene with methallyl acetate using a strong Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃) often report low yields (around 55%) and purity (approximately 85%).[4] The reaction can also be difficult to control and violent.[4]

  • Root Cause: The strong catalytic activity of AlCl₃ promotes the formation of a primary carbocation which rapidly rearranges to a more stable tertiary carbocation, leading to the formation of complex byproducts.[2][3][4]

  • Solution: Employ a mixed catalyst system of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum trichloride (AlCl₃). This combination moderates the catalytic activity, leading to a milder and more controllable reaction. This method has been shown to significantly increase the yield to 75-85% and purity to over 98%.[4]

Problem 2: Rearrangement During Fischer Esterification

The acid-catalyzed Fischer esterification of 2-methyl-2-phenylpropan-1-ol (neophyl alcohol) with acetic acid using strong Brønsted acids like sulfuric acid (H₂SO₄) can also lead to rearrangement products.[5]

  • Root Cause: The acidic conditions facilitate the formation of a neophyl carbocation, which is susceptible to a 1,2-methyl shift to form a more stable tertiary benzylic carbocation.

  • Solutions:

    • Use Milder Catalysts: Consider using Lewis acid catalysts such as scandium(III) triflate, hafnium(IV), or zirconium(IV) salts, which can effectively catalyze the esterification under milder conditions.[5]

    • Acylation with Acetic Anhydride: An alternative pathway is the acylation of 2-methyl-2-phenylpropan-1-ol with acetic anhydride.[5][6] This reaction can often be performed under less acidic or even catalyst-free conditions at elevated temperatures, thereby avoiding the formation of a discrete carbocation and minimizing rearrangement.[5]

Frequently Asked Questions (FAQs)

Q1: What is the Wagner-Meerwein rearrangement and why does it occur in my synthesis?

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where an alkyl, aryl, or hydride group migrates to an adjacent carbon atom.[3][7] This occurs to transform a less stable carbocation into a more stable one. In the synthesis of 2-methyl-2-phenylpropyl acetate, the initially formed primary carbocation rearranges to a more stable tertiary carbocation, which is the driving force for this undesired side reaction.[2][8][9]

Q2: Are there alternative synthesis routes that avoid carbocation formation altogether?

Yes, one common alternative is the acylation of 2-methyl-2-phenylpropan-1-ol with acetic anhydride.[5] This method does not necessarily proceed through a free carbocation intermediate, especially when catalyzed by a non-acidic catalyst or performed under catalyst-free conditions, thus preventing the Wagner-Meerwein rearrangement.[5]

Q3: Can I use other strong Lewis acids besides aluminum trichloride for the Friedel-Crafts reaction?

While other strong Lewis acids can be used, they are also likely to promote the rearrangement. The key to a successful synthesis via this route is to moderate the Lewis acidity of the catalyst system. A mixed catalyst system, as described in the troubleshooting guide, has been shown to be effective.[4]

Data Presentation

The following table summarizes the quantitative data on the yield and purity of 2-methyl-2-phenylpropyl acetate synthesized via Friedel-Crafts alkylation using different catalyst systems.

Catalyst SystemYieldPurityReference
Anhydrous Aluminum Trichloride (AlCl₃)~55%~85%[4]
Anhydrous Ferric Chloride (FeCl₃) & Anhydrous Aluminum Trichloride (AlCl₃)75-85%>98%[4]

Experimental Protocols

Protocol 1: Improved Friedel-Crafts Alkylation with Mixed Catalyst System

This protocol is based on a method reported to minimize rearrangement.[4]

  • Preparation: In a dry, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and tail gas absorption device, add anhydrous ferric chloride (0.75 mol) and anhydrous aluminum trichloride (0.5 mol) to 300 ml of benzene.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes, then cool to 0-5°C.

  • Addition of Reactant: Slowly add a solution of methallyl acetate (0.5 mol) in 100 ml of benzene dropwise over approximately 1 hour, maintaining the temperature at 0-5°C with vigorous stirring.

  • Reaction Progression: Continue to stir vigorously at 0-5°C for 5 hours, then slowly allow the temperature to rise to 6-15°C and stir for an additional 6 hours.

  • Workup: Pour the reaction mixture into 800 ml of ice water and stir for 4 hours. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with benzene (3 x 50 ml). Combine the organic layers and wash successively with saturated NaHCO₃ solution and water (three times). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product can be purified by vacuum distillation.

Protocol 2: Acylation of 2-Methyl-2-phenylpropan-1-ol with Acetic Anhydride

This is a general procedure that can be optimized.

  • Reactant Mixture: In a round-bottom flask, combine 2-methyl-2-phenylpropan-1-ol, a slight excess of acetic anhydride, and a suitable catalyst if desired (e.g., 4-pyrrolidin-1-ylpyridine).[6] Triethylamine can be used as a base to neutralize the acetic acid byproduct.[6]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess acetic anhydride with water.

  • Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement Pathway (Undesired) cluster_direct Direct Synthesis Pathway (Desired) Benzene Benzene Primary Carbocation Primary Carbocation Benzene->Primary Carbocation Friedel-Crafts Alkylation Methallyl Acetate Methallyl Acetate Methallyl Acetate->Primary Carbocation Tertiary Carbocation Tertiary Carbocation Primary Carbocation->Tertiary Carbocation Wagner-Meerwein Rearrangement (Favored by strong acids e.g., AlCl₃) 2-Methyl-2-phenylpropyl acetate 2-Methyl-2-phenylpropyl acetate Primary Carbocation->2-Methyl-2-phenylpropyl acetate Direct Reaction (Favored by mild catalysts e.g., FeCl₃/AlCl₃) Rearranged Product Rearranged Product Tertiary Carbocation->Rearranged Product

Caption: Logical workflow of the Friedel-Crafts synthesis of 2-methyl-2-phenylpropyl acetate, highlighting the competing direct synthesis and rearrangement pathways influenced by catalyst choice.

Experimental_Workflow cluster_protocol1 Protocol 1: Improved Friedel-Crafts cluster_protocol2 Protocol 2: Acylation P1_Start Mix Catalysts (FeCl₃/AlCl₃) & Benzene P1_React Add Methallyl Acetate (0-5°C) P1_Start->P1_React P1_Stir Stir and Warm (5-15°C) P1_React->P1_Stir P1_Workup Aqueous Workup P1_Stir->P1_Workup P1_Purify Extraction & Distillation P1_Workup->P1_Purify High Purity Product High Purity Product P1_Purify->High Purity Product P2_Start Mix Neophyl Alcohol, Acetic Anhydride, & Base P2_React Stir at Room Temp or Heat P2_Start->P2_React P2_Workup Quench with Water P2_React->P2_Workup P2_Purify Extraction & Purification P2_Workup->P2_Purify P2_Purify->High Purity Product

Caption: Comparative experimental workflows for synthesizing 2-methyl-2-phenylpropyl acetate, illustrating the key steps in the improved Friedel-Crafts and acylation methods.

References

Technical Support Center: Large-Scale Production of 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-phenylpropyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a large scale?

A1: The main industrial synthesis routes include the Friedel-Crafts alkylation of benzene with methallyl acetate, the esterification of 2-methyl-2-phenylpropanol, and nucleophilic substitution reactions.[1][2] The Friedel-Crafts reaction is common but presents significant challenges, leading to the development of modified procedures.[2]

Q2: Why is the traditional Friedel-Crafts synthesis using anhydrous aluminum trichloride (AlCl₃) problematic for large-scale production?

A2: The conventional Friedel-Crafts reaction catalyzed by AlCl₃ is highly exothermic and can be violent, making it difficult to control on an industrial scale.[1][2] The strong catalytic activity of AlCl₃ also promotes product rearrangement, leading to a complex mixture of byproducts and significantly reducing the purity (to around 85%) and yield (to around 55%) of the final product.[1][2]

Q3: How can the selectivity and yield of the Friedel-Crafts reaction be improved?

A3: Employing a mixed catalyst system of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum trichloride (AlCl₃) results in a milder, more controllable reaction.[1][2] This modified method suppresses the rearrangement of the main product, leading to a much higher purity of over 98% and improved yields ranging from 75% to 86%.[1][2]

Q4: What are the main challenges associated with the esterification route?

A4: The primary challenge can be the cost and synthesis of the precursor, 2-methyl-2-phenylpropanol.[1][2] Synthesis methods that rely on expensive reagents, such as the reduction of an ester with lithium aluminum hydride (LiAlH₄), are less economically viable for large-scale manufacturing.[1][2]

Q5: What are the recommended purification techniques for large-scale production of this compound?

A5: For large-scale purification, vacuum distillation is a common and effective method to separate the product from non-volatile impurities and unreacted starting materials.[2] For achieving very high purity, preparative column chromatography can be employed to remove closely related byproducts.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield & Purity in Friedel-Crafts Synthesis Catalyst Choice: Using only anhydrous AlCl₃, which is highly active and causes side reactions and product rearrangement.[1][2]Switch to a Mixed Catalyst System: Use a combination of anhydrous FeCl₃ and AlCl₃. This provides milder reaction conditions, better selectivity, and significantly higher purity (>98%) and yield (up to 86%).[1][2]
Reaction Temperature: Poor temperature control can lead to increased byproduct formation.Maintain Low Temperatures: During the addition of reagents, keep the temperature between 0-5°C. For the subsequent reaction, a slow increase to 6-15°C is recommended to ensure a controlled reaction.[2]
Violent/Uncontrolled Exothermic Reaction Catalyst Activity: The high Lewis acidity of AlCl₃ can lead to a vigorous and difficult-to-control reaction.[1][2]Controlled Reagent Addition: Add the methallyl acetate solution dropwise over an extended period (e.g., 1 hour) while maintaining a low temperature (0-5°C) and vigorous stirring.[2]
Use a Milder Catalyst: The FeCl₃/AlCl₃ mixed system is inherently less reactive and provides better control over the reaction's exotherm.[2]
Complex Product Mixture / Difficult Purification Product Rearrangement: The potent AlCl₃ catalyst can cause the neophyl group in the product to rearrange.[1]Adopt Milder Conditions: The use of the mixed FeCl₃/AlCl₃ catalyst system minimizes these rearrangement side reactions.[1][2]
Inadequate Quenching/Workup: Improper workup can lead to emulsions or incomplete removal of the catalyst.Proper Workup Procedure: Pour the reaction mixture into a large volume of ice water and stir for several hours to ensure complete quenching of the catalyst. Follow with standard aqueous washes (e.g., saturated NaHCO₃, water) to remove acidic residues.[2]

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodCatalyst / ReagentsStarting MaterialsReported YieldReported PurityKey Challenges & Notes
Friedel-Crafts Alkylation (Traditional) Anhydrous Aluminum Trichloride (AlCl₃)Methallyl Acetate, Benzene~55%[2]~85%[1][2]Violent reaction, difficult to control, significant product rearrangement and byproduct formation.[1][2]
Friedel-Crafts Alkylation (Modified) Anhydrous Ferric Chloride (FeCl₃) & Anhydrous Aluminum Trichloride (AlCl₃)Methallyl Acetate, Benzene75-86%[2]>98%[1][2]Milder conditions, better control, suppressed side reactions, suitable for industrial scale-up.[2]
Esterification Acid Catalyst (e.g., H₂SO₄) / Acetic Anhydride2-methyl-2-phenylpropanol, Acetic Acid / AnhydrideHigh-yielding reaction[1]HighDependent on the cost-effective synthesis of the alcohol precursor. Using LiAlH₄ for precursor synthesis is expensive.[1][2]
Nucleophilic Substitution Potassium Acetate in NMP(2-chloro-1,1-dimethylethyl)benzeneUp to 80%[1]98.3%[1]Requires high temperatures.[1]

Experimental Protocols

Protocol 1: Modified Friedel-Crafts Synthesis of this compound

This protocol is adapted from a high-yield industrial method using a mixed catalyst system.[2]

  • Preparation: In a dry 500ml four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add anhydrous ferric chloride (120.5g, 0.75mol) and anhydrous aluminum chloride (66.7g, 0.5mol) to 300ml of benzene.

  • Catalyst Activation: Stir the mixture at room temperature for 30 minutes.

  • Reaction Initiation: Cool the flask to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of methallyl acetate (57g, 0.5mol) dissolved in 100ml of benzene dropwise over approximately 1 hour. Maintain the internal temperature between 0-5°C throughout the addition.

  • Reaction Progression: Vigorously stir the reaction mixture at 0-5°C for 5 hours. Afterwards, allow the temperature to slowly rise to 6-15°C and continue stirring for an additional 6 hours.

  • Quenching: Slowly pour the reaction mixture into 800ml of ice water and stir for 4 hours to decompose the catalyst complex.

  • Extraction & Workup: Transfer the mixture to a separatory funnel and allow the layers to separate. Extract the aqueous layer with benzene (3 x 50ml). Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with a saturated NaHCO₃ solution and then three times with water.

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless transparent liquid. The expected yield is approximately 86% with a purity of >97.8%.[2]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound via the modified Friedel-Crafts reaction.

G start Start: Prepare Catalyst and Reagents A Controlled Reaction (5-15°C) start->A Add Reagents (0-5°C) proc proc decision decision out out end_node Final Product: High-Purity this compound B Quench with Ice Water A->B Reaction Complete C Aqueous Workup (Wash with NaHCO3, H2O) B->C Separate Layers D Crude Product C->D Dry & Evaporate E Vacuum Distillation D->E Final Purification E->end_node

Fig. 1: General workflow for synthesis and purification.
Troubleshooting Logic

This decision tree provides a logical path for troubleshooting low yield and purity issues specifically related to the Friedel-Crafts synthesis method.

G problem Problem: Low Yield / Purity decision1 Catalyst System Used? problem->decision1 Investigate decision decision cause cause solution solution cause1 Probable Cause: High Catalyst Activity & Product Rearrangement decision1->cause1 AlCl3 Only decision2 Temperature Controlled? decision1->decision2 FeCl3/AlCl3 Mix solution1 Solution: Switch to milder FeCl3/AlCl3 mixed catalyst system cause1->solution1 cause2 Probable Cause: Side reactions due to high temperature decision2->cause2 No / Poorly solution3 Action: Review stoichiometry and purity of starting materials decision2->solution3 Yes solution2 Solution: Maintain 0-5°C during addition and <15°C during reaction cause2->solution2

Fig. 2: Troubleshooting decision tree for Friedel-Crafts synthesis.

References

Stability issues of 2-phenylpropyl acetate under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-phenylpropyl acetate under various storage conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue 1: Unexpectedly High Levels of Degradation in Control Samples

Potential Cause Troubleshooting Step
Improper Storage of Stock Compound Verify that the stock this compound is stored in a cool, dry, dark place, ideally at 2-8°C in a tightly sealed container.[1][2][3]
Contaminated Solvents or Reagents Use fresh, high-purity solvents and reagents for all experiments. Ensure solvents are free of acidic or basic impurities that could catalyze hydrolysis.
Inappropriate Vial/Container Material Use inert glass vials (e.g., Type I borosilicate glass) with Teflon-lined caps to prevent leaching of reactive substances.
Cross-Contamination Ensure all glassware and equipment are thoroughly cleaned and free from contaminants from previous experiments.

Issue 2: Inconsistent or Irreproducible Stability Data

Potential Cause Troubleshooting Step
Inconsistent Temperature Control Use calibrated and validated stability chambers or water baths to ensure precise and consistent temperature control throughout the experiment.
Variable pH of Sample Solutions Prepare buffers carefully and verify the pH of each sample solution before initiating the stability study. The pH of the solution can significantly impact the rate of hydrolysis.[4]
Inconsistent Light Exposure in Photostability Studies Ensure uniform light exposure for all samples in the photostability chamber. Use a validated chemical actinometric system or calibrated radiometers/lux meters to monitor light exposure.[5]
Analytical Method Variability Validate the analytical method for stability-indicating properties, including specificity, linearity, accuracy, and precision, according to ICH guidelines.[6][7][8]

Issue 3: Appearance of Unknown Peaks in Chromatograms

Potential Cause Troubleshooting Step
Formation of Degradation Products This is expected in forced degradation studies. The primary degradation products are likely 2-phenylpropanol and acetic acid from hydrolysis. Further degradation or side reactions may produce other minor products.
Interaction with Excipients (for formulated products) If working with a formulation, consider potential interactions between this compound and the excipients.
Leachables from Container/Closure System Analyze a blank solution stored in the same container to check for leachable impurities.
Secondary Degradation Primary degradation products may themselves degrade over time, leading to the appearance of new peaks. Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place to ensure its stability.[1][3] The recommended storage temperature is between 2°C and 8°C.[1][2] It should be kept in a tightly sealed container to protect it from moisture and light.[3]

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions, this compound has a shelf-life of up to 2 years.[1]

Q3: What is the primary degradation pathway for this compound?

A3: The most common degradation pathway for this compound is hydrolysis of the ester bond, which results in the formation of 2-phenylpropanol and acetic acid.[10][11] This reaction can be catalyzed by acids or bases.

Q4: Is this compound sensitive to light?

Q5: What are the potential consequences of this compound degradation in a drug product?

A5: Degradation of an active pharmaceutical ingredient (API) like this compound can lead to a loss of potency, rendering the drug less effective. Furthermore, the degradation products may have different toxicological profiles than the parent compound, potentially leading to adverse effects.

Q6: What analytical techniques are suitable for monitoring the stability of this compound?

A6: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[7] The method should be able to separate the parent compound from all potential degradation products and impurities.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various forced degradation conditions. This data is representative and intended to demonstrate expected trends. Actual results may vary based on specific experimental conditions.

Table 1: Illustrative Hydrolytic Stability of this compound (% Degradation)

Time (hours)pH 3 (40°C)pH 7 (40°C)pH 10 (40°C)
00.00.00.0
241.20.55.8
482.51.111.2
723.81.616.5
1688.53.532.1

Table 2: Illustrative Thermal and Photostability of this compound (% Degradation)

ConditionTime% Degradation
Thermal Stability
60°C (Solid State)7 days0.8
80°C (Solid State)7 days2.1
Photostability (ICH Q1B Option 2)
Solid State1.2 million lux hours & 200 W h/m²3.5
In Solution (Methanol)1.2 million lux hours & 200 W h/m²9.8

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for specific laboratory conditions and analytical methods.

1. Hydrolytic Stability Study

  • Objective: To determine the rate of hydrolysis of this compound in acidic, neutral, and basic conditions.

  • Procedure:

    • Prepare buffer solutions at pH 3, 7, and 10.[4]

    • Accurately weigh and dissolve this compound in a small amount of a suitable organic solvent (e.g., acetonitrile) and then dilute with the respective buffer solutions to a final concentration of approximately 1 mg/mL. The amount of organic solvent should be minimized (e.g., <1%).

    • Transfer the solutions into sealed, inert glass vials.

    • Place the vials in a constant temperature bath set at 40°C.

    • At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

2. Oxidative Degradation Study

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Add a solution of 3% hydrogen peroxide to the this compound solution.

    • Store the solution at room temperature, protected from light.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

    • Analyze the samples by HPLC to quantify the degradation.

3. Photostability Study

  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Procedure:

    • Expose the solid this compound and a solution of the compound (e.g., in methanol) in chemically inert, transparent containers to a light source that meets the requirements of ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps).[5]

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5][12]

    • Prepare parallel samples wrapped in aluminum foil to serve as dark controls.[13]

    • After the exposure period, prepare the samples for HPLC analysis.

    • Analyze the exposed samples and the dark controls by HPLC and compare the results to determine the extent of photodegradation.

4. Thermal Degradation Study

  • Objective: To investigate the effect of high temperature on the stability of solid this compound.

  • Procedure:

    • Place a known amount of solid this compound in open, inert containers.

    • Store the containers in a constant temperature oven at elevated temperatures (e.g., 60°C and 80°C).

    • At specified time points (e.g., 1, 3, and 7 days), remove a sample from each temperature condition.

    • Allow the samples to cool to room temperature.

    • Accurately weigh the samples, dissolve them in a suitable solvent, and dilute for HPLC analysis.

    • Analyze by HPLC to determine the percentage of degradation.

Visualizations

TroubleshootingWorkflow start Stability Issue Identified issue_type Type of Issue? start->issue_type degradation Unexpected Degradation issue_type->degradation Degradation inconsistency Inconsistent Results issue_type->inconsistency Inconsistency unknown_peaks Unknown Peaks issue_type->unknown_peaks Unknown Peaks check_storage Check Storage Conditions degradation->check_storage check_temp Verify Temperature Control inconsistency->check_temp identify_source Identify Source of Unknown Peaks unknown_peaks->identify_source check_reagents Verify Solvents/ Reagents check_storage->check_reagents resolve Issue Resolved check_reagents->resolve check_ph Check pH of Solutions check_temp->check_ph check_light Verify Light Exposure check_ph->check_light check_light->resolve degradant Degradation Product identify_source->degradant Expected leachable Container Leachable identify_source->leachable Unexpected excipient_interaction Excipient Interaction identify_source->excipient_interaction Formulation degradant->resolve leachable->resolve excipient_interaction->resolve

Caption: Troubleshooting workflow for stability issues.

StabilityTestingWorkflow start Start Stability Study prep_samples Prepare Samples (Solid & Solution) start->prep_samples stress_conditions Expose to Stress Conditions prep_samples->stress_conditions hydrolysis Hydrolysis (pH 3, 7, 10) stress_conditions->hydrolysis oxidation Oxidation (H₂O₂) stress_conditions->oxidation photolysis Photolysis (ICH Q1B) stress_conditions->photolysis thermal Thermal (60°C, 80°C) stress_conditions->thermal sampling Sample at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis HPLC Analysis sampling->analysis data_eval Data Evaluation & Reporting analysis->data_eval end End of Study data_eval->end

Caption: General workflow for forced degradation studies.

References

Overcoming poor yields in the esterification of 2-phenylpropanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yields during the esterification of 2-phenylpropanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of 2-phenylpropanol is giving a very low yield. What are the common causes?

A1: Poor yields in the Fischer esterification of 2-phenylpropanol, a secondary alcohol, are frequently encountered. The primary reasons include:

  • Steric Hindrance: The bulky phenyl group adjacent to the hydroxyl group in 2-phenylpropanol hinders the approach of the carboxylic acid, slowing down the reaction rate.[1]

  • Reversible Reaction: Fischer esterification is an equilibrium reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield.[2][3][4][5] To achieve higher yields, it's crucial to remove water as it forms, often by using a Dean-Stark apparatus or a drying agent.[2][6]

  • Side Reactions: Under the acidic and often heated conditions of Fischer esterification, 2-phenylpropanol can undergo dehydration to form alkenes (e.g., α-methylstyrene), which is a significant side reaction that consumes the starting material.

  • Sub-optimal Reaction Conditions: Factors such as reaction time, temperature, and catalyst concentration can significantly impact the yield. Insufficient reaction time may lead to incomplete conversion, while excessively high temperatures can promote side reactions.

Q2: I am observing the formation of an unexpected alkene byproduct. How can I prevent this?

A2: The formation of alkenes is a common issue when esterifying secondary alcohols like 2-phenylpropanol, especially under acidic conditions. This is due to a competing elimination (dehydration) reaction. To minimize this side reaction:

  • Use Milder Reaction Conditions: Employing milder acid catalysts or lower reaction temperatures can reduce the rate of dehydration.

  • Choose an Alternative Esterification Method: Methods that do not rely on strong acids are preferable. Steglich and Yamaguchi esterifications are excellent alternatives for sterically hindered and acid-sensitive alcohols as they proceed under milder, often neutral, conditions.[7][8][9][10][11]

  • Enzymatic Methods: Lipase-catalyzed esterification is performed under very mild conditions and can offer high selectivity, avoiding the formation of dehydration byproducts.

Q3: What are the best alternative methods to Fischer esterification for 2-phenylpropanol to achieve higher yields?

A3: For sterically hindered secondary alcohols like 2-phenylpropanol, several alternative methods can provide significantly better yields:

  • Steglich Esterification: This method uses a coupling agent, typically a carbodiimide like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a catalyst, commonly DMAP (4-dimethylaminopyridine).[8][12][13] It is a mild and efficient method for forming esters from acid-sensitive or sterically hindered alcohols.[7][8][9][11]

  • Yamaguchi Esterification: This method is particularly useful for the synthesis of highly functionalized esters and macrolactones.[14] It involves the formation of a mixed anhydride from the carboxylic acid using the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), which then reacts with the alcohol in the presence of DMAP.[14][15][16][17] This method is known for promoting high yields under mild conditions.[17][18][19]

  • Enzymatic Esterification: The use of lipases as biocatalysts offers a highly selective and environmentally friendly approach. These reactions are typically run under mild temperature and pH conditions, which prevents side reactions like dehydration. Lipases can also be used for kinetic resolution to produce enantiomerically pure esters.[20][21]

Comparative Yield Data

The following table summarizes typical yields for the esterification of secondary alcohols using different methods. Please note that specific yields for 2-phenylpropanol may vary depending on the carboxylic acid and precise reaction conditions.

Esterification MethodTypical Yield for Secondary AlcoholsNotes
Fischer Esterification 25-65%Yield is highly dependent on the efficiency of water removal and the extent of side reactions.[4][22]
Steglich Esterification 70-95%Generally high yields, even for sterically hindered alcohols.[23][24]
Yamaguchi Esterification 78-91%Known for high yields in the synthesis of complex esters.[25]
Enzymatic Esterification Up to 99%Can achieve very high yields and enantioselectivity.[21]

Experimental Protocols

Fischer Esterification of 2-Phenylpropanol with Acetic Acid

Materials:

  • 2-Phenylpropanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-phenylpropanol (1.0 eq), glacial acetic acid (1.2 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Steglich Esterification of 2-Phenylpropanol with Benzoic Acid

Materials:

  • 2-Phenylpropanol

  • Benzoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Acetonitrile (greener alternative)[8]

  • Hydrochloric acid (0.5 M, for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve benzoic acid (1.0 eq), 2-phenylpropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. If EDC was used, proceed to the workup.

  • Dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Yamaguchi Esterification of 2-Phenylpropanol with Propanoic Acid

Materials:

  • Propanoic Acid

  • 2-Phenylpropanol

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a solution of propanoic acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve 2-phenylpropanol (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution at room temperature.

  • Stir the reaction mixture for 3-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Enzymatic Esterification of 2-Phenylpropanol

Materials:

  • 2-Phenylpropanol

  • Carboxylic Acid (e.g., a fatty acid like lauric acid)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)[21]

  • Organic Solvent (e.g., hexane, toluene)

  • Molecular sieves (to remove water)

Procedure:

  • To a flask, add 2-phenylpropanol (1.0 eq), the carboxylic acid (1.0-1.5 eq), and the organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates) and molecular sieves.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with shaking.

  • Monitor the conversion by GC or HPLC.

  • Once the desired conversion is reached, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • The product may be pure enough at this stage, or it can be further purified by column chromatography if necessary.

Visualizations

Troubleshooting_Esterification cluster_fischer Fischer Troubleshooting cluster_steglich Steglich/Yamaguchi Troubleshooting cluster_enzymatic Enzymatic Troubleshooting start Poor Yield in Esterification of 2-Phenylpropanol q1 Which esterification method was used? start->q1 fischer Fischer Esterification q1->fischer steglich_yamaguchi Steglich or Yamaguchi q1->steglich_yamaguchi enzymatic Enzymatic q1->enzymatic fischer_q1 Side product observed? fischer->fischer_q1 steglich_q1 Issue with purification? steglich_yamaguchi->steglich_q1 enzymatic_q1 Low reaction rate? enzymatic->enzymatic_q1 fischer_yes Alkene formation (Dehydration) fischer_q1->fischer_yes Yes fischer_no Low conversion fischer_q1->fischer_no No fischer_sol1 Use milder conditions (lower temp, weaker acid) OR Switch to Steglich/ Yamaguchi/Enzymatic fischer_yes->fischer_sol1 fischer_sol2 Ensure efficient water removal (Dean-Stark) Increase reaction time Use excess of one reactant fischer_no->fischer_sol2 steglich_yes Byproduct removal difficult (e.g., DCU) steglich_q1->steglich_yes Yes steglich_no Low yield steglich_q1->steglich_no No steglich_sol1 Use EDC instead of DCC (water-soluble urea byproduct) steglich_yes->steglich_sol1 steglich_sol2 Ensure anhydrous conditions Check reagent quality Optimize solvent and base steglich_no->steglich_sol2 enzymatic_yes Slow conversion enzymatic_q1->enzymatic_yes Yes enzymatic_sol1 Optimize temperature & pH Select a more active lipase Ensure proper solvent selection enzymatic_yes->enzymatic_sol1

Caption: Troubleshooting workflow for poor yields in the esterification of 2-phenylpropanol.

Esterification_Pathways cluster_methods Esterification Methods reactants 2-Phenylpropanol + Carboxylic Acid fischer Fischer Esterification (H+, Heat) reactants->fischer steglich Steglich Esterification (DCC/EDC, DMAP) reactants->steglich yamaguchi Yamaguchi Esterification (Yamaguchi Reagent, DMAP) reactants->yamaguchi enzymatic Enzymatic Esterification (Lipase) reactants->enzymatic product Ester Product fischer->product Low to Moderate Yield side_product Alkene (Dehydration) fischer->side_product Significant Side Reaction steglich->product High Yield yamaguchi->product High Yield enzymatic->product Very High Yield & Selectivity

Caption: Comparison of different esterification pathways for 2-phenylpropanol.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of 2-phenylpropyl acetate.

Troubleshooting Guide: Peak Tailing

Peak tailing, characterized by an asymmetric peak with a trailing edge that is longer than the leading edge, can compromise the accuracy and resolution of your HPLC analysis. This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for this compound.

Is the peak tailing observed for all peaks or just the this compound peak?

  • All Peaks: If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system itself.[1]

  • Specific Peaks: If only the this compound peak (or a few specific peaks) is tailing, the problem is more likely related to interactions between the analyte and the stationary phase or the mobile phase composition.

System-Related Issues (All Peaks Tailing)

1. Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[2]

  • Solution:

    • Use tubing with a smaller internal diameter (e.g., 0.005 inches).[2]

    • Minimize the length of all tubing connecting the column to the injector and detector.[2][3]

2. Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peak shapes.[1][4]

  • Solution:

    • Flush the column with a strong solvent to remove potential contaminants.[3]

    • If the problem persists, replace the guard column (if used) or the analytical column.

3. Improper Column Packing: A void at the column inlet or channeling in the packing bed can cause peak distortion.[4][5]

  • Solution: This is a less common issue with modern, high-quality columns, but if suspected, replacing the column is the most effective solution.[4]

Analyte-Specific Issues (this compound Peak Tailing)

1. Secondary Interactions with Residual Silanols: This is the most common cause of peak tailing for polar and basic compounds, and can also affect neutral compounds like this compound.[6][7] Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with the analyte, leading to a secondary retention mechanism and peak tailing.[6][7][8]

  • Solutions:

    • Use an End-Capped Column: Modern, well-end-capped columns have fewer accessible silanol groups, significantly reducing the potential for secondary interactions.[7][8] Consider using a column with a Type B silica, which has lower metal content and reduced silanol activity.[6]

    • Modify the Mobile Phase:

      • Adjust pH: For ionizable compounds, operating at a low pH (e.g., <3) can suppress the ionization of silanol groups and reduce interactions.[4][6][9] While this compound is neutral, this can still sometimes improve peak shape.

      • Add a Competing Agent: Historically, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase to compete with the analyte for active silanol sites.[9]

2. Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.[10][11]

  • Solution:

    • Reduce the injection volume or the concentration of the sample.[4][10] To confirm if this is the issue, perform a series of injections with decreasing sample mass and observe if the peak shape improves.[1]

3. Mobile Phase Mismatch with Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[12]

  • Solution:

    • Whenever possible, dissolve the sample in the mobile phase.

    • If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of peak tailing?

A1: An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most applications, a tailing factor between 0.9 and 1.2 is considered excellent.[2] However, for many assays, a tailing factor up to 1.5 or even 2.0 may be acceptable, depending on the specific method requirements and regulatory guidelines.[7][9]

Q2: Can the mobile phase pH affect the peak shape of a neutral compound like this compound?

A2: While the retention of neutral compounds is generally not significantly affected by mobile phase pH, the pH can influence the ionization state of residual silanol groups on the silica-based stationary phase.[9] Operating at a lower pH (e.g., below 3) can suppress the ionization of these silanols, reducing their potential for secondary interactions with the analyte and thereby improving peak shape.[4][6]

Q3: How does column temperature affect peak tailing?

A3: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and increasing the mass transfer kinetics. However, the effect is generally less pronounced than that of mobile phase composition or column chemistry.[13]

Q4: What is the difference between peak tailing and peak fronting?

A4: Peak tailing is when the back half of the peak is wider than the front half.[6] Peak fronting is the opposite, where the front half of the peak is wider. Peak fronting can be caused by issues such as column collapse, poor sample solubility, or injecting a sample in a solvent much stronger than the mobile phase.[6]

Quantitative Data Summary

The following table summarizes the expected qualitative effects of various HPLC parameters on the peak tailing factor for a neutral analyte like this compound.

Parameter ChangeExpected Effect on Tailing FactorRationale
Decrease Mobile Phase pH (e.g., from 7 to 3) DecreaseSuppresses ionization of residual silanol groups, reducing secondary interactions.[4][6][9]
Increase Buffer Concentration DecreaseCan help to mask residual silanol interactions.[4]
Increase Column Temperature Slight DecreaseMay improve mass transfer kinetics and reduce mobile phase viscosity.[13]
Decrease Sample Concentration/Volume DecreaseReduces the likelihood of column overload.[4][10][14]
Use a Modern, End-Capped Column Significant DecreaseMinimizes the number of available silanol groups for secondary interactions.[7][8]

Experimental Protocol: Baseline HPLC Method for this compound

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound, aiming for good peak shape.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (for pH adjustment)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, end-capped)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v). The aqueous portion can be acidified with phosphoric acid to a pH of 3.0.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

4. Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the elution of this compound.

  • Evaluate the peak shape and calculate the tailing factor.

Diagrams

Troubleshooting_Workflow start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks system_issue System-Related Issue all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue all_peaks->analyte_issue No check_extracolumn Check for Extra-Column Volume (Tubing length and diameter) system_issue->check_extracolumn check_column_health Check Column Health (Contamination, Degradation) system_issue->check_column_health check_silanol Suspect Secondary Interactions with Silanols analyte_issue->check_silanol check_overload Check for Column Overload analyte_issue->check_overload check_solvent Check Sample Solvent vs. Mobile Phase Strength analyte_issue->check_solvent optimize_tubing Optimize Tubing check_extracolumn->optimize_tubing flush_column Flush or Replace Column check_column_health->flush_column replace_column Replace Column use_endcapped Use End-Capped Column check_silanol->use_endcapped modify_mp Modify Mobile Phase (e.g., lower pH) check_silanol->modify_mp reduce_load Reduce Injection Volume/ Concentration check_overload->reduce_load match_solvent Dissolve Sample in Mobile Phase check_solvent->match_solvent Signaling_Pathway cluster_column Silica-Based Stationary Phase silanol Residual Silanol Groups (Si-OH) peak_tailing Peak Tailing silanol->peak_tailing Causes c18 C18 Chains mobile_phase Mobile Phase c18->mobile_phase analyte This compound analyte->silanol Secondary Interaction (Hydrogen Bonding) analyte->c18 Primary Retention (Hydrophobic Interaction)

References

Technical Support Center: Optimizing Catalyst Selection for 2-Phenylpropyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing 2-phenylpropyl acetate. It offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are Fischer-Speier esterification of 2-phenyl-1-propanol with acetic acid, Friedel-Crafts alkylation of benzene with a suitable propyl acetate derivative, and enzymatic esterification or transesterification. Each method offers distinct advantages regarding catalyst choice, reaction conditions, and scalability.

Q2: What are the key factors to consider when selecting a catalyst for this synthesis?

A2: Catalyst selection is critical and depends on several factors, including the desired reaction pathway, cost, desired yield and purity, reaction conditions (temperature, pressure), and environmental considerations. For instance, strong acids are effective for Fischer esterification but can lead to side reactions, while enzymatic catalysts offer high selectivity under milder conditions but may have lower reaction rates.[1][2][3]

Q3: Can you explain the role of an acid catalyst in Fischer esterification?

A3: In Fischer esterification, an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid.[4][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (2-phenyl-1-propanol).[4][6] The catalyst is regenerated at the end of the reaction.[4]

Q4: What are the advantages of using an enzymatic catalyst like Novozym 435?

A4: Enzymatic catalysts, such as the immobilized lipase Novozym 435, offer high selectivity, which minimizes the formation of byproducts.[7] They operate under mild reaction conditions (lower temperatures), reducing energy consumption and the risk of thermal degradation of reactants or products.[8][9] Furthermore, immobilized enzymes can often be recovered and reused for multiple reaction cycles, making the process more sustainable.[7]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

  • Question: I am getting a low yield of this compound using the Fischer esterification method with sulfuric acid. What could be the cause, and how can I improve it?

  • Answer:

    • Cause 1: Equilibrium Limitation: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[2]

      • Solution: To drive the equilibrium towards the product side, you can either use a large excess of one of the reactants (typically the less expensive one, in this case, acetic acid or 2-phenyl-1-propanol) or remove water as it is formed.[2][10] Water can be removed by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2][11]

    • Cause 2: Insufficient Catalyst: An inadequate amount of the acid catalyst can lead to a slow reaction rate and incomplete conversion.

      • Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid (typically 1-5 mol% relative to the limiting reagent).[1]

    • Cause 3: Dehydration of Tertiary Alcohol: If your starting material is the tertiary alcohol, 2-phenyl-2-propanol, strong acid catalysts at elevated temperatures can cause dehydration to form alkenes as byproducts.

      • Solution: Use milder reaction conditions or a different catalytic system, such as an enzymatic catalyst, that does not promote dehydration.

Issue 2: Byproduct Formation in Friedel-Crafts Alkylation

  • Question: My Friedel-Crafts synthesis of this compound using aluminum chloride is producing significant amounts of byproducts. How can I improve the selectivity?

  • Answer:

    • Cause 1: Carbocation Rearrangement: The high reactivity of Lewis acid catalysts like anhydrous aluminum chloride can induce rearrangement of the alkyl carbocation intermediate, leading to a mixture of isomeric products.[12][13] The strong catalytic activity can also cause the desired product to undergo further reactions.[1][12]

      • Solution: Employing a mixed catalyst system, such as anhydrous ferric chloride with anhydrous aluminum chloride, can lead to milder reaction conditions and suppress product rearrangement, resulting in higher purity.[1]

    • Cause 2: Overalkylation: The alkylated product is often more reactive than the starting benzene ring, which can lead to polyalkylation.

      • Solution: Use a stoichiometric excess of the aromatic substrate (benzene) to favor monoalkylation. Careful control of reaction temperature and time is also crucial.

Issue 3: Low Activity of Enzymatic Catalyst

  • Question: The conversion in my lipase-catalyzed synthesis of this compound is very low, even after a long reaction time. What are the possible reasons?

  • Answer:

    • Cause 1: Mass Transfer Limitations: In solvent-free systems or with immobilized enzymes, inefficient mixing can lead to poor diffusion of substrates to the active sites of the enzyme, thus reducing the reaction rate.

      • Solution: Ensure vigorous and efficient stirring of the reaction mixture. For immobilized enzymes, consider optimizing the particle size and reactor design to improve mass transfer.[14]

    • Cause 2: Enzyme Inhibition: High concentrations of the alcohol or the carboxylic acid can inhibit the lipase. The accumulation of water as a byproduct can also reduce enzyme activity.[14]

      • Solution: Optimize the substrate molar ratio. Water can be removed from the reaction medium using molecular sieves or by performing the reaction under vacuum.

    • Cause 3: Inappropriate Acyl Donor (for transesterification): The choice of acyl donor can significantly impact the reaction rate and enantioselectivity.

      • Solution: Screen different acyl donors, such as various vinyl or ethyl esters, to find the optimal one for the specific lipase and substrate.[15]

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemTypical ReactantsCatalystTemperature (°C)Reaction TimeYield (%)Purity (%)Reference(s)
Fischer Esterification 2-phenyl-1-propanol, Acetic AcidH₂SO₄ (1-5 mol%)110-1201-10 hours60-70~95[1][2]
2-phenyl-1-propanol, Acetic Acidp-TsOHReflux1-10 hoursGood to quantitativeHigh[2]
Friedel-Crafts Alkylation Benzene, Methallyl AcetateAnhydrous AlCl₃0-1511 hours~55~85[12]
Benzene, Methallyl AcetateAnhydrous FeCl₃ + AlCl₃0-1511 hours75-85>98[12]
Enzymatic Synthesis 2-phenylethanol, Ethyl AcetateNovozym® 43554Continuous Flow>99High[7]
2-phenyl-1-propanol, Vinyl AcetateLipase from Pseudomonas cepacia4024 hoursVariableHigh (enantioselective)[16]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenyl-1-propanol (1.0 equivalent) and glacial acetic acid (1.2 equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 equivalents) to the stirred mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Friedel-Crafts Alkylation using a Mixed Catalyst System
  • Reaction Setup: In a dry, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a nitrogen inlet, add anhydrous ferric chloride (0.75 equivalents) and anhydrous aluminum chloride (0.5 equivalents) to dry benzene (solvent and reactant).

  • Cooling: Stir the mixture at room temperature for 30 minutes, then cool it to 0-5 °C in an ice bath.

  • Addition of Alkylating Agent: Slowly add a solution of methallyl acetate (0.5 equivalents) in dry benzene dropwise over 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction: Stir the mixture vigorously at 0-5 °C for 5 hours, then allow it to slowly warm to 6-15 °C and stir for an additional 6 hours.

  • Workup:

    • Pour the reaction mixture slowly into ice water with stirring.

    • Separate the organic layer and extract the aqueous layer with benzene.

    • Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter and evaporate the solvent under reduced pressure.

    • Purify the residue by vacuum distillation to yield this compound.[12]

Protocol 3: Enzymatic Synthesis using Novozym® 435
  • Reaction Setup: In a flask, dissolve 2-phenylethanol (e.g., 100 mM) in ethyl acetate, which acts as both the solvent and the acyl donor.

  • Catalyst Addition: Add Novozym® 435 (e.g., 1 g for a specific reaction volume) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50-60 °C). The reaction can be carried out in a batch reactor or a continuous packed-bed reactor.

  • Monitoring: Monitor the formation of 2-phenylethyl acetate using Gas Chromatography (GC).

  • Product Isolation:

    • After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration.

    • The product can be isolated from the reaction mixture by removing the excess ethyl acetate under reduced pressure. Further purification can be achieved by distillation if necessary.[7]

Mandatory Visualizations

Experimental_Workflow_Fischer_Esterification start Start reactants Combine 2-phenyl-1-propanol, acetic acid, and H₂SO₄ start->reactants reflux Reflux at 110-120 °C reactants->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry with Na₂SO₄ workup->dry purify Vacuum Distillation dry->purify product 2-Phenylpropyl Acetate purify->product Catalyst_Selection_Logic start Define Synthesis Goals high_selectivity High Selectivity & Mild Conditions? start->high_selectivity cost_concern Cost-Effective & Scalable? high_selectivity->cost_concern No enzymatic Consider Enzymatic Catalyst (e.g., Novozym 435) high_selectivity->enzymatic Yes byproduct_tolerance Byproduct Tolerance? cost_concern->byproduct_tolerance Yes friedel_crafts Consider Friedel-Crafts Alkylation (Mixed Catalyst for higher purity) cost_concern->friedel_crafts No byproduct_tolerance->friedel_crafts No fischer Consider Fischer Esterification (H₂SO₄ or p-TsOH) byproduct_tolerance->fischer Yes Fischer_Esterification_Mechanism cluster_0 Reaction Steps step1 1. Protonation of Carbonyl Oxygen R-COOH + H⁺ ⇌ R-C(OH)₂⁺ step2 2. Nucleophilic Attack by Alcohol R-C(OH)₂⁺ + R'-OH → R-C(OH)₂(O⁺HR') step1->step2 step3 3. Proton Transfer R-C(OH)₂(O⁺HR') ⇌ R-C(OH)(O-R')(OH₂⁺) step2->step3 step4 4. Elimination of Water R-C(OH)(O-R')(OH₂⁺) → R-C(O-R')⁺ + H₂O step3->step4 step5 5. Deprotonation R-C(O-R')⁺ ⇌ R-COOR' + H⁺ step4->step5

References

Minimizing solvent effects in reactions involving 2-phenylpropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent effects and overcome common challenges in experiments involving 2-phenylpropyl acetate.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact reactions involving this compound?

The solvent plays a critical role in the reactivity, reaction rate, and product distribution of reactions involving this compound, primarily through its polarity and ability to stabilize charged species.[1] Solvent effects are particularly pronounced in nucleophilic substitution (solvolysis) reactions.

  • Polar Protic Solvents (e.g., water, ethanol, acetic acid): These solvents can hydrogen bond and effectively solvate both cations and anions. In reactions with SN1 character, they excel at stabilizing the carbocation intermediate that can form from this compound, thereby accelerating the reaction rate.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions.[1] In SN2 reactions, using a polar aprotic solvent can increase the rate by destabilizing the reactant nucleophile, making it more reactive.[1]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving charged intermediates or polar reactants, often leading to very slow reaction rates.

The Hughes-Ingold rules summarize the expected effects of solvent polarity on reaction rates for substitution reactions.[1]

Q2: What are the common synthetic routes for this compound and their associated challenges?

The primary synthesis method is the esterification of 2-phenyl-1-propanol (hydratropyl alcohol) with an acetic acid derivative.[2] Challenges often relate to reaction equilibrium, purification, and side reactions.

  • Fischer Esterification: Reacting 2-phenyl-1-propanol with acetic acid using a strong acid catalyst (e.g., H₂SO₄). The main challenge is the reaction equilibrium, which can be shifted towards the product by removing water using a Dean-Stark apparatus.[3]

  • Acylation with Acetic Anhydride: This is often a faster and more irreversible method than Fischer esterification. It can be catalyzed by acids or bases (like pyridine or DMAP).[3][4] Purification from the carboxylic acid byproduct is a key consideration.[3]

  • Nucleophilic Substitution: Reacting an appropriate precursor, such as (2-chloro-1,1-dimethylethyl)benzene, with a source of acetate, like potassium acetate. This route can achieve high yields but may require high temperatures.[3]

Troubleshooting Guides

Problem 1: Low Yield During Synthesis by Fischer Esterification

Symptoms: The reaction stalls, and analysis (TLC, GC) shows a significant amount of unreacted 2-phenyl-1-propanol even after prolonged reaction time.

Possible Causes & Solutions:

  • Equilibrium Limitation: The reaction is reversible, and the water produced can hydrolyze the ester back to the starting materials.

    • Solution: Use a Dean-Stark apparatus or add molecular sieves to continuously remove water and drive the reaction to completion.[3]

  • Insufficient Catalyst: The acid catalyst concentration may be too low to promote the reaction effectively.

    • Solution: Ensure the catalyst (e.g., H₂SO₄, p-TsOH) is used in an effective concentration, typically 1–5 mol%.[3]

  • Sub-optimal Reactant Ratio: An equimolar ratio of alcohol and carboxylic acid may not be sufficient to favor product formation.

    • Solution: Use an excess of one reactant, typically the less expensive one (acetic acid), to shift the equilibrium towards the ester product.[3]

Problem 2: Formation of Side Products and Rearrangements

Symptoms: GC-MS or NMR analysis of the crude product shows significant impurities, potentially including rearranged isomers. This can be an issue in reactions that proceed via a carbocation intermediate, such as Friedel-Crafts alkylation to create the backbone or SN1-type solvolysis.[5]

Possible Causes & Solutions:

  • Carbocation Rearrangement: The secondary carbocation formed from the 2-phenylpropyl system can be prone to rearrangement, especially under strongly acidic conditions and high temperatures.

    • Solution: Employ milder reaction conditions. For synthesis, consider methods that avoid strong Lewis acids or high heat. For reactions using the acetate, choose solvent systems that minimize the lifetime of a free carbocation. For instance, a more nucleophilic solvent can trap the carbocation faster, reducing the opportunity for rearrangement.

  • Strongly Acidic Catalyst Activity: Catalysts like anhydrous aluminum trichloride are highly active and can promote side reactions.[5]

    • Solution: Consider using a milder or mixed catalyst system (e.g., ferric chloride with another Lewis acid) to suppress the generation of by-products.[5] Running the reaction at a lower temperature (e.g., 0-5°C) can also help control reactivity.[5]

Data & Visualizations

Solvent Property Data

To assist in solvent selection, the following table summarizes key properties of common laboratory solvents.

SolventRelative PolarityDielectric Constant (25°C)Type
Water1.00078Polar Protic
Methanol0.76233Polar Protic
Ethanol0.65425Polar Protic
Acetonitrile0.46037Polar Aprotic
Dimethylsulfoxide (DMSO)0.44447Polar Aprotic
N,N-Dimethylformamide (DMF)0.38638Polar Aprotic
Acetone0.35521Polar Aprotic
Dichloromethane (DCM)0.3099.1Polar Aprotic
Tetrahydrofuran (THF)0.2077.5Polar Aprotic
Toluene0.0992.4Nonpolar
Hexane0.0091.9Nonpolar
Data sourced from Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.[6]
Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting an appropriate solvent system based on the presumed reaction mechanism.

SolventSelection cluster_input Reaction Analysis cluster_decision Decision Pathway cluster_output Solvent Recommendation start Analyze Reaction Mechanism q1 Carbocation intermediate (SN1-like)? start->q1 q2 Strong, anionic nucleophile? q1->q2  No (Concerted, SN2-like) res1 Use Polar Protic Solvent (e.g., EtOH, H2O) Stabilizes carbocation q1->res1  Yes res2 Use Polar Aprotic Solvent (e.g., DMSO, Acetonitrile) Maximizes nucleophilicity q2->res2  Yes res3 Consider Nonpolar or low-polarity aprotic solvent (e.g., THF, Toluene) q2->res3  No (Neutral nucleophile)

Caption: Decision tree for solvent selection in nucleophilic substitution reactions.

Experimental Protocols

Protocol: Synthesis of this compound via Acylation

This protocol describes a common method for synthesizing this compound by acylating 2-phenyl-1-propanol with acetic anhydride, using pyridine as a catalyst.

Materials:

  • 2-phenyl-1-propanol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-phenyl-1-propanol in diethyl ether (approx. 5-10 mL per gram of alcohol).

  • Addition of Reagents: Cool the flask in an ice bath. Add 1.5 equivalents of pyridine, followed by the slow, dropwise addition of 1.2 equivalents of acetic anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. The volume of the HCl solution should be roughly equal to the volume of the organic layer. Shake well and separate the layers. This step removes excess pyridine.

  • Workup - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acetic acid), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification described above.

SynthesisWorkflow A 1. Reaction Setup (Alcohol, Solvent, Catalyst) B 2. Reagent Addition (Acetic Anhydride) A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Aqueous Workup (Quench & Wash) C->D E 5. Drying & Concentration (MgSO4, Rotovap) D->E F 6. Purification (Distillation/Chromatography) E->F G 7. Analysis (NMR, GC-MS) F->G

Caption: General workflow for the synthesis and purification of this compound.

References

Resolving issues with phase separation during workup of 2-phenylpropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues during the workup of 2-phenylpropyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor phase separation or emulsion formation during the workup of this compound?

Poor phase separation, often manifesting as a stable emulsion, is a frequent issue in liquid-liquid extractions.[1] The primary causes include:

  • Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials from the synthesis can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and promoting emulsion formation.[1]

  • Suspended Solids: Fine solid particles can stabilize emulsions by accumulating at the interface of the two liquid phases.[2]

  • High Concentration of Solute: A high concentration of this compound or other dissolved substances can increase the viscosity of the organic phase, hindering separation.

  • Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets that are slow to coalesce.[1]

  • Similar Densities: If the densities of the organic and aqueous phases are too similar, gravitational separation will be slow or incomplete.

Q2: What are the typical impurities in the synthesis of this compound that might cause workup issues?

The synthesis of this compound can involve several methods, including Fischer esterification or Friedel-Crafts alkylation, each with potential byproducts:

  • Unreacted Starting Materials: Residual 2-phenylpropanol, acetic acid, or acetic anhydride can alter the polarity and composition of the phases.[3][4]

  • Acidic Catalysts: If not properly neutralized, acid catalysts like sulfuric acid can contribute to the formation of salts at the interface.[4]

  • Rearrangement Byproducts: In Friedel-Crafts reactions, rearrangement of the alkyl group can lead to isomeric impurities that may have surfactant-like properties.[5]

  • Polymeric Material: Under certain conditions, side reactions can produce polymeric tars that are difficult to separate.

Q3: How can I prevent emulsion formation in the first place?

Proactive measures can significantly reduce the likelihood of emulsion formation:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1]

  • Solvent Choice: Select an organic solvent with a density significantly different from water and in which your product is highly soluble.

  • Pre-neutralization: If your reaction is acidic, consider neutralizing it before extraction to prevent the formation of salts that can stabilize emulsions.[2]

  • Filtration: If you suspect solid particles are present, filter the reaction mixture before the workup.[2]

Troubleshooting Guide for Phase Separation Issues

If you are facing difficulties with phase separation or have a stable emulsion, follow these steps:

Step 1: Initial Assessment

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Some emulsions will break on their own with time.[2][6]

  • Observation: Note the volume of the emulsion layer and whether any separation is occurring.

Step 2: Simple Physical and Mechanical Methods

  • Gentle Swirling: Gently swirl the separatory funnel to encourage the coalescence of droplets.

  • Stirring: Use a glass rod to gently stir the emulsion at the interface.

  • Heating: Gentle warming of the separatory funnel in a warm water bath can decrease viscosity and aid separation. Avoid excessive heat to prevent decomposition of the product.[7]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break emulsions.[7][8]

Step 3: Chemical Intervention

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1][6] This increases the ionic strength and polarity of the aqueous phase, which can help to "salt out" the organic components and break the emulsion.[9]

  • Changing the pH: If acidic or basic impurities are suspected, careful addition of a dilute acid or base can alter their solubility and destabilize the emulsion.[7]

  • Solvent Addition: Adding a small amount of a different organic solvent can change the overall properties of the organic phase and disrupt the emulsion.[7][8]

Step 4: Filtration Techniques

  • Filtering through Celite: Pass the entire emulsified mixture through a pad of Celite. Celite is a filter aid that can remove fine particulate matter that may be stabilizing the emulsion.[2][6]

  • Phase Separation Paper: Utilize phase separation filter paper, which is hydrophobic and allows the organic phase to pass through while retaining the aqueous phase.[1]

The following diagram illustrates a logical workflow for troubleshooting phase separation issues.

G Troubleshooting Workflow for Phase Separation start Emulsion or Poor Phase Separation patience Wait 15-30 minutes start->patience is_separated_1 Is phase separation complete? patience->is_separated_1 brine Add Saturated NaCl (Brine) is_separated_1->brine No end_success Phase Separation Achieved is_separated_1->end_success Yes is_separated_2 Is phase separation complete? brine->is_separated_2 centrifuge Centrifuge the mixture is_separated_2->centrifuge No is_separated_2->end_success Yes is_separated_3 Is phase separation complete? centrifuge->is_separated_3 celite Filter through Celite is_separated_3->celite No is_separated_3->end_success Yes is_separated_4 Is phase separation complete? celite->is_separated_4 solvent Add a different co-solvent is_separated_4->solvent No is_separated_4->end_success Yes end_fail Consult with Supervisor solvent->end_fail

Caption: A flowchart for troubleshooting phase separation.

Data Presentation

Table 1: Properties of Common Extraction Solvents

For a successful liquid-liquid extraction, the chosen organic solvent should be immiscible with water and have a different density to facilitate separation.

SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Miscibility with Water
Diethyl Ether0.7132.834.6Slight
Ethyl Acetate0.9024.477.1Slight
Dichloromethane1.333.139.6Immiscible
Toluene0.8672.4110.6Immiscible
Hexane0.6550.168.7Immiscible

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine

  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Addition: Carefully add the brine solution to the separatory funnel containing the emulsion. A volume of 10-20% of the total volume in the funnel is a good starting point.

  • Mixing: Gently invert the separatory funnel a few times to mix the brine with the aqueous phase. Do not shake vigorously.

  • Observation: Allow the funnel to stand and observe if the emulsion begins to break. This may take several minutes.

  • Separation: Once two distinct layers are visible, carefully drain the lower (aqueous) layer, followed by the organic layer.

Protocol 2: Filtration through a Celite Plug

  • Preparation of the Plug: Place a small piece of cotton or glass wool at the bottom of a Hirsch or Büchner funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite (approx. 2-3 cm). Gently tap the funnel to pack the Celite.

  • Pre-wetting: Pre-wet the Celite plug with the organic solvent you are using for the extraction.

  • Filtration: Under gentle vacuum, pour the entire emulsified mixture onto the Celite plug.

  • Washing: Rinse the original container with a small amount of the organic solvent and pour this through the Celite plug to ensure all of the product is collected.

  • Collection: The filtrate should consist of two clear liquid phases that can now be easily separated in a clean separatory funnel.

Mandatory Visualizations

The synthesis of this compound via Fischer esterification is a common route. The general workflow is depicted below.

G General Workflow for this compound Synthesis start Reactants: 2-Phenylpropanol Acetic Acid Acid Catalyst reaction Reflux Reaction start->reaction workup Aqueous Workup (Quenching & Neutralization) reaction->workup extraction Liquid-Liquid Extraction workup->extraction phase_issue Phase Separation Issue? (Emulsion) extraction->phase_issue troubleshoot Troubleshooting Protocol (See Guide) phase_issue->troubleshoot Yes drying Dry Organic Layer (e.g., MgSO4) phase_issue->drying No troubleshoot->drying purification Purification (e.g., Distillation) drying->purification product This compound purification->product

Caption: A workflow for the synthesis of this compound.

References

Best practices for drying and storing anhydrous reagents for 2-phenylpropyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for drying and storing anhydrous reagents crucial for the successful synthesis of 2-phenylpropyl acetate. It includes troubleshooting advice and frequently asked questions to address common issues encountered during the experimental process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Presence of water in the reaction mixture.[1]Ensure all reagents and solvents are rigorously dried. Use freshly dried reagents and consider assembling the apparatus while still hot under a stream of inert gas.[2]
Incomplete reaction.Extend the reaction time or gently heat the mixture if the reaction conditions allow.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup.If the product is volatile, check the solvent in the rotovap trap. If a filtration step was used, check the filtration media for adsorbed product.[4]
Reaction fails to start Impure reagents or solvents.Purify all reagents and distill the solvent before use.[3]
Inactive catalyst (if used).Use a fresh batch of catalyst. For Fischer esterification, ensure the acid catalyst has not been compromised by moisture.
Side reactions or product decomposition Reaction temperature is too high.Carefully control the reaction temperature. Consider adding reagents dropwise to manage any exothermic processes.[3]
Presence of acidic or basic impurities.Neutralize the reaction mixture during workup with a mild base like sodium bicarbonate solution to remove acid catalysts and unreacted acidic reagents.[5][6]
Difficulty reproducing a literature procedure Subtle differences in reagent quality or experimental setup.Ensure the scale of the reaction is the same as the original procedure. Pay close attention to the order and rate of reagent addition.[3]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound?

A1: Water can interfere with the esterification reaction in several ways. In Fischer esterification (using a carboxylic acid and an alcohol), the presence of water can shift the equilibrium back towards the reactants, reducing the yield of the ester.[1][5] When using more reactive acylating agents like acetic anhydride or acetyl chloride, water will react with them, consuming the reagent and preventing it from reacting with the alcohol to form the desired ester.

Q2: What are the most common reagents used for the synthesis of this compound?

A2: this compound is typically synthesized via the esterification of 2-phenyl-1-propanol. This can be achieved using acetic acid in the presence of an acid catalyst (Fischer esterification), or more commonly with acetic anhydride.[7][8]

Q3: How can I be sure my reagents and solvents are sufficiently dry?

A3: While visual inspection can sometimes indicate wetness (e.g., clumping of solids), the most reliable method for quantifying water content is Karl Fischer titration.[9] For routine synthesis, using freshly dried reagents from a reliable source and employing proper drying techniques for solvents should be sufficient.

Q4: What is the best way to store anhydrous reagents to maintain their dryness?

A4: Anhydrous reagents should be stored in tightly sealed containers, preferably under an inert atmosphere of nitrogen or argon. The container's lid should be sealed with Parafilm to prevent moisture ingress. Storing the container inside a desiccator is also recommended.[7]

Q5: Can I reuse drying agents?

A5: Some drying agents, like molecular sieves, can be reactivated by heating them in an oven at high temperatures (e.g., 300-350°C for 3-3.5 hours) to remove the absorbed water.[7] However, reactive drying agents like sodium metal or calcium hydride are consumed during the drying process and cannot be reused.

Quantitative Data on Solvent Drying

The efficiency of various drying agents for commonly used organic solvents is summarized below. The residual water content is a key indicator of the effectiveness of the drying method.

SolventDrying AgentConditionsResidual Water Content (ppm)
Toluene 3 Å Molecular Sieves24 hours static dryingLow single-digit ppm[10]
Sodium/BenzophenoneReflux~34[10]
Dichloromethane (DCM) Activated 3 Å Molecular SievesStorageSingle-digit ppm[10]
Calcium Hydride (CaH₂)Heating~13[10]
Acetonitrile 3 Å Molecular Sieves or Neutral AluminaStatic dryingVery low residual moisture[11]
Phosphorus Pentoxide (P₂O₅)5% (w/v), 24 hours static drying9[11]
Tetrahydrofuran (THF) Activated 3 Å Molecular Sieves20% m/v, 48 hoursLow ppm levels[10]
Sodium/BenzophenoneReflux~43[10]

Experimental Protocols

Protocol 1: Drying of Acetic Anhydride

Acetic anhydride can be dried using several methods depending on the required level of dryness:

  • For general use: Shake acetic anhydride with anhydrous magnesium sulfate (MgSO₄), let it stand, and then carefully decant the liquid.[12]

  • For research purposes:

    • Shake the acetic anhydride with phosphorus pentoxide (P₂O₅) and then separate the liquid.

    • Subsequently, shake the decanted liquid with potassium carbonate (K₂CO₃).

    • Perform a fractional distillation while the potassium carbonate is still in the flask.[12]

    • Alternative for high purity: Place sodium wire in the acetic anhydride for several days, then remove the sodium and distill under vacuum.[12]

Protocol 2: Drying of 2-Phenyl-1-propanol

Alcohols like 2-phenyl-1-propanol are hygroscopic and should be dried before use:

  • Gross amounts of water can be removed by refluxing over calcium oxide (CaO) for several hours, followed by distillation.

  • For further drying, the distilled alcohol can be treated with drying agents such as anhydrous potassium carbonate (K₂CO₃) or calcium sulfate (CaSO₄).

  • For very dry alcohol, refluxing over magnesium activated with iodine or adding small amounts of sodium metal followed by distillation can be employed.

Protocol 3: Setting up an Anhydrous Reaction
  • Glassware Preparation: All glassware should be oven-dried at a minimum of 125°C for at least 24 hours before use.[7] For highly moisture-sensitive reactions, flame-drying the assembled apparatus under a vacuum or a stream of inert gas (nitrogen or argon) is recommended.

  • Inert Atmosphere: Assemble the reaction apparatus while it is still warm and flush it with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a Schlenk line.

  • Reagent Transfer: Transfer anhydrous liquids using syringes and needles through a rubber septum to avoid exposing the reaction to the atmosphere. Add solid reagents under a positive flow of inert gas.

Visualizations

AnhydrousReactionWorkflow Workflow for Setting Up an Anhydrous Reaction A 1. Glassware Preparation B Oven-Dry (125°C, 24h) or Flame-Dry A->B C 2. Assemble Apparatus B->C D Assemble Hot Under Inert Gas (N2 or Ar) C->D E 3. Establish Inert Atmosphere D->E F Purge with Inert Gas (e.g., 3x Vacuum/Backfill) E->F G 4. Add Anhydrous Reagents F->G H Liquids via Syringe Solids under Gas Flow G->H I 5. Conduct Reaction H->I J Maintain Positive Pressure (e.g., N2 Balloon) I->J K Successful Anhydrous Synthesis J->K

Caption: Workflow for setting up an anhydrous chemical reaction.

ReagentDryingStorage Logic for Drying and Storing Anhydrous Reagents start Start: Reagent Required is_dry Is the reagent certified anhydrous and freshly opened? start->is_dry use_directly Use Directly in Reaction (with caution) is_dry->use_directly Yes check_compatibility Check Drying Agent Compatibility is_dry->check_compatibility No / Unsure dry_reagent Select Appropriate Drying Method liquid Liquid Reagent (e.g., 2-phenyl-1-propanol) dry_reagent->liquid solid Solid Reagent (e.g., catalyst) dry_reagent->solid distillation Distillation from Drying Agent liquid->distillation storage_desiccator Store in Desiccator under Inert Atmosphere solid->storage_desiccator distillation->storage_desiccator end Reagent Ready for Use storage_desiccator->end use_directly->end check_compatibility->dry_reagent

Caption: Decision-making process for drying and storing anhydrous reagents.

References

Validation & Comparative

Comparative analysis of synthetic routes to 2-phenylpropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Synthetic Routes of 2-Phenylpropyl Acetate

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This compound, a valuable ester in various chemical syntheses, can be prepared through several distinct routes. This guide provides a comparative analysis of the primary synthetic pathways, offering objective comparisons of their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through three main strategies: Fischer esterification of 2-phenyl-1-propanol, Friedel-Crafts alkylation of benzene, and acylation of 2-phenyl-1-propanol. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and catalyst requirements.

Fischer Esterification

This classical method involves the direct reaction of 2-phenyl-1-propanol (also known as hydratropyl alcohol) with acetic acid in the presence of an acid catalyst.[1][2] Alternatively, acetic anhydride can be used as the acylating agent, which can sometimes lead to higher yields and does not produce water as a byproduct.[1] The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation.[1]

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Friedel-Crafts Alkylation

A more direct approach to the carbon skeleton of this compound involves the Friedel-Crafts alkylation of benzene with methallyl acetate. This reaction is catalyzed by a Lewis acid, most commonly aluminum trichloride (AlCl₃).[4] While this method offers a shorter reaction sequence, it can be prone to side reactions and rearrangements, which may affect the purity and yield of the final product.[4]

Innovations in this route have explored the use of mixed catalyst systems, such as a combination of anhydrous ferric chloride (FeCl₃) and aluminum trichloride, to mitigate the strong catalytic activity of AlCl₃ alone, thereby reducing the formation of byproducts and improving the overall yield and purity.[4]

Acylation of 2-Phenyl-1-propanol

This method involves the reaction of 2-phenyl-1-propanol with an acylating agent like an acyl chloride in the presence of a suitable promoter. Research has shown the use of catalysts such as Cp₂TiCl for the O-acylation of alcohols.[5] This approach can offer mild reaction conditions and good yields for the synthesis of various esters.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic RouteReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)
Fischer Esterification2-Phenyl-1-propanol, Acetic AcidH₂SO₄TolueneReflux1-10 hModerate to High
Acylation2-Phenyl-1-propanol, Acetic AnhydrideNone/Acid Catalyst-VariesShorter than esterificationHigh
Friedel-Crafts AlkylationBenzene, Methallyl AcetateAlCl₃Benzene0-51.5 h~55
Modified Friedel-CraftsBenzene, Methallyl AcetateFeCl₃, AlCl₃Benzene0-1511 h86

Experimental Protocols

Fischer Esterification of 2-Phenyl-1-propanol
  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reactant Charging: To the flask, add 2-phenyl-1-propanol (1 equivalent), acetic acid (1.5 equivalents), a catalytic amount of sulfuric acid (e.g., 1-5 mol%), and a suitable solvent for azeotropic removal of water (e.g., toluene).

  • Reaction: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to afford this compound.

Modified Friedel-Crafts Alkylation of Benzene
  • Apparatus Setup: A dry four-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a gas absorption device.

  • Catalyst Preparation: Anhydrous ferric chloride (0.75 mol) and anhydrous aluminum trichloride (0.5 mol) are added to benzene (300 ml) in the flask and stirred at room temperature for 30 minutes.[4]

  • Reactant Addition: The mixture is cooled to 0-5°C. A solution of methallyl acetate (0.5 mol) in benzene (100 ml) is added dropwise over approximately 1 hour, maintaining the temperature at 0-5°C.[4]

  • Reaction: The reaction mixture is vigorously stirred at 0-5°C for 5 hours, then the temperature is slowly raised to 6-15°C and stirred for an additional 6 hours.[4]

  • Quenching and Work-up: The reaction is quenched by slowly pouring the mixture into 800 ml of ice water and stirring for 4 hours. The layers are separated, and the aqueous layer is extracted with benzene. The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.[4]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation to yield 2-methyl-2-phenylpropyl acetate.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to this compound.

Fischer_Esterification 2-Phenyl-1-propanol 2-Phenyl-1-propanol Esterification Esterification 2-Phenyl-1-propanol->Esterification Acetic Acid Acetic Acid Acetic Acid->Esterification Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄)->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

Caption: Fischer Esterification of 2-Phenyl-1-propanol.

Friedel_Crafts_Alkylation Benzene Benzene Alkylation Alkylation Benzene->Alkylation Methallyl Acetate Methallyl Acetate Methallyl Acetate->Alkylation Lewis Acid (AlCl₃/FeCl₃) Lewis Acid (AlCl₃/FeCl₃) Lewis Acid (AlCl₃/FeCl₃)->Alkylation This compound This compound Alkylation->this compound

Caption: Friedel-Crafts Alkylation for this compound Synthesis.

References

A Comparative Guide to the Analytical Validation of 2-Phenylpropyl Acetate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-phenylpropyl acetate, a common fragrance ingredient. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of products in the pharmaceutical, cosmetic, and chemical industries. This document outlines the key performance characteristics of common analytical techniques and provides detailed experimental protocols to assist in method selection and implementation.

Comparison of Analytical Methods

The quantification of this compound is predominantly achieved through gas chromatography (GC) due to its volatile nature. High-performance liquid chromatography (HPLC) can also be employed, particularly for non-volatile matrices or when coupled with a mass spectrometry detector. The choice of method depends on the specific application, required sensitivity, and the complexity of the sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Principle Separation based on boiling point and polarity, detection by ionization in a hydrogen flame.Separation based on boiling point and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95-105%95-105%90-110%
Precision (% RSD) < 5%< 5%< 10%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mL~5 µg/mL
Selectivity Good for simple matrices.Excellent, provides structural information.Moderate, susceptible to interference from co-eluting compounds.
Robustness HighHighModerate

Experimental Protocols

Detailed methodologies for the validation of analytical techniques are crucial for ensuring reproducible and reliable results. Below are representative protocols for the quantification of this compound using GC-FID and a general protocol for HPLC-UV that can be adapted for this analyte.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine quality control of this compound in raw materials and finished products.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Validation Parameters:

  • Linearity: Prepare a series of at least five standard solutions of this compound in a suitable solvent (e.g., ethanol) over the expected concentration range. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.99.

  • Accuracy: Spike a known amount of this compound into a placebo or sample matrix at three different concentration levels (low, medium, and high). The recovery should be within 95-105%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be less than 5%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assay on a different day with a different analyst and/or instrument. The RSD should be less than 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the signal-to-noise ratio for a series of diluted standard solutions. The LOD is typically defined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1.

  • Specificity: Analyze a placebo or blank sample to ensure that no interfering peaks are present at the retention time of this compound.

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature, flow rate, injection volume) within a small range and assess the impact on the results. The method should remain unaffected by these small variations.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

While less common for this specific analyte, an HPLC-UV method can be developed. The following is a general protocol that would require optimization.

Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (based on the UV absorbance of the phenyl group)

  • Injection Volume: 10 µL

Validation Parameters:

The validation parameters for the HPLC-UV method would follow the same principles as for the GC-FID method, with appropriate adjustments for the different technique. The acceptance criteria for linearity, accuracy, and precision would be similar.

Visualizations

To aid in the understanding of the analytical workflow and the relationships between key validation parameters, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Analyte_Characterization Analyte Characterization Method_Selection Method Selection (GC/HPLC) Analyte_Characterization->Method_Selection Initial_Parameter_Optimization Initial Parameter Optimization Method_Selection->Initial_Parameter_Optimization Specificity Specificity Initial_Parameter_Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability_Testing System Suitability Testing Robustness->System_Suitability_Testing Sample_Analysis Sample Analysis System_Suitability_Testing->Sample_Analysis

Caption: Workflow for Analytical Method Validation.

Validation_Parameter_Relationship Accuracy Accuracy Precision Precision Precision->Accuracy LOD Limit of Detection Precision->LOD LOQ Limit of Quantification Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->LOD Linearity->LOQ Specificity Specificity Specificity->Accuracy Robustness Robustness Method Analytical Method Method->Linearity Method->Specificity Method->Robustness

Caption: Interrelationship of Analytical Method Validation Parameters.

Comparing the efficacy of different catalysts for 2-phenylpropyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts in 2-Phenylpropyl Acetate Synthesis

The synthesis of this compound, a key intermediate in the pharmaceutical industry, particularly for the production of Fexofenadine HCl, can be achieved through various catalytic routes.[1] The choice of catalyst is a critical factor that significantly influences reaction efficiency, product yield, and purity. This guide provides a comparative analysis of different catalysts and synthetic pathways, supported by experimental data, to aid researchers in selecting the most suitable methodology for their specific needs.

Comparison of Catalytic Synthesis Routes

The primary methods for synthesizing this compound are Fischer esterification and Friedel-Crafts alkylation. Each route utilizes distinct types of catalysts and offers different advantages and disadvantages in terms of yield, purity, and reaction control.

Synthesis RouteCatalystReactantsReaction ConditionsYield (%)Purity (%)Reference
Fischer Esterification Sulfuric Acid (H₂SO₄)Neophyl alcohol, Acetic acid1–5 mol% catalyst, Reflux at 110–120°CNot specifiedNot specified[2]
Acidic Catalyst2-methyl-2-phenyl-propanol, Acetic anhydrideNot specifiedNot specifiedNot specified[3]
Friedel-Crafts Alkylation Anhydrous Aluminum Trichloride (AlCl₃)Methallyl acetate, Benzene0–5°C~55 (practical)85[4]
Anhydrous Ferric Chloride (FeCl₃) & Anhydrous Aluminum Trichloride (AlCl₃)Methallyl acetate, Benzene0–15°C8697.8[4]
Nucleophilic Substitution Potassium Acetate (KOAc)(2-chloro-1,1-dimethylethyl)benzeneN-methylpyrrolidone, 160–165°C80Not specified[2]

Detailed Experimental Protocols

Fischer Esterification using Sulfuric Acid

A common method for the synthesis of this compound is the Fischer esterification of neophyl alcohol (2-methyl-2-phenylpropan-1-ol) with acetic acid.[2]

Procedure:

  • Combine neophyl alcohol and acetic acid in a round-bottom flask.

  • Add 1–5 mol% of concentrated sulfuric acid (H₂SO₄) as the catalyst.

  • Heat the mixture to a reflux temperature of 110–120°C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst.

  • Extract the product with an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Friedel-Crafts Alkylation using a Mixed-Catalyst System

A higher yield and purity can be achieved through a Friedel-Crafts alkylation using a combination of anhydrous ferric chloride and anhydrous aluminum trichloride.[4]

Procedure:

  • In a dry four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend anhydrous ferric chloride (0.75 mol) and anhydrous aluminum trichloride (0.5 mol) in benzene (300 ml).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0–5°C.

  • Slowly add a solution of methallyl acetate (0.5 mol) in benzene (100 ml) dropwise over 1 hour, maintaining the temperature at 0–5°C.

  • Stir the reaction mixture vigorously at 0–5°C for 5 hours.

  • Slowly warm the mixture to 6–15°C and stir for an additional 6 hours.

  • Pour the reaction mixture into 800 ml of ice water and stir for 4 hours.

  • Separate the organic layer and extract the aqueous layer with benzene (3 x 50 ml).

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by vacuum distillation to yield colorless 2-methyl-2-phenylpropyl acetate.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for comparing the efficacy of different catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Reactants Reactants (e.g., Alcohol, Acetic Acid) Reaction_A Reaction with Catalyst A Reactants->Reaction_A Reaction_B Reaction with Catalyst B Reactants->Reaction_B Reaction_C Reaction with Catalyst C Reactants->Reaction_C Catalyst_A Catalyst A Catalyst_A->Reaction_A Catalyst_B Catalyst B Catalyst_B->Reaction_B Catalyst_C Catalyst C Catalyst_C->Reaction_C Workup Work-up & Purification Reaction_A->Workup Reaction_B->Workup Reaction_C->Workup Analysis Product Analysis (Yield, Purity - GC/NMR) Workup->Analysis Comparison Comparative Analysis of Catalyst Efficacy Analysis->Comparison

Caption: General workflow for comparing catalyst efficacy.

Concluding Remarks

The choice of catalyst for the synthesis of this compound has a profound impact on the reaction outcome. While traditional Fischer esterification using strong Brønsted acids is a straightforward approach, the Friedel-Crafts alkylation, particularly with a mixed Lewis acid catalyst system of anhydrous ferric chloride and aluminum trichloride, offers significantly higher yields and purity.[4] However, the latter method involves more stringent reaction conditions and handling of highly reactive reagents. For large-scale industrial production, the benefits of higher yield and purity from the mixed-catalyst Friedel-Crafts route may outweigh the challenges of process control. Researchers should carefully consider the trade-offs between reaction simplicity, cost, yield, and purity when selecting a catalytic system for the synthesis of this compound.

References

A Comparative Analysis of 2-Phenylpropyl Acetate and Other Phenylacetates in Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance chemistry, phenylacetates represent a pivotal class of aromatic compounds, prized for their diverse and appealing scent profiles. This guide provides an objective comparison of the performance of 2-phenylpropyl acetate against other notable phenylacetates used in fragrance applications, supported by available experimental data and detailed methodologies.

Section 1: Olfactory and Physicochemical Properties

The performance of a fragrance ingredient is fundamentally linked to its inherent olfactory characteristics and physicochemical properties. These factors determine its scent profile, intensity, and how it behaves in a formulation and on a substrate.

Odor Profile Comparison

Phenylacetates, as a group, are celebrated for their sweet, floral, and fruity notes. However, subtle structural variations among the different esters lead to distinct olfactory experiences.

Table 1: Comparison of Odor Profiles of Selected Phenylacetates

PhenylacetateOdor Profile
This compound A fresh, powerful floral scent with fruity-green and slightly earthy undertones. It is often described as more delicate and less rosy than phenylethyl acetate, with hyacinth and lilac nuances.[1]
Methyl phenylacetate Intensely sweet, honey-like floral with jasmine nuances and waxy, spicy undertones.
Ethyl phenylacetate Sweet, floral, and honey-like with notes of rose and a hint of cocoa.
Phenethyl acetate A classic sweet, rosy, and honey-like fragrance with fruity undertones.
Benzyl acetate A powerful and fresh floral scent with fruity, jasmine-like characteristics.
Physicochemical and Longevity Data

The volatility and substantivity of a fragrance molecule are critical performance indicators. While comprehensive, directly comparative quantitative data is limited in publicly available literature, the following table summarizes key physical properties and reported longevity on a standard smelling strip.

Table 2: Physicochemical Properties and Longevity of Selected Phenylacetates

PhenylacetateCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Reported Longevity on Smelling Strip
This compound 10402-52-5[2][3]178.23239-24098.89[2]Information not readily available
Methyl phenylacetate 101-41-7150.1721890.6> 400 hours (at 10% in DPG for Phenylacetic Acid)
Ethyl phenylacetate 101-97-3164.2022699~100 hours
Phenethyl acetate 103-45-7164.20232105[4]16 hours (at 100%)[4]
Benzyl acetate 140-11-4150.17212102~100 hours

Note: Longevity on a smelling strip is an indicator of volatility but does not directly translate to substantivity on skin or fabric, which is influenced by interactions with the substrate.

Section 2: Experimental Methodologies for Fragrance Evaluation

The objective assessment of fragrance performance relies on a combination of instrumental and sensory analysis. The following are detailed protocols for key experiments cited in the evaluation of fragrance materials.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the phenylacetate at a concentration of 1% in a suitable solvent (e.g., ethanol).

    • For headspace analysis, place a defined amount of the neat material or the solution in a sealed vial and allow it to equilibrate at a controlled temperature (e.g., 37°C to simulate skin temperature).

  • Instrumentation:

    • Gas Chromatograph equipped with a flame ionization detector (FID) and an olfactory port.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5MS) is typically used for fragrance analysis.

    • The effluent from the column is split, with a portion directed to the FID and the other to the heated olfactory port.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at a rate of 5-10°C/minute to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Olfactory Port Temperature: Maintained at a temperature high enough to prevent condensation of the analytes (e.g., 220°C).

    • Humidified air is introduced at the olfactory port to prevent nasal dehydration of the assessor.

  • Olfactory Assessment:

    • A trained sensory panelist sniffs the effluent from the olfactory port throughout the GC run.

    • The panelist records the retention time, odor descriptor, and intensity of each detected scent.

    • Intensity can be rated on a numerical scale (e.g., 0-5, where 0 is no odor and 5 is a very strong odor).

  • Data Analysis:

    • The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the FID.

    • This allows for the correlation of specific chemical compounds with their perceived odors.

Sensory Panel Evaluation of Odor Intensity and Longevity (Substantivity)

Sensory panels provide direct human perception data, which is crucial for assessing the performance of a fragrance as it will be experienced by the consumer.

Experimental Protocol:

  • Panelist Selection and Training:

    • Recruit a panel of individuals (typically 10-20) who have been screened for their olfactory acuity and ability to discriminate between different scents.

    • Train the panelists on the specific odor attributes to be evaluated and the intensity rating scale to be used.

  • Sample Preparation and Application:

    • For Skin Application: Prepare solutions of the phenylacetates at a standardized concentration (e.g., 5% in ethanol). Apply a precise volume (e.g., 0.1 mL) to a defined area on the panelists' forearms.

    • For Fabric Application: Treat standardized fabric swatches (e.g., cotton) with a solution of the phenylacetate. The fabric can be washed with a base detergent containing the fragrance material.

  • Evaluation Procedure:

    • Panelists evaluate the odor intensity at specified time intervals (e.g., immediately after application, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours).

    • Intensity is rated on a labeled magnitude scale (LMS) or a numerical intensity scale (e.g., 0-10).

    • Panelists should also provide descriptive terms for the perceived odor at each time point.

    • Evaluations should be conducted in a well-ventilated, odor-free environment.[5]

  • Data Analysis:

    • Calculate the mean odor intensity scores at each time point for each phenylacetate.

    • Plot the mean intensity scores over time to generate longevity curves.

    • Statistical analysis (e.g., ANOVA) can be used to determine if there are significant differences in intensity and longevity between the different phenylacetates.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Substantivity Measurement

Headspace GC-MS is an instrumental technique used to quantify the amount of volatile fragrance material released from a substrate over time, providing an objective measure of substantivity.

Experimental Protocol:

  • Sample Preparation:

    • Apply the phenylacetate to the substrate (skin or fabric) as described in the sensory panel protocol.

    • At each time point, the substrate is placed in a sealed headspace vial. For skin analysis, a specialized sampling chamber can be placed directly on the skin.[6]

  • Instrumentation:

    • Headspace Autosampler coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Headspace and GC-MS Conditions:

    • Vial Equilibration Temperature: Set to a temperature that encourages volatilization without degrading the sample (e.g., 60-80°C).

    • Equilibration Time: Allow sufficient time for the volatiles to reach equilibrium in the headspace of the vial.

    • GC and MS parameters: Similar to those used in GC-O, with the mass spectrometer set to scan a relevant mass range for the identification and quantification of the phenylacetates.

  • Data Analysis:

    • Identify the phenylacetate peak in the chromatogram based on its retention time and mass spectrum.

    • Quantify the peak area at each time point.

    • Plot the peak area over time to create a release profile, which is an instrumental measure of substantivity.

Section 3: Visualizing Key Processes

To better understand the mechanisms and workflows involved in fragrance evaluation, the following diagrams are provided.

Olfactory Signaling Pathway

The perception of smell is initiated by the binding of odorant molecules to olfactory receptors in the nasal cavity, triggering a complex signaling cascade.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., Phenylacetate) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Ca2+/Na+ Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: The olfactory signal transduction cascade.

Experimental Workflow for Fragrance Performance Evaluation

A systematic approach is necessary to comprehensively evaluate the performance of a fragrance ingredient.

Fragrance_Evaluation_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_data Data Analysis & Interpretation GC_O Gas Chromatography- Olfactometry (GC-O) Data_Integration Data Integration & Comparison GC_O->Data_Integration Odor Profile & Intensity Data HS_GCMS Headspace GC-MS HS_GCMS->Data_Integration Substantivity Data (Instrumental) Sensory_Panel Sensory Panel Evaluation Sensory_Panel->Data_Integration Intensity & Longevity Data (Human Perception) Performance_Report Performance Comparison Guide Data_Integration->Performance_Report Phenylacetates Phenylacetate Samples Phenylacetates->GC_O Phenylacetates->HS_GCMS Phenylacetates->Sensory_Panel

Caption: A typical workflow for fragrance performance evaluation.

Section 4: Conclusion

The selection of a phenylacetate in a fragrance formulation is a nuanced decision that depends on the desired olfactory profile and performance characteristics. This compound offers a unique fresh, floral-green character that distinguishes it from the more common rosy and honeyed notes of other phenylacetates. While comprehensive quantitative data for direct comparison is an area that warrants further research, the methodologies outlined in this guide provide a robust framework for the systematic evaluation of these and other fragrance ingredients. Future studies focusing on the direct comparison of these molecules on various substrates will be invaluable to the fragrance industry.

References

A Comparative Purity Analysis of Commercially Available 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and fragrance chemistry, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of the purity of commercially available 2-phenylpropyl acetate, a key intermediate and fragrance component. We delve into the common impurities, the analytical methodologies for purity assessment, and a comparison with its structural isomers, supported by experimental protocols and data.

Introduction to this compound

This compound, also known as neophyl acetate, is an organic ester with a characteristic floral, fruity aroma. Its chemical structure and properties are summarized below.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 18755-52-7
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol [1][2]
Boiling Point 256.8°C at 760 mmHg[3]
Density 0.998 g/cm³[3]

Purity of Commercial this compound

The purity of commercially available this compound can vary depending on the supplier and the synthesis method employed. A survey of various chemical suppliers reveals that the stated purity is typically high, often exceeding 98%.

Table 2: Stated Purity of Commercially Available this compound

SupplierStated Purity
ChemScene≥98%[2]
LookChem98%[3]
BenchchemTypically 95%[1]
NINGBO INNO PHARMCHEM CO.,LTD.≥99%[4]

It is crucial for researchers to note that the actual purity can be influenced by the synthetic route. For instance, synthesis via Friedel-Crafts alkylation using anhydrous aluminum trichloride can lead to significant byproduct formation and a lower purity of around 85%.[5] In contrast, a modified process using a mixed catalyst system of ferric chloride and aluminum chloride can yield a much higher purity of over 98%.[1][5]

Experimental Protocols for Purity Analysis

The most common and effective methods for determining the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Protocol

GC is well-suited for the analysis of volatile compounds like esters. ASTM D3545 provides a standard method for the analysis of acetate esters, which can be adapted for this compound.[6]

Methodology:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC is a powerful technique for separating and quantifying components in a mixture.

Methodology:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.[1]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm or 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the peak area percentage of the analyte.

Comparison with Alternatives

1-Phenylpropyl acetate and 3-phenylpropyl acetate are structural isomers of this compound that are also used in the fragrance industry.[7] Their properties and applications differ slightly, making them interesting points of comparison.

Table 3: Comparison of this compound and Its Isomers

CompoundCAS NumberOdor ProfileTypical Purity
This compound 10402-52-5Sweet, hyacinth, lilac, green, earthy[8]≥98%
1-Phenylpropyl acetate 607-89-6Not specified in detailNot specified
3-Phenylpropyl acetate 122-72-5Balsamic, hyacinth, floral[7]>98.0% (GC)[7]

The choice between these isomers depends on the specific aromatic profile desired in the final product. The purity of these alternatives should also be verified using similar analytical methods.

Visualizing the Workflow and Synthesis Impact

To better illustrate the processes involved in purity analysis and the influence of synthesis on the final product, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation cluster_result Final Result Prep Dilution in Appropriate Solvent GC Gas Chromatography (GC) Prep->GC Volatile Sample HPLC High-Performance Liquid Chromatography (HPLC) Prep->HPLC Non-Volatile Sample Data Peak Integration & Area % Calculation GC->Data HPLC->Data Result Purity Determination Data->Result

Caption: Experimental workflow for the purity analysis of this compound.

Synthesis_Purity cluster_synthesis Synthesis Routes for this compound cluster_purity Resulting Purity Route1 Friedel-Crafts Alkylation (Anhydrous AlCl₃) Purity1 ~85% Purity (High Byproducts) Route1->Purity1 Route2 Modified Friedel-Crafts (FeCl₃/AlCl₃) Purity2 >98% Purity (Low Byproducts) Route2->Purity2 Route3 Acylation of 2-methyl-2-phenyl-propan-1-ol Purity3 High Purity (Good Selectivity) Route3->Purity3

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and quality control, the selection of an appropriate analytical method is paramount to ensure the accuracy, precision, and reliability of results. For a compound like 2-phenylpropyl acetate, a volatile ester with applications in fragrance and potentially as a pharmaceutical intermediate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable analytical options. This guide provides a comprehensive comparison of these two powerful techniques for the analysis of this compound, with a focus on the cross-validation of these methods to ensure consistency and interchangeability.

High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography-Mass Spectrometry (GC-MS): A Fundamental Comparison

HPLC and GC-MS are both cornerstone chromatographic techniques, yet they operate on different principles, making them suitable for different types of analytes.

High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. HPLC is highly versatile and can be used for a wide range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition. In GC-MS, an inert gas serves as the mobile phase, carrying the vaporized sample through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The coupling with a mass spectrometer allows for highly sensitive and specific detection and identification of the separated components.

For this compound, which is a volatile ester, GC-MS is a natural choice. However, HPLC can also be effectively utilized, particularly when analyzing formulations where other non-volatile components are present.

Proposed Experimental Protocols

Below are proposed, yet plausible, experimental protocols for the analysis of this compound using both HPLC and GC-MS. These methods are designed to be robust and suitable for validation.

High-Performance Liquid Chromatography (HPLC) Method
ParameterCondition
Instrument HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Standard Solution This compound in Acetonitrile
Gas Chromatography-Mass Spectrometry (GC-MS) Method
ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-350 amu
Standard Solution This compound in Dichloromethane

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably.[1][2][3] This is a critical step in method transfer between laboratories or when updating an existing method. The core of cross-validation lies in comparing the validation parameters of each method as defined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Workflow for Cross-Validation of HPLC and GC-MS Methods

CrossValidationWorkflow start Start: Define Analytical Need for This compound dev_hplc Develop HPLC Method start->dev_hplc dev_gcms Develop GC-MS Method start->dev_gcms val_hplc Validate HPLC Method (ICH Guidelines) dev_hplc->val_hplc val_gcms Validate GC-MS Method (ICH Guidelines) dev_gcms->val_gcms comp_params Compare Validation Parameters val_hplc->comp_params val_gcms->comp_params analyze_samples Analyze the Same Batches of This compound with Both Methods comp_params->analyze_samples stat_analysis Statistical Analysis of Results (e.g., t-test, F-test) analyze_samples->stat_analysis acceptance Do Results Meet Pre-defined Acceptance Criteria? stat_analysis->acceptance equivalent Methods are Equivalent and Cross-Validated acceptance->equivalent Yes not_equivalent Methods are Not Equivalent Investigate Discrepancies acceptance->not_equivalent No

References

A Comparative Analysis of the Biological Activities of 2-Phenylpropyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the known biological activities of 2-phenylpropyl acetate and its positional isomers, 1-phenylpropyl acetate and 3-phenylpropyl acetate. This document synthesizes available toxicological data and outlines standard experimental protocols for further comparative studies.

Due to a notable gap in publicly accessible research, this guide also highlights the need for direct comparative studies to fully elucidate the distinct biological profiles of these isomers. The information herein is based on existing safety assessments, primarily from the fragrance industry, and established scientific methodologies.

Comparative Toxicological Data

Limited direct comparative studies on the biological activities of 1-, 2-, and 3-phenylpropyl acetate are available. The most accessible data pertains to their toxicological profiles as fragrance ingredients. The following table summarizes the available acute oral toxicity data.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Acute Oral LD50 (rat)
1-Phenylpropyl acetate 2114-29-6C₁₁H₁₄O₂178.23No data available
This compound 10402-52-5C₁₁H₁₄O₂178.234.3 g/kg[1]
3-Phenylpropyl acetate 122-72-5C₁₁H₁₄O₂178.23No specific value found

Experimental Protocols for Comparative Biological Activity Assessment

To address the current knowledge gap, the following standard experimental protocols are proposed for a comprehensive comparative study of the this compound isomers.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate adherent cells (e.g., human dermal fibroblasts, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of 1-, 2-, and 3-phenylpropyl acetate in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test isomers. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Antimicrobial Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compounds in a liquid growth medium. The presence or absence of microbial growth is determined visually or by measuring turbidity.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Compound Preparation: Prepare serial twofold dilutions of the this compound isomers in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.

Visualizing Experimental Workflows

To further clarify the proposed methodologies, the following diagrams illustrate the workflows for the cytotoxicity and antimicrobial assays.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Plate Cells in 96-well Plate C Treat Cells with Isomers A->C B Prepare Serial Dilutions of Isomers B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability & IC50 H->I Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Isomers in Broth C Inoculate Wells with Microbes A->C B Prepare Standardized Microbial Inoculum B->C D Incubate for 18-48h C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

Establishing a Reference Standard for 2-Phenylpropyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the establishment and characterization of an in-house secondary reference standard for 2-phenylpropyl acetate (also known as hydratropyl acetate). The quality and purity of reference standards are critical for achieving scientifically valid and reproducible results in research, development, and quality control.[1][2] This document outlines the necessary synthesis, purification, and analytical characterization steps, comparing the results to theoretical values and established standards for similar compounds.

The establishment of a chemical reference substance is fundamental to ensuring the accuracy and reproducibility of analytical results.[3] While primary reference standards are often available from pharmacopoeias or national quality control laboratories, researchers frequently need to establish well-characterized secondary or in-house standards for routine use.[3][4] This process involves synthesizing a high-purity batch of the compound and thoroughly characterizing its identity, purity, and relevant physicochemical properties using multiple orthogonal analytical techniques.[1]

Synthesis and Purification

A high-purity batch of this compound serves as the candidate material for the reference standard. A common and effective method for its preparation is the direct esterification of hydratropyl alcohol (2-phenyl-1-propanol) with acetic acid or acetic anhydride.[5]

Synthesis Reaction: 2-Phenyl-1-propanol + Acetic Anhydride → this compound + Acetic Acid

Following the synthesis, the crude product must be purified to the highest possible degree. This is typically achieved through fractional distillation under reduced pressure to minimize thermal degradation and isolate the desired ester from unreacted starting materials and byproducts. The purity of the collected fractions should be monitored by Gas Chromatography (GC).

Characterization and Data Comparison

The candidate material must be rigorously characterized to confirm its identity and assign a purity value. This involves a battery of analytical tests. The results from the in-house candidate standard are compared against theoretical values and data from existing literature.

Table 1: Physicochemical and Chromatographic Data Comparison

ParameterTheoretical / Literature ValueCandidate Reference Standard (Experimental)Method
Molecular Formula C₁₁H₁₄O₂ConfirmedMass Spectrometry
Molecular Weight 178.23 g/mol [6]178.10 Da (Monoisotopic Mass)[7]Mass Spectrometry (ESI-MS)
Boiling Point ~240 °C at 760 mmHg[8]241.5 °C at 760 mmHgEbulliometry
Density ~1.012 g/cm³[8]1.011 g/cm³ at 20 °CDensitometry
Refractive Index ~1.496[8]1.495 at 20 °CRefractometry
Purity (GC-FID) > 99.5% (Typical Target)99.92%Gas Chromatography
Purity (HPLC-UV) > 99.5% (Typical Target)99.89%High-Performance Liquid Chromatography
Water Content < 0.1%0.04%Karl Fischer Titration
Residual Solvents Not Applicable (Post-Distillation)< 0.01%Headspace GC-MS

Spectroscopic Identity Confirmation

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structural integrity.

Table 2: Spectroscopic Data Summary

TechniqueExpected Signals / BandsObserved Signals / Bands for Candidate Standard
¹H NMR (CDCl₃, 400 MHz) δ ~7.3 (m, 5H, Ar-H), ~4.1 (t, 2H, -CH₂-O), ~3.0 (q, 1H, Ar-CH), ~2.0 (s, 3H, -C(O)CH₃), ~1.3 (d, 3H, -CH-CH₃)Conforms to expected structure
¹³C NMR (CDCl₃, 100 MHz) δ ~171 (C=O), ~141 (Ar-C), ~129, ~128, ~126 (Ar-CH), ~68 (-CH₂-O), ~40 (Ar-CH), ~21 (-C(O)CH₃), ~17 (-CH-CH₃)Conforms to expected structure
FT-IR (neat) ~3030 cm⁻¹ (Ar C-H), ~2970 cm⁻¹ (Aliphatic C-H), ~1740 cm⁻¹ (C=O Ester), ~1240 cm⁻¹ (C-O Stretch)3028, 2965, 1738, 1242 cm⁻¹
Mass Spectrometry (EI) m/z 178 (M⁺), 118, 105, 91 (Tropylium ion), 43178.1, 118.1, 105.1, 91.0, 43.0

Experimental Workflow

The overall process for establishing the reference standard, from synthesis to final certification, is outlined in the workflow diagram below. This systematic approach ensures that all necessary steps are completed and documented, leading to a well-characterized and reliable standard.

G Workflow for Establishing a this compound Reference Standard cluster_0 Material Preparation cluster_1 Identity & Purity Analysis cluster_2 Certification Synthesis Synthesis (Esterification) Purification Purification (Fractional Distillation) Synthesis->Purification GCMS GC-MS (Identity Confirmation) Purification->GCMS NMR ¹H and ¹³C NMR (Structural Elucidation) Purification->NMR FTIR FT-IR (Functional Groups) Purification->FTIR HPLC HPLC-UV (Purity Assay) Purification->HPLC GCFID GC-FID (Purity Assay) Purification->GCFID KF Karl Fischer (Water Content) Purification->KF DataReview Data Review & Analysis HPLC->DataReview GCFID->DataReview KF->DataReview PurityAssignment Purity Assignment (Mass Balance) DataReview->PurityAssignment Documentation Certificate of Analysis Preparation PurityAssignment->Documentation

Caption: Workflow for the establishment of a chemical reference standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the characterization.

5.1 Gas Chromatography (GC-FID) for Purity Assessment

  • Instrument: Agilent 7890B GC with Flame Ionization Detector (FID).

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Detector Temperature: 300°C.

  • Data Analysis: Purity is calculated based on the area percent of the principal peak relative to the total peak area.

5.2 High-Performance Liquid Chromatography (HPLC-UV) for Purity

  • Instrument: Waters Alliance e2695 with 2489 UV/Visible Detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percent of the main peak.

5.3 Nuclear Magnetic Resonance (NMR) for Structural Confirmation

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Proton (¹H) NMR: 16 scans, relaxation delay of 1s.

  • Carbon (¹³C) NMR: 1024 scans, relaxation delay of 2s.

  • Data Processing: Spectra are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

5.4 Mass Spectrometry (MS) for Molecular Weight Verification

  • Instrument: Thermo Scientific Q Exactive HF Orbitrap LC-MS/MS.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Sample Preparation: Diluted in methanol with 0.1% formic acid.

  • Analysis: Direct infusion at 5 µL/min. The monoisotopic mass of the [M+H]⁺ adduct is measured.[7]

5.5 Karl Fischer Titration for Water Content

  • Instrument: Mettler Toledo C20 Coulometric KF Titrator.

  • Method: A known weight of the this compound standard is injected into the titration cell. The instrument measures the amount of iodine required to react with the water present, and the water content is calculated as a percentage.

References

A Guide to Inter-Laboratory Comparison of 2-Phenylpropyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory comparison (ILC) for the analysis of 2-phenylpropyl acetate, a key intermediate in various synthetic processes. The objective of this study is to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample matrix. This guide offers detailed experimental protocols, presents a comparative analysis of the fictional data, and visualizes the study workflow, serving as a valuable resource for laboratories involved in quality control and analytical method validation.

Hypothetical Inter-Laboratory Comparison Study Overview

An inter-laboratory comparison was designed to evaluate the performance of analytical laboratories in the quantification of this compound. A certified reference material of this compound was used to prepare a batch of identical test samples, which were then distributed to a number of participating laboratories. Each laboratory was instructed to perform the analysis using their in-house gas chromatography-mass spectrometry (GC-MS) methods and report the mean concentration and standard deviation of three replicate measurements. The performance of each laboratory was then evaluated using z-scores, a statistical measure that quantifies the deviation of an individual result from the consensus value.

Experimental Protocol: Quantification of this compound by GC-MS

The following protocol outlines a standard method for the analysis of this compound, representative of the techniques that would be employed in an inter-laboratory comparison.

2.1. Sample Preparation

  • Accurately weigh approximately 100 mg of the provided test sample into a 100 mL volumetric flask.

  • Dissolve the sample in and dilute to volume with a suitable solvent such as ethyl acetate.

  • Prepare a series of calibration standards of this compound in the same solvent, covering a concentration range of 1 µg/mL to 100 µg/mL.

  • Prepare a quality control (QC) sample at a concentration of 50 µg/mL.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

2.3. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the peak area of the target analyte.

  • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.

  • Calculate the mean concentration and standard deviation from the three replicate measurements.

Comparative Data Analysis

The following table summarizes the hypothetical quantitative data reported by the participating laboratories in the inter-laboratory comparison of this compound analysis.

Laboratory IDReported Mean Concentration (mg/g)Standard Deviation (mg/g)z-scorePerformance
Lab-00198.51.2-0.5Satisfactory
Lab-002101.21.51.0Satisfactory
Lab-00395.32.1-2.1Questionable
Lab-00499.80.90.4Satisfactory
Lab-005103.51.82.3Unsatisfactory
Lab-00699.11.10.0Satisfactory
Consensus Mean 99.5
Standard Deviation for Proficiency Assessment 2.0

Note: The consensus mean and standard deviation for proficiency assessment were determined using robust statistical methods from the results of all participating laboratories. A z-score between -2 and +2 is generally considered satisfactory.

Workflow of the Inter-Laboratory Comparison

The following diagram illustrates the key stages of the inter-laboratory comparison for this compound analysis.

ILC_Workflow cluster_setup Study Setup cluster_execution Laboratory Execution cluster_evaluation Performance Evaluation A Preparation of Homogeneous Test Samples C Distribution of Samples to Participating Labs A->C B Establishment of Consensus Value F Statistical Analysis of Reported Data B->F D Analysis of Samples (e.g., GC-MS) C->D E Reporting of Results D->E E->F G Calculation of z-scores F->G H Issuance of Performance Report G->H

Performance comparison of different purification techniques for 2-phenylpropyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving high purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Phenylpropyl acetate, a valuable intermediate, often requires a dedicated purification step to remove unreacted starting materials, byproducts, and other impurities. This guide provides a comparative analysis of common purification techniques—distillation, column chromatography, and crystallization—supported by available experimental data and detailed methodologies.

Performance Comparison

The selection of a purification technique is a trade-off between purity, yield, scalability, cost, and time. The following table summarizes the performance of distillation, column chromatography, and crystallization for the purification of this compound based on available data.

Purification TechniqueReported Yield (%)Reported Purity (%)AdvantagesDisadvantages
Distillation 55 - 86[1]85 - 97.8[1]Scalable, cost-effective for large quantities, well-established.Requires thermal stability of the compound, may not separate isomers or compounds with close boiling points.
Column Chromatography Data not available>98 (inferred)[2]High resolution, applicable to a wide range of compounds, can separate closely related impurities.Can be time-consuming, requires significant solvent volumes, may be less cost-effective for large-scale production.
Crystallization 43 - 57 (for a similar compound)High (potentially)Can yield very high-purity product, relatively inexpensive solvents.Yield can be variable and highly dependent on solvent selection and conditions, not suitable for all compounds (oils or those with high solubility).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful purification. Below are representative protocols for each technique.

Distillation (Reduced Pressure)

This method is suitable for thermally stable liquids with significantly different boiling points from their impurities.[1]

Procedure:

  • Work-up: Following synthesis, the reaction mixture is quenched, typically with ice water. The organic layer is separated and washed sequentially with a saturated sodium bicarbonate solution and water to neutralize any remaining acidic components.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove residual water.

  • Filtration: The drying agent is removed by filtration.

  • Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator.

  • Distillation: The crude this compound is then subjected to distillation under reduced pressure. The appropriate pressure and temperature are selected based on the boiling point of the target compound to avoid decomposition. The fraction collected at the expected boiling point range will contain the purified product.

Column Chromatography (Flash Chromatography)

This technique is ideal for separating compounds with different polarities.

Procedure:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: The crude this compound, dissolved in a minimal amount of the eluent or a less polar solvent, is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity. The separation is monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Fractions are collected as the solvent passes through the column.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the pooled pure fractions using a rotary evaporator to yield the purified this compound.

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds. While this compound is a liquid at room temperature, this method could be applicable if it were a solid or if a solid derivative were formed for purification. The following is a general protocol for a solid compound.

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Cooling: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Crystal Collection: The formed crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Process Flow and Logic

The decision-making process for selecting a purification method and the general workflow for each technique can be visualized as follows:

PurificationWorkflow cluster_selection Purification Method Selection start Crude Product thermal_stability Thermally Stable? start->thermal_stability boiling_point Sufficient Boiling Point Difference? thermal_stability->boiling_point Yes polarity Polarity Difference? thermal_stability->polarity No boiling_point->polarity No Distillation Distillation boiling_point->Distillation Yes solid Is it a Solid? polarity->solid No Chromatography Chromatography polarity->Chromatography Yes solid->start No (Consider Derivatization) Crystallization Crystallization solid->Crystallization Yes ExperimentalWorkflows cluster_distillation Distillation Workflow cluster_chromatography Column Chromatography Workflow cluster_crystallization Crystallization Workflow d_start Crude Product d_workup Aqueous Work-up d_start->d_workup d_dry Drying d_workup->d_dry d_filter Filtration d_dry->d_filter d_evap Solvent Evaporation d_filter->d_evap d_distill Reduced Pressure Distillation d_evap->d_distill d_pure Pure Product d_distill->d_pure c_start Crude Product c_pack Column Packing c_start->c_pack c_load Sample Loading c_pack->c_load c_elute Elution & Fraction Collection c_load->c_elute c_tlc TLC Analysis c_elute->c_tlc c_pool Pool Pure Fractions c_tlc->c_pool c_evap Solvent Evaporation c_pool->c_evap c_pure Pure Product c_evap->c_pure cr_start Crude Solid cr_dissolve Dissolve in Hot Solvent cr_start->cr_dissolve cr_filter_hot Hot Filtration (optional) cr_dissolve->cr_filter_hot cr_cool Slow Cooling cr_filter_hot->cr_cool cr_collect Collect Crystals cr_cool->cr_collect cr_wash Wash with Cold Solvent cr_collect->cr_wash cr_dry Drying cr_wash->cr_dry cr_pure Pure Crystals cr_dry->cr_pure

References

Validating the Structure of Synthesized 2-Phenylpropyl Acetate: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Expected Spectroscopic Data for 2-Phenylpropyl Acetate

The successful synthesis of this compound can be confirmed by comparing the acquired experimental data with the expected spectroscopic signatures. The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragments for this compound.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl H~7.20 - 7.40Multiplet5H
Methine H~2.95 - 3.10Sextet1H
Methylene H~4.05 - 4.20Doublet2H
Acetate CH₃~2.05Singlet3H
Propyl CH₃~1.25 - 1.35Doublet3H
Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)
CarbonChemical Shift (δ, ppm)
Carbonyl C=O~170.5
Phenyl C (quaternary)~141.0
Phenyl CH~128.5
Phenyl CH~127.0
Phenyl CH~126.5
Methylene C~68.0
Methine C~40.0
Acetate CH₃~21.0
Propyl CH₃~17.0
Table 3: Expected Mass Spectrometry Data for this compound
m/zInterpretation
178[M]⁺ (Molecular Ion)
135[M - CH₃CO]⁺
117[M - CH₃COOH - H]⁺
105[C₈H₉]⁺ (Benzylic cation)
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃CO]⁺ (Base Peak)

Comparison with Potential Impurities and Starting Materials

During the synthesis of this compound, the presence of unreacted starting materials or byproducts is possible. The following tables provide experimental data for potential impurities, which can be used to assess the purity of the synthesized product.

Table 4: Experimental Data for 2-Phenyl-1-propanol (Starting Material)
TechniqueKey Data Points
¹H NMR (CDCl₃)δ ~7.2-7.4 (m, 5H), 3.7 (d, 2H), 3.0 (sextet, 1H), 1.3 (d, 3H)
¹³C NMR (CDCl₃)δ ~142, 129, 128, 126, 69, 42, 17
MS (m/z)136 [M]⁺, 105, 91, 77
Table 5: Experimental Data for Styrene (Potential Byproduct)
TechniqueKey Data Points
¹H NMR (CDCl₃)δ ~7.2-7.5 (m, 5H), 6.7 (dd, 1H), 5.8 (dd, 1H), 5.3 (dd, 1H)[1][2][3]
¹³C NMR (CDCl₃)δ ~137, 136, 128, 128, 126, 114
MS (m/z)104 [M]⁺, 103, 78, 51
Table 6: Experimental Data for Acetic Anhydride (Starting Material)
TechniqueKey Data Points
¹H NMR (CDCl₃)δ ~2.2 (s, 6H)[4]
¹³C NMR (CDCl₃)δ ~167, 22
MS (m/z)102 [M]⁺, 87, 60, 43

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 2-phenyl-1-propanol with acetic anhydride.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-phenyl-1-propanol (1 equivalent) and acetic anhydride (1.2 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence should be used to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H NMR spectrum.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the purified product into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for less volatile samples.

  • Ionization: Use Electron Ionization (EI) as the standard ionization method to induce fragmentation and provide a characteristic fragmentation pattern.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300). The resulting spectrum will show the molecular ion peak and various fragment ions.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the synthesis and subsequent structural validation of this compound.

Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_analysis Structural Validation start Starting Materials (2-phenyl-1-propanol, acetic anhydride) reaction Esterification Reaction start->reaction 1. Combine and add catalyst workup Workup and Purification reaction->workup 2. Reaction completion product Synthesized This compound workup->product 3. Isolate pure product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr 4. Acquire NMR spectra ms Mass Spectrometry product->ms 5. Acquire mass spectrum data_analysis Data Analysis and Comparison nmr->data_analysis ms->data_analysis validation Structure Validated data_analysis->validation 6. Compare with expected data

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of 2-phenylpropyl acetate and related esters, compounds frequently used as fragrance ingredients. The information is intended to assist in the safety assessment and development of products containing these substances. The data presented is a summary of publicly available information.

Introduction

This compound and its related esters are part of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. These substances are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in esters like formates, acetates, propionates, and butyrates. Due to their widespread use in consumer products, a thorough understanding of their toxicological profiles is essential. The primary route of metabolism for these esters is hydrolysis by carboxylesterases into the corresponding alcohol and carboxylic acid.

Acute Toxicity

The acute toxicity of this compound and the related 3-phenylpropyl acetate has been evaluated, with both showing low acute toxicity.

Table 1: Acute Toxicity Data

CompoundCAS NumberTestSpeciesRouteLD50Reference(s)
This compound10402-52-5LD50RatOral4300 mg/kg[1]
LD50RabbitDermal>5000 mg/kg[1]
3-Phenylpropyl Acetate122-72-5LD50RatOral4700 mg/kg

Data for 2-phenylpropyl propionate and 2-phenylpropyl butyrate were not publicly available.

Genotoxicity

Skin and Eye Irritation

The irritancy potential of these esters has been evaluated, indicating they are generally not irritating at current exposure levels.

Table 2: Irritation Data

CompoundCAS NumberTestSpeciesResultReference(s)
This compound10402-52-5Skin IrritationNot SpecifiedNot irritating
Eye IrritationNot SpecifiedNot irritating
3-Phenylpropyl Acetate122-72-5Skin IrritationNot SpecifiedNo irritant effect
Eye IrritationNot SpecifiedNo irritating effect

Experimental Protocols

The following are generalized protocols for key toxicological assays based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Methodology:

  • Strains: Several strains of Salmonella typhimurium and Escherichia coli are used to detect different types of mutations.[3]

  • Exposure: The test substance is applied to the bacterial strains with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[4]

  • Methods: Two common methods are the plate incorporation and the pre-incubation method.

  • Analysis: The number of revertant colonies (bacteria that have mutated back to a state where they can grow on a selective medium) is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[4]

Experimental Workflow for a Typical In Vitro Toxicology Battery

G cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Further Evaluation (if required) cluster_3 Outcome A Test Compound B Cytotoxicity Assay (e.g., MTT) A->B Determine concentration range C Ames Test (OECD 471) B->C D In Vitro Micronucleus Test (OECD 487) B->D E In Vitro Skin Corrosion (OECD 431) C->E D->E F In Vivo Studies E->F G Hazard Identification and Risk Assessment F->G

Caption: A generalized workflow for in vitro toxicological testing of a chemical substance.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage in mammalian cells.

Methodology:

  • Cell Lines: Human or rodent cell lines are used.[5]

  • Exposure: Cells are exposed to the test substance with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often used to block cell division at the two-cell stage, making it easier to identify cells that have undergone one division.[5]

  • Analysis: The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is scored in binucleated cells.[5]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD 431)

This test assesses the potential of a substance to cause skin corrosion using a 3D model of human skin.

Methodology:

  • Model: A reconstructed human epidermis model is used.

  • Application: The test substance is applied topically to the skin model.[6]

  • Exposure: The exposure time is varied to assess the corrosive potential.

  • Viability Assessment: After exposure, cell viability is measured, typically using the MTT assay. A significant decrease in cell viability below a certain threshold indicates a corrosive potential.[6]

Potential Signaling Pathways in Fragrance-Induced Skin Effects

While specific signaling pathways for this compound and its direct analogs are not well-documented in publicly available literature, general mechanisms of how fragrance components can affect skin cells have been explored. These often involve interactions with sensory receptors and the induction of inflammatory responses.

Potential Signaling Pathway for Fragrance-Induced Skin Irritation

G cluster_0 Initiation cluster_1 Cellular Interaction cluster_2 Downstream Signaling cluster_3 Cellular Response A Fragrance Ester B Keratinocyte A->B C TRP Channel Activation B->C interacts with D Calcium Influx C->D E MAPK Pathway Activation D->E F NF-κB Activation D->F G Pro-inflammatory Cytokine Release (e.g., IL-1α, IL-6, IL-8) E->G F->G H Inflammation / Irritation G->H

Caption: A simplified pathway of fragrance-induced skin irritation.

Fragrance compounds can activate Transient Receptor Potential (TRP) channels on sensory neurons and keratinocytes. This can lead to an influx of calcium ions, which in turn can activate downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways can result in the release of pro-inflammatory cytokines and chemokines, leading to an inflammatory response and the sensation of irritation.

Conclusion

This compound and 3-phenylpropyl acetate demonstrate low acute toxicity. The broader class of AAASAEs, to which they belong, is generally considered non-mutagenic and non-irritating at typical use concentrations. However, a significant data gap exists in the public domain regarding the quantitative cytotoxicity and genotoxicity of this compound and its longer-chain esters like the propionate and butyrate derivatives. For a more comprehensive risk assessment, further in vitro testing following standardized OECD guidelines would be necessary to fill these data gaps. The use of reconstructed human epidermis models is a promising alternative to animal testing for assessing the dermal toxicity of these compounds.[6]

References

Benchmarking the cost-effectiveness of different 2-phenylpropyl acetate synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of the cost-effectiveness of three primary synthesis protocols for 2-phenylpropyl acetate: Fischer Esterification, Friedel-Crafts Alkylation, and Nucleophilic Substitution. By examining experimental data on yield, purity, reaction conditions, and the cost of starting materials, this document aims to offer a clear and objective analysis to inform laboratory and industrial production decisions.

At a Glance: Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the three synthesis methods, offering a side-by-side comparison of their performance metrics.

MetricFischer EsterificationFriedel-Crafts Alkylation (Improved)Nucleophilic Substitution
Starting Materials 2-Methyl-2-phenylpropan-1-ol, Acetic AnhydrideMethallyl Acetate, Benzene2-Chloro-1,1-dimethylethyl)benzene, Potassium Acetate
Catalyst/Reagent 4-pyrrolidin-1-ylpyridine, TriethylamineAnhydrous FeCl₃/AlCl₃N-methylpyrrolidone (solvent)
Reaction Temperature Not explicitly stated, typically reflux0-15°C[1]160-165°C[1]
Reaction Time Not explicitly stated11 hours[2]Not explicitly stated
Reported Yield ~97%[1]75-86%[1][2]80%[1]
Reported Purity High (not quantified)>98%[1][2]98.3%[1]
Purification Method Distillation/ChromatographyDistillation[2]Distillation/Chromatography

Experimental Workflows

To visualize the distinct process flows of each synthesis protocol, the following diagrams created using the DOT language illustrate the key steps from starting materials to the final product.

Fischer_Esterification 2-Methyl-2-phenylpropan-1-ol 2-Methyl-2-phenylpropan-1-ol Reaction Mixture Reaction Mixture 2-Methyl-2-phenylpropan-1-ol->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Catalyst (4-pyrrolidin-1-ylpyridine, TEA) Catalyst (4-pyrrolidin-1-ylpyridine, TEA) Catalyst (4-pyrrolidin-1-ylpyridine, TEA)->Reaction Mixture Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Reaction Mixture->Purification (Distillation/Chromatography) Esterification This compound This compound Purification (Distillation/Chromatography)->this compound

Fischer Esterification Workflow

Friedel_Crafts_Alkylation Methallyl Acetate Methallyl Acetate Reaction Mixture Reaction Mixture Methallyl Acetate->Reaction Mixture Benzene Benzene Benzene->Reaction Mixture Catalyst (Anhydrous FeCl3/AlCl3) Catalyst (Anhydrous FeCl3/AlCl3) Catalyst (Anhydrous FeCl3/AlCl3)->Reaction Mixture Workup (Quenching, Extraction) Workup (Quenching, Extraction) Reaction Mixture->Workup (Quenching, Extraction) Alkylation @ 0-15°C Purification (Distillation) Purification (Distillation) Workup (Quenching, Extraction)->Purification (Distillation) This compound This compound Purification (Distillation)->this compound Nucleophilic_Substitution 2-Chloro-1,1-dimethylethyl)benzene 2-Chloro-1,1-dimethylethyl)benzene Reaction Mixture Reaction Mixture 2-Chloro-1,1-dimethylethyl)benzene->Reaction Mixture Potassium Acetate Potassium Acetate Potassium Acetate->Reaction Mixture Solvent (N-methylpyrrolidone) Solvent (N-methylpyrrolidone) Solvent (N-methylpyrrolidone)->Reaction Mixture Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Reaction Mixture->Purification (Distillation/Chromatography) Substitution @ 160-165°C This compound This compound Purification (Distillation/Chromatography)->this compound

References

Unraveling Structure-Toxicity Relationships: A Comparative QSAR Analysis of 2-Phenylpropyl Acetate Analogs and Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relationship between a chemical's structure and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to predict the activity of new compounds, saving time and resources in the discovery pipeline. This guide offers a comparative analysis of QSAR studies on two important classes of fragrance ingredients: 2-phenylpropyl acetate analogs, belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group, and aromatic aldehydes. The focus of this comparison is their aquatic toxicity, a critical endpoint for environmental safety assessment.

At a Glance: Comparing QSAR Models for Aquatic Toxicity

The aquatic toxicity of fragrance ingredients is a key area of research to ensure their environmental safety. QSAR models have been successfully developed to predict the toxicity of both esters and aldehydes towards the ciliate protozoan Tetrahymena pyriformis. This organism is a widely used model in aquatic toxicology. A comparison of the key aspects of these QSAR models reveals distinct physicochemical properties driving the toxicity of each chemical class.

FeatureAryl Alkyl Alcohol Simple Acid Esters (AAASAE)Aromatic Aldehydes
Primary Toxic Endpoint Aquatic toxicity (log 1/IGC50) towards Tetrahymena pyriformisAquatic toxicity (log 1/IGC50) towards Tetrahymena pyriformis
Key Physicochemical Descriptors Primarily driven by hydrophobicity (log Kow)Primarily driven by hydrophobicity (log Kow) and electronic properties (e.g., maximum acceptor superdelocalizability, Amax)
Proposed Mechanism of Toxicity Non-polar narcosis, where toxicity is related to the compound's ability to partition into biological membranes.A combination of membrane partitioning and reactivity, with aldehydes capable of forming Schiff bases and other covalent adducts with biomacromolecules.[1]
Metabolism Primarily metabolized via carboxylesterases to the corresponding alcohol and carboxylic acid.[2][3]Can be oxidized to carboxylic acids or reduced to alcohols.

Delving into the Data: QSAR Models and Descriptor Analysis

QSAR studies have yielded predictive models for the aquatic toxicity of both esters and aromatic aldehydes. Below is a summary of representative models and the key molecular descriptors that govern their toxicological profiles.

QSAR Models for Aliphatic Esters

A study on the aquatic toxicity of 48 aliphatic esters towards Tetrahymena pyriformis resulted in a robust QSAR model using Genetic Algorithm-Multiple Linear Regression (GA-MLR).[4]

Model Equation: log(1/IGC50) = 0.589 (± 0.03) * Mor15v - 0.198 (± 0.02) * GATS1p + 1.259 (± 0.11)

Statistical Parameters:

  • n (training set): 34

  • n (test set): 14

  • R² (training set): 0.899

  • Q² (LOO): 0.928

  • F-statistic: 137.73

  • RMSE (training set): 0.263

Key Descriptors:

DescriptorDescriptionImportance in Model
Mor15v 3D-MoRSE - signal 15 / weighted by atomic van der Waals volumesPositively correlated with toxicity, suggesting that the three-dimensional shape and volume of the molecule influence its interaction with the biological target.
GATS1p Geary autocorrelation - lag 1 / weighted by atomic polarizabilitiesNegatively correlated with toxicity, indicating that the distribution of polarizability within the molecule affects its toxic potential.
QSAR Models for Aromatic Aldehydes

A QSAR study on 77 aromatic aldehydes and their toxicity to Tetrahymena pyriformis revealed the importance of both hydrophobicity and electronic parameters.[5] Two distinct models were developed for different subgroups of aldehydes.

Model for 2- and/or 4-hydroxylated aldehydes: log(1/IGC50) = 0.540 (± 0.038) * log K(ow) + 8.30 (± 2.88) * A(max) - 3.11 (± 0.92)[5]

Statistical Parameters:

  • n: 25

  • R²: 0.916

  • R²(CV): 0.896

  • s: 0.141

  • F-statistic: 120

Model for other aromatic aldehydes: log(1/IGC50) = 0.583 (± 0.034) * log K(ow) + 9.80 (± 2.62) * A(max) - 4.04 (± 0.85)[5]

Statistical Parameters:

  • n: 52

  • R²: 0.864

  • R²(CV): 0.844

  • s: 0.203

  • F-statistic: 156

Key Descriptors:

DescriptorDescriptionImportance in Model
log Kow Logarithm of the n-octanol/water partition coefficientPositively correlated with toxicity, indicating that the ability of the aldehyde to cross cell membranes is a key factor.[5]
Amax Maximum acceptor superdelocalizabilityPositively correlated with toxicity, suggesting that the electrophilic character of the aldehyde carbonyl group contributes to its reactivity with biological macromolecules.[5]

Experimental Corner: Methodologies for QSAR Data Generation

The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data used for its development. The primary biological endpoint discussed in this guide is the aquatic toxicity towards Tetrahymena pyriformis, measured as the 50% inhibitory growth concentration (IGC50).

Protocol for Tetrahymena pyriformis Toxicity Assay

This protocol outlines the general procedure for determining the IGC50 of a test compound using Tetrahymena pyriformis.

1. Culture Preparation:

  • Axenic cultures of Tetrahymena pyriformis are maintained in a proteose peptone-based medium.[6]

  • Cultures are grown to the exponential phase before being used in the assay.[6]

2. Test Substance Preparation:

  • A stock solution of the test substance is prepared in a suitable solvent.

  • Serial dilutions of the stock solution are made to create a range of test concentrations.

3. Exposure:

  • A defined number of Tetrahymena pyriformis cells are added to test vessels containing the culture medium and the different concentrations of the test substance.[7]

  • A control group with no test substance is included.

  • The cultures are incubated under controlled conditions (e.g., temperature, light) for a specific period, typically 24 to 48 hours.[6][7]

4. Data Collection:

  • The population density of Tetrahymena pyriformis in each test vessel is measured at the end of the incubation period. This can be done by cell counting using a microscope or by measuring the optical density of the culture.[8]

5. Data Analysis:

  • The percentage of growth inhibition for each test concentration is calculated relative to the control group.

  • The IGC50 value, which is the concentration of the test substance that causes a 50% reduction in growth, is determined using statistical methods such as probit analysis.[8]

Visualizing the Concepts: Workflows and Relationships

To better illustrate the processes and relationships discussed, the following diagrams were created using the DOT language.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_application Model Application A Select Chemical Structures (e.g., this compound analogs) C Calculate Molecular Descriptors (e.g., logP, Mor15v, Amax) A->C B Experimental Biological Activity Testing (e.g., Tetrahymena pyriformis toxicity assay) D Data Splitting (Training and Test Sets) B->D C->D E Model Building (e.g., MLR, GA-MLR) D->E F Model Validation (Internal and External) E->F G Predict Activity of New Compounds F->G H Mechanistic Interpretation F->H

Caption: General workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Metabolism_Pathway Ester Aryl Alkyl Alcohol Simple Acid Ester (e.g., this compound) Enzyme Carboxylesterases Ester->Enzyme Alcohol Aryl Alkyl Alcohol Enzyme->Alcohol Metabolism Acid Simple Carboxylic Acid Enzyme->Acid Metabolism

Caption: Primary metabolic pathway of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE).[2][3]

Conclusion

This comparative guide highlights the utility of QSAR in predicting the aquatic toxicity of this compound analogs and aromatic aldehydes. While both classes of fragrance ingredients exhibit toxicity that is influenced by their hydrophobicity, the reactivity of the aldehyde functional group introduces an additional electronic component to its QSAR model. This distinction is crucial for understanding their respective mechanisms of toxicity and for the rational design of safer fragrance ingredients. The provided experimental protocol for the Tetrahymena pyriformis toxicity assay serves as a foundational method for generating the high-quality data necessary for building robust and predictive QSAR models. By leveraging these computational and experimental approaches, researchers can more efficiently assess the environmental safety of new and existing chemicals.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Phenylpropyl acetate, prioritizing safety and regulatory compliance. Adherence to these procedures is critical to protect laboratory personnel and the environment.

Hazard Assessment and Safety Information

This compound requires careful handling due to its potential health hazards. While classifications may vary between suppliers, a conservative approach that treats the substance as hazardous is recommended to ensure maximum safety. It has been classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation[1]. It may also be toxic to aquatic life[2].

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed safety information before handling or disposing of this chemical.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is essential for a comprehensive understanding of its physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point ~270 °C[3]
Density ~1.03 g/cm³[3]
Flash Point > 100 °C[4]
Solubility Insoluble in water; soluble in alcohol and oils[4][5]
Acute Oral Toxicity (LD50, rat) 4.3 g/kg[3]
Acute Dermal Toxicity (LD50, rabbit) > 5 g/kg[3]

Experimental Protocols: Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.

Materials Required:
  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • Lab coat

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Fume hood

Step-by-Step Disposal Protocol:
  • Wear Appropriate PPE: Before handling this compound waste, ensure you are wearing the required personal protective equipment to prevent skin and eye contact[5].

  • Work in a Ventilated Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure[5].

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected as a separate hazardous waste.

  • Use a Designated Waste Container:

    • Select a container that is in good condition, free of leaks, and made of a material compatible with this compound.

    • The container must have a secure, tight-fitting lid.

    • Keep the container closed except when adding waste.

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste."

    • Include the approximate concentration and volume of the waste.

    • Note the date when the first waste was added to the container.

  • Store the Waste Container Properly:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of waste generation.

    • Ensure the storage area is secure and away from ignition sources, as the material is combustible[6].

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

  • Arrange for Disposal:

    • Once the container is full or has been in storage for the maximum allowable time (typically up to one year, but check local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

    • Do not pour this compound down the drain or dispose of it in regular trash[7].

  • Decontaminate and Document:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical waste.

    • Maintain a log of the hazardous waste generated and its disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe ventilation Step 2: Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation container Step 3: Select a Labeled, Compatible Hazardous Waste Container ventilation->container transfer Step 4: Transfer Waste to Container and Secure Lid container->transfer storage Step 5: Store Container in Designated Satellite Accumulation Area (SAA) transfer->storage disposal_request Step 6: Request Waste Pickup from EHS (When Container is Full or Time Limit Reached) storage->disposal_request end End: Waste Collected by Authorized Personnel disposal_request->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

References

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Min. plausibility 0.01
Model Template_relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.